molecular formula C7H14FO2P B1206272 Cyclosarin CAS No. 329-99-7

Cyclosarin

カタログ番号: B1206272
CAS番号: 329-99-7
分子量: 180.16 g/mol
InChIキー: SNTRKUOVAPUGAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosarin (GF, O-cyclohexyl methylphosphonofluoridate) is an organophosphorus compound belonging to the G-series of nerve agents . It is a colorless to brown liquid with a faintly sweet or musty, peach-like odor in its pure form . As a chemical weapon, its production and stockpiling are banned under the Chemical Weapons Convention . This product is offered exclusively as an analytical reference standard for authorized research purposes. The extreme toxicity of this compound stems from its mechanism of action as a potent, irreversible acetylcholinesterase (AChE) inhibitor . By phosphorylating the serine residue in the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation at synapses and resulting in a cholinergic crisis characterized by seizures, respiratory distress, and paralysis . Research into this compound is critical for developing effective medical countermeasures, such as improved oxime antidotes and supramolecular scavengers , as well as for advancing detection and decontamination technologies . Its environmental persistence, evaporating much more slowly than Sarin, makes it a significant subject for environmental fate and hazard mitigation studies . This product is intended For Research Use Only . It is strictly for use in authorized, well-equipped laboratories for applications such as the development of analytical methods, toxicological studies, and testing of detection and neutralization systems. It is not for diagnostic, therapeutic, or any other human use. All handling must adhere to strict safety protocols and applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[fluoro(methyl)phosphoryl]oxycyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTRKUOVAPUGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1CCCCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3PO(F)OC6H11, C7H14FO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CYCLO-SARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30001
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861875
Record name Cyclosarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclo-sarin is a colorless liquid, odorless to fruity.
Record name CYCLO-SARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30001
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

239 °C
Details Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3,700 mg/L at 20 °C
Details Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.13
Details PMID:10585902, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1566814, Reutter S; Environ Health Perspect 107: 985-990 (1999)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

6.2 (Air = 1)
Details Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.044 mm Hg at 20 °C
Details Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

329-99-7
Record name CYCLO-SARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30001
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclosarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclosarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agent GF
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/agent-gf-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Cyclosarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM36F9N236
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-30 °C
Details Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000)
Record name CYCLOSARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the History, Discovery, and Synthesis of Cyclosarin (GF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate nerve agent Cyclosarin, also known as GF. It covers its historical discovery, key physicochemical properties, and the principles of its chemical synthesis and mechanism of action.

Discovery and Historical Context

This compound (GF) is a member of the G-series of nerve agents, a group of highly toxic organophosphorus compounds developed in Germany.[1] Its discovery followed that of other agents in the same class, namely Tabun (GA), Sarin (GB), and Soman (GD).[2]

The development of these agents is primarily attributed to the work of German chemist Dr. Gerhard Schrader and his team at I. G. Farben.[3][4] While researching new synthetic insecticides with the goal of combating world hunger, Schrader's work led to the accidental discovery of these potent neurotoxins.[3][5] Tabun was first synthesized in 1936, followed by Sarin in 1938 and Soman in 1944.[4]

This compound was the last of the major G-series agents to be discovered, with its synthesis occurring in 1949.[4][6] Following World War II, its military potential was recognized and studied by the United States and Great Britain in the early 1950s.[1][6] However, it was never selected for mass production by these nations, largely because the chemical precursors for its synthesis were more expensive than those for Sarin (GB).[6][7]

To date, Iraq is the only nation known to have produced and weaponized significant quantities of this compound.[6][7] During the Iran-Iraq War (1980–1988), it was reportedly used in combination with Sarin.[1][6] This mixture was likely intended to create a more persistent chemical agent.[1]

G_Series_Discovery_Timeline cluster_timeline Discovery Timeline of G-Series Nerve Agents node_1936 1936 Tabun (GA) node_1938 1938 Sarin (GB) node_1936->node_1938 +2 yrs node_1944 1944 Soman (GD) node_1938->node_1944 +6 yrs node_1949 1949 This compound (GF) node_1944->node_1949 +5 yrs Cyclosarin_Synthesis DF Methylphosphonyl difluoride (DF) GF This compound (GF) DF->GF CH Cyclohexanol CH->GF SCAV HF Scavenger (e.g., Cyclohexylamine) HF Hydrogen Fluoride (Byproduct) SCAV->HF neutralizes AChE_Inhibition_Pathway cluster_normal Normal Synaptic Function cluster_this compound Inhibition by this compound ACh_release Acetylcholine (ACh) Released Receptor Receptor Binding & Signal Transmission ACh_release->Receptor AChE AChE Enzyme Receptor->AChE ACh in synapse Breakdown ACh Breakdown AChE->Breakdown hydrolyzes ACh GF This compound (GF) AChE_inhibited AChE Enzyme (Inhibited) GF->AChE_inhibited irreversibly binds ACh_buildup ACh Buildup in Synapse AChE_inhibited->ACh_buildup fails to break down ACh Overstimulation Continuous Overstimulation ACh_buildup->Overstimulation

References

An In-depth Technical Guide on the Chemical Structure and Properties of Cyclosarin (GF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF), with the IUPAC name [fluoro(methyl)phosphoryl]oxycyclohexane, is a highly toxic organophosphorus compound classified as a nerve agent.[1][2] It belongs to the G-series of chemical warfare agents, which were developed in Germany prior to and during World War II.[3] Although less well-known than Sarin (GB), this compound is a potent and persistent cholinesterase inhibitor, posing a significant threat.[3] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological aspects of this compound, intended for a scientific audience.

Chemical Structure and Identification

This compound is the cyclohexyl ester of methylphosphonofluoridic acid. Its structure is characterized by a central phosphorus atom bonded to a methyl group, a fluorine atom, an oxygen atom double-bonded to the phosphorus, and an oxygen atom single-bonded to a cyclohexyl ring.

  • Chemical Formula: C7H14FO2P[1]

  • Molecular Weight: 180.16 g/mol [1]

  • CAS Number: 329-99-7[3]

  • SMILES: CP(=O)(F)OC1CCCCC1

  • InChI: InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3[3]

Physicochemical Properties

This compound is a colorless liquid at room temperature, with an odor that has been described as sweet, musty, or resembling peaches or shellac.[3] Unlike Sarin, it is a persistent agent due to its low vapor pressure and is also flammable.[3]

PropertyValueReference(s)
Appearance Colorless liquid[3]
Odor Sweet, musty, resembling peaches or shellac[3]
Melting Point -30 °C[3]
Boiling Point 239 °C[3]
Density 1.1278 g/cm³[3]
Vapor Pressure 0.08–0.093 mm Hg (at 25°C)[1]
Vapor Density 6.2 (air = 1)[1]
Solubility in Water Almost insoluble[3]
Flash Point 94 °C[3]
Hydrolysis Half-life 42 hours (at pH ~7 and 25°C)[1]

Toxicological Properties

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.

Toxicological ParameterValueReference(s)
Mechanism of Action Irreversible acetylcholinesterase inhibitor[1]
Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of this compound's action at a cholinergic synapse. Under normal conditions, AChE hydrolyzes acetylcholine (ACh) into choline and acetate, terminating the nerve signal. This compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to a buildup of ACh in the synapse, causing continuous stimulation of postsynaptic receptors.

G Mechanism of Acetylcholinesterase Inhibition by this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ActionPotential Action Potential Vesicle Synaptic Vesicle (contains ACh) ActionPotential->Vesicle triggers release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzes AChReceptor ACh Receptor ACh->AChReceptor binds to InhibitedAChE Inhibited AChE CholineAcetate Choline + Acetate AChE->CholineAcetate produces This compound This compound (GF) This compound->AChE irreversibly binds to PostsynapticSignal Continuous Signal (Cholinergic Crisis) AChReceptor->PostsynapticSignal causes

Mechanism of Acetylcholinesterase Inhibition by this compound

Experimental Protocols

Due to the classification of this compound as a chemical warfare agent, detailed experimental protocols for its synthesis are not publicly available. The synthesis of G-series nerve agents generally involves the reaction of a methylphosphonyl dihalide with the corresponding alcohol. For this compound, this would involve the reaction of methylphosphonyl difluoride with cyclohexanol. Binary chemical weapons containing this compound precursors would likely contain methylphosphonyl difluoride and a mixture of cyclohexylamine and cyclohexanol in separate canisters.[3]

General Protocol for Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on acetylcholinesterase, based on the Ellman method.

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine (ATCh).

    • Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare a stock solution of the inhibitor (this compound) at a known concentration. Serial dilutions will be necessary to determine the IC50.

  • Assay Procedure:

    • In a 96-well microplate, add the AChE solution, DTNB solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCh substrate to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Analysis of this compound Metabolites by LC-MS

The primary metabolite of this compound in biological samples is cyclohexyl methylphosphonic acid (CMPA). The following diagram outlines a typical workflow for the analysis of CMPA in a biological matrix such as plasma or urine.

G Workflow for LC-MS Analysis of this compound Metabolites start Biological Sample (e.g., Plasma, Urine) spe Solid Phase Extraction (SPE) - Condition column - Load sample - Wash - Elute start->spe Sample Preparation evap Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase spe->evap lcms LC-MS/MS Analysis - Inject sample - Chromatographic separation - Mass spectrometric detection evap->lcms data Data Processing & Quantification - Peak integration - Calibration curve generation - Concentration determination lcms->data end Reported CMPA Concentration data->end

Workflow for LC-MS Analysis of this compound Metabolites

Conclusion

This compound is a highly toxic and persistent nerve agent with a well-understood mechanism of action. Its physicochemical properties contribute to its persistence in the environment, posing a long-term threat. While detailed synthesis protocols are restricted, analytical methods for its detection and the study of its toxicological effects are established. This guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further research into countermeasures and decontamination strategies remains a critical area of study.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Cyclosarin (GF)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyclosarin (GF) is a highly toxic organophosphate nerve agent classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention.[1] Its production and stockpiling are outlawed globally.[2][3] This guide is intended for researchers, scientists, and drug development professionals for informational and defensive research purposes only. The information provided herein should be handled with the utmost care and in accordance with all applicable safety and security regulations.

Introduction

This compound, or cyclohexyl methylphosphonofluoridate, is a member of the G-series of nerve agents.[2][3] It is a potent and lethal cholinesterase inhibitor with a mechanism of toxicity similar to, but much more powerful than, organophosphate insecticides.[4][5] Unlike its less persistent counterpart, sarin (GB), this compound's low volatility and high boiling point make it a significant and persistent threat in contaminated environments.[1][3] This guide provides a detailed overview of its core physical and chemical properties, mechanism of action, and analytical methodologies for its detection.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature, with an odor that has been described as sweet, musty, or resembling peaches or shellac.[2][3] It is more persistent than sarin, evaporating about 69 times more slowly.[3] Its vapors are denser than air, causing them to accumulate in low-lying areas.[4][6]

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C7H14FO2P[4]
Molecular Weight 180.16 g/mol [4][5]
Appearance Colorless liquid[2][5]
Odor Sweet and musty, or like peaches or shellac[2][3]
Melting/Freezing Point -30 °C to -50 °C (-22 °F to -58 °F)[2][4]
Boiling Point 239 °C (462 °F)[2]
Density (Liquid) 1.13 g/mL at 25 °C (77 °F)[4]
Vapor Density 6.2 (air = 1)[4][5]
Vapor Pressure 0.044 mmHg at 20 °C[5]
Aqueous Solubility 3.7 g/L at 20 °C[5]
Non-aqueous Solubility Soluble in lipids and common organic solvents[4]
Flash Point 94 °C (201 °F)[2][4]
Volatility 817–898 mg/m³ at 25 °C (77 °F)[4]

Table 2: Chemical Reactivity and Stability

CharacteristicDescription
Persistence Moderately persistent; liquid can last for hours to days, while vapor persists for minutes to hours.[4] Cooler conditions enhance persistence.[4]
Hydrolysis Slowly hydrolyzes in water with an estimated half-life of 42 hours at pH ~7.[4] Hydrolysis byproducts, such as methylphosphonic acid (MPA) and cyclohexyl methylphosphonic acid (CMPA), are significantly less toxic.[4][7]
Decomposition Decomposes when heated or combusted, forming toxic gases including hydrogen fluoride (HF), fluoride ions, and phosphorous oxides.[4] May decompose upon contact with metals, producing flammable hydrogen gas.[4][6]
Reactivity Can react violently with strong oxidizers.[4][6]
Binary Precursors Can be produced in binary munitions, likely containing methylphosphonyl difluoride and a mixture of cyclohexylamine and cyclohexanol.[2][3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][8] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in synaptic clefts.

By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to the overstimulation of muscarinic and nicotinic receptors.[5][9] This results in a cholinergic crisis, characterized by a range of symptoms from miosis (pinpoint pupils) and respiratory distress to seizures, paralysis, and ultimately, death due to respiratory failure.[1][4][8]

The process involves the phosphonylation of a serine hydroxyl group within the active site of the AChE enzyme.[5] This covalent bond is extremely stable, and the subsequent "aging" process, involving the dealkylation of the phosphonyl-enzyme complex, can render the enzyme permanently resistant to reactivation by standard oxime antidotes.[5]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to ACh_excess Excess ACh Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_inhibited Inhibited AChE (Phosphonylated) AChE_active->AChE_inhibited Signal Nerve Signal Transmission Receptor->Signal Initiates Overstimulation Cholinergic Crisis (Overstimulation) Receptor->Overstimulation Leads to This compound This compound (GF) This compound->AChE_active Irreversibly Binds ACh_excess->Receptor Constant Binding

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Experimental Protocols: Analytical and Detection Methodologies

Due to the extreme toxicity and classification of this compound as a chemical warfare agent, detailed experimental protocols for its synthesis and handling are strictly controlled and not publicly available. However, various analytical methods have been established for the detection and quantification of this compound and its metabolites for verification, environmental monitoring, and biomedical analysis.

General Workflow for Sample Analysis:

Analytical_Workflow cluster_analysis Analytical Techniques SampleCollection 1. Sample Collection (Air, Water, Soil, Plasma) SamplePrep 2. Sample Preparation (Extraction, Dilution, Derivatization) SampleCollection->SamplePrep Analysis 3. Instrumental Analysis SamplePrep->Analysis DataProcessing 4. Data Processing & Identification Analysis->DataProcessing GC_FPD GC-FPD Analysis->GC_FPD Screening GC_ICP_MS GC-ICP-MS Analysis->GC_ICP_MS Ultra-trace Confirmation LC_MS LC-MS-TOF Analysis->LC_MS Metabolite Analysis

Caption: Generalized workflow for the detection and analysis of this compound.

Key Experimental Methodologies:

  • Gas Chromatography with Flame-Photometric Detection (GC-FPD): This technique is often used for the rapid and selective screening of organophosphorus compounds.[10] It provides reliable detection at the parts-per-million (ppm) to parts-per-billion (ppb) level.[10]

    • Methodology: A sample extract is injected into a gas chromatograph, which separates the components. The FPD specifically detects phosphorus-containing compounds as they are eluted from the column, providing a strong signal for nerve agents like this compound.[10]

  • Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): For ultra-sensitive detection and confirmation, GC-ICP-MS is a powerful tool. It can achieve detection limits in the sub-nanogram per milliliter range (ng/mL).[10]

    • Methodology: Similar to GC-FPD, the sample is first separated by GC. The eluent is then introduced into an inductively coupled plasma torch, which atomizes and ionizes the phosphorus atoms. The mass spectrometer then detects these ions, offering extremely high sensitivity and specificity.[10]

  • Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-MS-TOF): This method is particularly useful for analyzing the hydrolysis products of this compound, such as cyclohexyl methylphosphonic acid (CMPA), in biological samples like plasma.[7][11]

    • Methodology: The method involves separating the non-volatile metabolites using high-performance liquid chromatography (HPLC). The separated compounds are then ionized (e.g., using electrospray ionization) and their mass-to-charge ratio is determined with high accuracy by a time-of-flight mass spectrometer.[7][11] This allows for the quantification of metabolites, which is crucial for studying exposure and metabolic pathways.[7]

Conclusion

This compound remains a significant chemical threat due to its high toxicity and persistence. A thorough understanding of its physical and chemical properties is paramount for the development of effective detection systems, protective equipment, and medical countermeasures. While the direct study of this compound is limited to specialized laboratories, knowledge of its reactivity, mechanism of action, and analytical signatures is vital for the broader scientific community involved in chemical defense and public safety.

References

The Irreversible Embrace: A Technical Guide to the Mechanism of Cyclosarin's Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanism by which the organophosphate nerve agent cyclosarin exerts its potent and often irreversible inhibitory action on acetylcholinesterase (AChE). By providing a detailed overview of the kinetic parameters, experimental methodologies, and the underlying biochemical pathways, this document serves as a critical resource for professionals engaged in the development of novel medical countermeasures and therapeutic strategies against organophosphate poisoning.

Core Mechanism: Covalent Inhibition and Aging

This compound (GF), or cyclohexyl methylphosphonofluoridate, is a highly toxic organophosphorus compound that functions as an irreversible inhibitor of acetylcholinesterase.[1] The primary mechanism of its toxicity lies in the disruption of cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft and neuromuscular junctions, resulting in a state of hypercholinergic stimulation, characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[1]

The interaction between this compound and AChE is a two-step process:

  • Phosphonylation: this compound initially forms a reversible Michaelis-Menten complex with the enzyme. Subsequently, the phosphorus atom of this compound undergoes a nucleophilic attack by the hydroxyl group of the serine residue (Ser200) located in the active site of AChE. This results in the formation of a stable, covalent phosphonyl-enzyme conjugate and the release of a fluoride leaving group. This phosphonylated enzyme is catalytically inactive.

  • Aging: Following phosphonylation, the this compound-AChE adduct can undergo a time-dependent dealkylation process known as "aging." In this reaction, the cyclohexyl group is cleaved from the phosphorus atom. This dealkylation results in a negatively charged phosphonate monoanion covalently bound to the enzyme's active site. The aged enzyme is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition effectively irreversible.

Quantitative Analysis of this compound-AChE Interaction

The potency and kinetics of this compound's interaction with acetylcholinesterase have been characterized by several key quantitative parameters. The following table summarizes these findings from various in vitro studies.

ParameterValueSpecies/Enzyme SourceConditionsReference
Second-order rate constant (k2) 7.4 x 108 M-1 min-1Human Acetylcholinesterase (AChE)pH 7.4, 37°C[2]
Aging rate constant (ka) 0.08 h-1Human Acetylcholinesterase (AChE)pH 7.4, 37°C[2]
Bimolecular inactivation constant (kinact/KI) 1.1 x 107 M-1 min-1Acetylcholinesterase (AChE)pH 8.0, 50 mM HEPES[3]

Experimental Protocols

The determination of acetylcholinesterase activity and its inhibition by compounds like this compound is commonly performed using the Ellman's assay. This spectrophotometric method provides a reliable and sensitive means to measure enzyme kinetics.

Ellman's Assay for Acetylcholinesterase Activity and Inhibition

Principle:

This assay is based on the measurement of the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) by acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) solution

  • This compound solution (or other inhibitor)

  • Acetylthiocholine iodide (ASCh) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ASCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare working solutions of AChE and the inhibitor (this compound) in phosphate buffer at the desired concentrations.

  • Assay Setup (for a single cuvette):

    • To a 1 mL cuvette, add:

      • 850 µL of phosphate buffer (pH 8.0)

      • 50 µL of DTNB solution

      • 50 µL of AChE solution

    • Mix gently by inversion and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme. For control measurements (no inhibitor), add 50 µL of buffer instead of the inhibitor solution.

  • Initiation of the Reaction:

    • To initiate the enzymatic reaction, add 50 µL of the ASCh solution to the cuvette.

    • Immediately start monitoring the change in absorbance at 412 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

    • To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 can then be determined from the resulting dose-response curve.

    • For the determination of kinetic constants such as Ki and kinact, more complex experimental designs and data analysis methods, such as the Kitz-Wilson plot, are required.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Inhibition_Pathway cluster_Enzyme Acetylcholinesterase Active Site cluster_Inhibitor This compound cluster_Products Reaction Products AChE AChE (Active Serine) Phosphonylated_AChE Phosphonylated AChE (Inactive) AChE->Phosphonylated_AChE This compound This compound This compound->AChE 1. Phosphonylation (Covalent Bonding) Aged_AChE Aged AChE (Irreversibly Inactive) Phosphonylated_AChE->Aged_AChE 2. Aging (Dealkylation)

Figure 1. Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental_Workflow start Start reagent_prep Prepare Reagents (AChE, this compound, ASCh, DTNB, Buffer) start->reagent_prep incubation Incubate AChE with this compound (or Buffer for Control) reagent_prep->incubation reaction_init Initiate Reaction with ASCh incubation->reaction_init measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_init->measurement data_analysis Data Analysis (Calculate Inhibition Rate, IC50) measurement->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for assessing AChE inhibition by this compound.

Conclusion

The inhibition of acetylcholinesterase by this compound is a complex process involving rapid phosphonylation of the active site serine, followed by a time-dependent aging process that renders the inhibition irreversible. Understanding the kinetics and molecular details of this mechanism is paramount for the development of effective antidotes. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers dedicated to mitigating the threat posed by organophosphate nerve agents. Continued investigation into the structure-activity relationships of both inhibitors and reactivators is essential for the design of next-generation medical countermeasures with improved efficacy.

References

An In-depth Technical Guide to the Early Research on G-Series Nerve Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of the G-series nerve agents, focusing on Tabun (GA), Sarin (GB), and Soman (GD). The information presented is based on historical records, declassified reports, and scientific publications from the initial period of their discovery and investigation.

Introduction: The Accidental Discovery of a New Class of Chemical Warfare Agents

The G-series nerve agents, named for their German origin, were the first of their kind and represent a significant and harrowing chapter in the history of chemical warfare research. Their discovery was accidental, stemming from research into synthetic insecticides in the 1930s. This guide delves into the foundational scientific work that introduced these potent acetylcholinesterase inhibitors to the world.

In the late 1930s, German chemist Dr. Gerhard Schrader, while working for IG Farben, was tasked with developing new and more effective insecticides. His work with organophosphate compounds led to the synthesis of Tabun (GA) in 1936.[1][2][3] Schrader and his team later synthesized Sarin (GB) in 1938.[1][4] Soman (GD) was discovered in 1944 by Nobel laureate Richard Kuhn and his colleague Konrad Henkel as part of research aimed at understanding the pharmacology of Tabun and Sarin.[1] Although developed during World War II, and in the case of Tabun, produced on an industrial scale, these agents were not used by Germany in the conflict.[5][6]

Physical and Chemical Properties

The G-series agents are all colorless liquids at room temperature with varying degrees of volatility and faint odors.[7][8] Their primary route of dissemination as chemical weapons is through aerosolization, creating a vapor that can be inhaled or absorbed through the skin and eyes.[7][9]

PropertyTabun (GA)Sarin (GB)Soman (GD)
Chemical Name Ethyl dimethylphosphoramidocyanidateIsopropyl methylphosphonofluoridatePinacolyl methylphosphonofluoridate
CAS Number 77-81-6107-44-896-64-0
Molecular Formula C₅H₁₁N₂O₂PC₄H₁₀FO₂PC₇H₁₆FO₂P
Molecular Weight 162.13 g/mol 140.09 g/mol 182.18 g/mol
Appearance Colorless to brownish liquidColorless liquidColorless liquid
Odor Faintly fruity or bitter almondOdorless when pureFaint camphor-like or fruity
Boiling Point 247.5 °C158 °C198 °C
Melting Point -50 °C-56 °C-42 °C
Vapor Pressure 0.07 mmHg at 25 °C2.9 mmHg at 25 °C0.40 mmHg at 25 °C
Solubility in Water 9.8 g/100 mL at 25 °CMiscibleModerately soluble

Early Experimental Protocols

Detailed experimental protocols from the initial discovery period are scarce in publicly available literature due to the classified nature of the research. However, based on post-war intelligence reports and historical reconstructions, the general synthetic routes can be outlined.

Synthesis of Tabun (GA)

The industrial production of Tabun by Germany during World War II was based on a process developed by Schrader. The key steps involved the reaction of dimethylamine with phosphorus oxychloride, followed by the addition of sodium cyanide and ethanol.

Reaction Scheme:

  • Phosphorus Oxychloride and Dimethylamine: POCl₃ + 2(CH₃)₂NH → (CH₃)₂NPOCl₂ + (CH₃)₂NH₂Cl

  • Addition of Sodium Cyanide: (CH₃)₂NPOCl₂ + NaCN → (CH₃)₂NP(O)(CN)Cl + NaCl

  • Esterification with Ethanol: (CH₃)₂NP(O)(CN)Cl + C₂H₅OH → (CH₃)₂NP(O)(CN)(OC₂H₅) + HCl

The process was complex and hazardous, requiring specialized equipment to handle the corrosive intermediates and the highly toxic final product.[6]

Synthesis of Sarin (GB)

The original synthesis of Sarin by Schrader's team involved the reaction of methylphosphonyl dichloride with isopropanol in the presence of a hydrogen fluoride scavenger. A common laboratory and industrial method, known as the "di-di" process, involves the reaction of methylphosphonyl difluoride with methylphosphonyl dichloride, followed by the addition of isopropanol.[10]

"Di-Di" Process Reaction Scheme:

  • Formation of the Phosphonyl Halide Mixture: CH₃P(O)Cl₂ + CH₃P(O)F₂ → 2CH₃P(O)ClF

  • Reaction with Isopropanol: CH₃P(O)ClF + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HCl

Synthesis of Soman (GD)

The synthesis of Soman is similar to that of Sarin, with the primary difference being the use of pinacolyl alcohol instead of isopropanol.

Reaction Scheme:

CH₃P(O)F₂ + (CH₃)₃CCH(OH)CH₃ → CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + HF

Toxicology and Mechanism of Action

The extreme toxicity of the G-series nerve agents is due to their potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][7]

Quantitative Toxicity Data

The following table summarizes early and historically accepted estimates of the toxicity of G-series agents. It is important to note that these values, particularly for humans, are often extrapolations from animal studies.

AgentRouteSpeciesLD₅₀ (mg/kg)LCt₅₀ (mg·min/m³)
Tabun (GA) InhalationHuman (est.)-400
SubcutaneousMouse0.6-
Sarin (GB) InhalationHuman (est.)-100
SubcutaneousMouse0.172-
Soman (GD) InhalationHuman (est.)-50
SubcutaneousMouse0.124-

LD₅₀ (Lethal Dose 50): The dose required to kill half the members of a tested population. LCt₅₀ (Lethal Concentration 50): The concentration of the agent in the air that will kill 50% of the exposed population over a given time.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This process terminates the nerve signal and allows the muscle or gland to return to a resting state.

G-series nerve agents act as potent and irreversible inhibitors of AChE. They achieve this by forming a stable covalent bond with the serine hydroxyl group in the active site of the enzyme, effectively rendering it non-functional.[11][12]

With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of muscarinic and nicotinic receptors.[13][14] This overstimulation results in a condition known as a "cholinergic crisis," characterized by a wide range of debilitating and ultimately lethal physiological effects.[15][16]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

G_Series_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_agent G-Series Agent Action cluster_effects Physiological Effects (Cholinergic Crisis) Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicle Nerve Impulse ACh ACh_Vesicle->ACh Release Postsynaptic Postsynaptic Membrane ACh_Receptor ACh Receptors (Muscarinic & Nicotinic) ACh_Receptor->Postsynaptic Signal Transduction Overstimulation Continuous Receptor Stimulation ACh_Receptor->Overstimulation AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) ACh->ACh_Receptor Binding ACh->AChE Hydrolysis G_Agent G-Series Nerve Agent G_Agent->AChE Irreversible Inhibition Symptoms SLUDGEM Syndrome: - Salivation - Lacrimation - Urination - Defecation - GI Upset - Emesis - Miosis Overstimulation->Symptoms Paralysis Flaccid Paralysis Overstimulation->Paralysis Death Death by Asphyxiation Paralysis->Death

Caption: Mechanism of G-series nerve agent toxicity via acetylcholinesterase inhibition.

Experimental Workflow for Early G-Series Synthesis

G_Series_Synthesis_Workflow cluster_tabun Tabun (GA) Synthesis cluster_sarin Sarin (GB) Synthesis ('Di-Di' Process) POCl3 Phosphorus Oxychloride Step1_GA Reaction 1: Formation of Dimethylaminophosphoryl Dichloride POCl3->Step1_GA DMA Dimethylamine DMA->Step1_GA Step2_GA Reaction 2: Cyanation Step1_GA->Step2_GA NaCN Sodium Cyanide NaCN->Step2_GA Step3_GA Reaction 3: Esterification Step2_GA->Step3_GA EtOH Ethanol EtOH->Step3_GA Tabun Tabun (GA) Step3_GA->Tabun MePOCl2 Methylphosphonyl Dichloride Step1_GB Reaction 1: Formation of Methylphosphonyl Chlorofluoride MePOCl2->Step1_GB MePOF2 Methylphosphonyl Difluoride MePOF2->Step1_GB Step2_GB Reaction 2: Esterification Step1_GB->Step2_GB iPrOH Isopropanol iPrOH->Step2_GB Sarin Sarin (GB) Step2_GB->Sarin

Caption: Simplified workflow for the early synthesis of Tabun and Sarin.

Conclusion

The early research on G-series nerve agents, born from the unintended consequences of insecticide development, laid the foundation for the modern understanding of organophosphate toxicology. The work of Schrader, Kuhn, and their contemporaries unraveled the potent mechanism of acetylcholinesterase inhibition and its devastating physiological effects. While this knowledge was initially pursued for military applications, it has also been instrumental in the development of medical countermeasures and a deeper understanding of cholinergic neurotransmission. This guide serves as a technical summary of this critical and somber period in chemical and toxicological research.

References

An In-Depth Technical Guide to the Spectroscopic Identification of Cyclosarin (GF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of the chemical warfare agent cyclosarin (GF). Detailed data, experimental protocols, and logical workflows are presented to aid in the unambiguous identification of this highly toxic organophosphorus compound.

Introduction

This compound (GF), or cyclohexyl methylphosphonofluoridate, is a G-series nerve agent.[1] Its detection and identification are critical for both security and medical countermeasure development. Spectroscopic methods provide the foundation for the structural elucidation and confirmation of this compound. This guide focuses on three primary spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS) for this compound Identification

Mass spectrometry is a cornerstone for the sensitive and specific identification of this compound, providing information about its molecular weight and fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.[2][3][4]

Data Presentation: Mass Spectral Data for this compound

The mass spectral data for this compound varies depending on the ionization technique employed. Electron Ionization (EI) is a common method used in conjunction with GC-MS.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
1805[M]⁺ (Molecular Ion)
99100[CH₃P(O)F]⁺ (Loss of cyclohexene)
8325[C₆H₁₁]⁺ (Cyclohexyl cation)
8130[C₆H₉]⁺
6720[C₅H₇]⁺
5540[C₄H₇]⁺
4715[POF]⁺

Note: Relative intensities are approximate and can vary based on instrumentation and analytical conditions.

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is also a powerful tool, particularly for samples in liquid matrices. The protonated molecule [M+H]⁺ is often observed, and its fragmentation provides structural information. A characteristic fragmentation pathway for protonated this compound involves the loss of the cyclohexyl group, resulting in a prominent product ion at m/z 99.[5] Other significant fragment ions can be observed at m/z 81, 117, 79, and 97.[5]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Samples can be in various matrices such as soil, water, or wipes.

  • For liquid samples, a direct injection of a diluted aliquot in an appropriate organic solvent (e.g., hexane or isopropanol) may be possible.[6]

  • Solid samples require extraction with a suitable solvent.

  • Derivatization is often necessary for the analysis of this compound's degradation products, such as cyclohexyl methylphosphonic acid (CMPA).[7][8]

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary Column: A non-polar column, such as a DB-1 or HP-5-MS (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used.[6][9]

3. GC-MS Parameters:

  • Injector Temperature: 250 °C[6]

  • Injection Mode: Splitless (1 µL injection volume)[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1.5 minutes.

    • Ramp: Increase temperature by 80 °C/min to 275 °C.

    • Final hold: 2 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound.

  • The mass spectrum of this peak should be extracted and compared to a reference spectrum or library (e.g., NIST, OCAD).[8]

  • The presence of the molecular ion at m/z 180 and the characteristic fragment ions listed in Table 1 confirms the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Identification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. For this compound, ³¹P and ¹H NMR are particularly informative.

Data Presentation: NMR Spectroscopic Data for this compound

Table 2: ³¹P and ¹H NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P~33.9DoubletJ(P-F) ≈ 1045P
¹H~1.2-2.0Multiplet-Cyclohexyl -CH₂-
¹H~4.6-4.8Multiplet-Cyclohexyl -CH-O-
¹H~1.6-1.8DoubletJ(H-P) ≈ 18P-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The ³¹P NMR spectrum of this compound is particularly diagnostic, showing a doublet due to coupling with the fluorine atom.[7]

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Caution: this compound is highly toxic and should only be handled by trained personnel in a certified laboratory with appropriate personal protective equipment.

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is completely dissolved and the solution is homogeneous.

  • An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

3. NMR Parameters:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical spectral width: -50 to 50 ppm.

    • Number of scans: 128-512, depending on concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

4. Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard or the residual solvent peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound as detailed in Table 2.

Infrared (IR) Spectroscopy for this compound Identification

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorptions for the P=O, P-O-C, and C-H bonds are key identifiers.

Data Presentation: IR Spectroscopic Data for this compound

Table 3: Key Infrared Absorption Bands for this compound (Vapor Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (cyclohexyl)
~2860StrongC-H stretch (cyclohexyl)
~1240StrongP=O stretch
~1000StrongP-O-C stretch
~850MediumP-F stretch

Note: Peak positions and intensities can be influenced by the physical state of the sample (gas, liquid, or solid). The vapor-phase IR spectrum of this compound is well-characterized.[10][11] The most intense C-H stretching bands are a distinguishing feature due to the cyclohexyl group.[6]

Experimental Protocol: GC-FTIR Analysis of this compound

This protocol outlines a general procedure for the analysis of vapor-phase this compound using Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy.

1. Sample Preparation:

  • Prepare a solution of the sample in a volatile solvent such as hexane (e.g., 250 ng/µL).[6]

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line and light pipe.[6]

  • GC Column: A low thermal mass DB-1 column (30 m x 0.25 µm) is suitable.[6]

  • Detector: A liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector is typically used.[6]

3. GC-FTIR Parameters:

  • Injector Temperature: 250 °C[6]

  • Injection Volume: 1 µL (splitless)[6]

  • Carrier Gas: Helium at 1.4 mL/min[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1.5 minutes.

    • Ramp: 80 °C/min to 275 °C.

    • Final hold: 2 minutes.[6]

  • FTIR Parameters:

    • Transfer Line and Light Pipe Temperature: 200 °C[6]

    • Spectral Range: 4000 - 650 cm⁻¹[6]

    • Resolution: 8 cm⁻¹

4. Data Analysis:

  • The Gram-Schmidt chromatogram will show peaks for the separated components.

  • The vapor-phase IR spectrum for the peak corresponding to this compound can be extracted.

  • Compare the obtained spectrum with a reference vapor-phase spectrum of this compound.

  • Confirm the presence of the characteristic absorption bands as listed in Table 3.

Logical Workflow for this compound Identification

A systematic approach is crucial for the confident identification of this compound. The following workflow outlines a logical progression from initial screening to final confirmation using the spectroscopic techniques described.

Cyclosarin_Identification_Workflow cluster_sample Sample Handling cluster_screening Initial Screening cluster_confirmation Structural Confirmation cluster_data Data Analysis & Verification cluster_result Conclusion Sample Suspected Sample Prep Sample Preparation (Extraction/Dilution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS GCMS_Data Compare MS Data (Library Match) GCMS->GCMS_Data NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) NMR_Data Analyze NMR Spectra (Shifts, Couplings) NMR->NMR_Data FTIR FTIR Spectroscopy FTIR_Data Analyze IR Spectrum (Functional Groups) FTIR->FTIR_Data GCMS_Data->NMR Positive Match GCMS_Data->FTIR Positive Match Confirmed This compound Identified NMR_Data->Confirmed FTIR_Data->Confirmed

Caption: A logical workflow for the spectroscopic identification of this compound.

This workflow begins with sample preparation, followed by a rapid and sensitive screening using GC-MS. A positive match against a spectral library triggers confirmatory analysis by NMR and FTIR spectroscopy for unambiguous structural elucidation. The combined data from these orthogonal techniques provides a high degree of confidence in the identification of this compound.

References

Thermodynamic Properties of Cyclosarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF), or cyclohexyl methylphosphonofluoridate, is a highly toxic organophosphorus nerve agent.[1][2] As a G-series agent, its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[5][6] Due to its extreme toxicity and potential use as a chemical warfare agent, a thorough understanding of its physicochemical properties is paramount for the development of effective countermeasures, decontamination strategies, and safety protocols.[5][7]

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of this compound, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its toxicity. Given the hazardous nature of this compound, much of the available thermodynamic data is derived from computational studies, a fact that is noted where applicable.

Core Thermodynamic and Physical Properties

The following tables summarize the known physical and thermodynamic properties of this compound. Experimental data for thermodynamic properties are scarce due to the compound's high toxicity.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄FO₂P[1]
Molecular Weight180.16 g/mol [1][8]
AppearanceColorless liquid[2][3][9]
OdorOdorless to sweet and musty, resembling peaches or shellac[2][8][9]
Density1.1278 - 1.13 g/mL at 25°C[1][2]
Boiling Point239 °C (462 °F; 512 K)[2][3][8][9]
Melting/Freezing Point-30 °C (-22 °F; 243 K)[1][2][3]
Vapor Pressure0.044 mmHg at 20°C; 0.08–0.093 mmHg at 25°C[1][3]
Vapor Density6.2 (air = 1)[1][3][8]
Aqueous Solubility3,700 mg/L at 20°C (Almost insoluble)[2][3][8]
Flash Point94 °C (201 °F; 367 K)[1][2][9]
LogP (Octanol-Water Partition Coefficient)1.67 (estimated)[8]

Table 2: Thermodynamic Data for this compound

PropertyValueMethodSource
Enthalpy of Formation (ΔfH°) Data not available in searched literature.Primarily computational; experimental determination is challenging.N/A
Standard Entropy (S°) Data not available in searched literature.Primarily computational; experimental determination is challenging.N/A
Specific Heat Capacity (cₚ) Data not available in searched literature.Primarily computational; experimental determination is challenging.N/A
Neutralization Enthalpy Not directly measured for this compound, but studies on simulants and other nerve agents show rapid, exothermic reactions with neutralizers like KOH.Reaction Calorimetry[10]
Hydrolysis Half-life Approximately 42 hours at neutral pH.Experimental[8]

Experimental Protocols

The extreme toxicity of this compound severely restricts experimental studies.[11] The following sections describe generalized methodologies applicable to the study of organophosphorus nerve agents and their simulants, which are often used to model the behavior of their more toxic counterparts.

Synthesis and Purification

The synthesis of this compound and related compounds for experimental use is a complex and hazardous process that must be conducted in specialized laboratories with appropriate safety measures. A general approach involves the reaction of methylphosphonyl difluoride with a mixture of cyclohexanol and cyclohexylamine.[2]

A common synthetic route for related G-type nerve agent model compounds follows these general steps[11]:

  • Starting Material : Methylphosphonothioic dichloride is a common precursor.

  • Chiral Resolution : Stereoselective synthesis is often desired, as the different enantiomers of nerve agents can exhibit significantly different toxicities. This can be achieved using chiral auxiliaries, such as (+)-ephedrine, to form diastereomeric intermediates that can be separated by chromatography.

  • Reaction with Alcohol : The separated intermediate is then reacted with the desired alcohol (e.g., cyclohexanol for this compound analogues).

  • Purification : The final product is purified using techniques such as flash column chromatography or preparative thin-layer chromatography (PTLC).

  • Characterization : The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P-NMR is particularly useful for organophosphorus compounds) and mass spectrometry.

Calorimetry for Reaction Enthalpy

Reaction calorimetry is a crucial technique for measuring the heat evolved during chemical reactions, such as neutralization for decontamination purposes. This data is vital for designing safe and effective disposal methods.

A generalized protocol using a reaction calorimeter (e.g., EasyMax 402) for studying the neutralization of a nerve agent or simulant would involve[10]:

  • Calorimeter Setup : The reaction calorimeter, equipped with a mechanical stirrer and temperature probes, is prepared.

  • Reagent Loading : A known volume (e.g., 180 mL) of a neutralizing agent solution (e.g., 2 equivalents of potassium hydroxide in water) is added to the reaction vessel.

  • Agent Addition : The nerve agent or simulant (e.g., 20 mL) is added to the vessel at a controlled rate (e.g., 1 mL/min) using a syringe pump to ensure a steady reaction.

  • Data Acquisition : The heat flow (in Watts) is measured continuously throughout the addition and for a period afterward (e.g., over 200 minutes) to ensure the reaction has gone to completion.

  • Enthalpy Calculation : The total reaction enthalpy is determined by integrating the heat flow over time using the calorimeter's software.

Visualization of Core Mechanisms

Acetylcholinesterase Inhibition Pathway

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this biochemical pathway.

AChE_Inhibition cluster_normal cluster_inhibition This compound This compound (GF) AChE_Active Active Acetylcholinesterase (AChE) This compound->AChE_Active Inhibition AChE_GF_Complex Phosphonylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE_Active->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE_Active Normal Hydrolysis ACh_Accumulation Acetylcholine Accumulation AChE_GF_Complex->ACh_Accumulation ACh Hydrolysis Blocked Cholinergic_Crisis Cholinergic Crisis (Toxic Effects) ACh_Accumulation->Cholinergic_Crisis Overstimulation of Receptors

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of a hazardous chemical like a this compound analogue.

Experimental_Workflow start Start: Precursor Selection synthesis Chemical Synthesis (e.g., with chiral auxiliary) start->synthesis separation Diastereomer Separation (Chromatography) synthesis->separation reaction Reaction with Cyclohexanol separation->reaction purification Product Purification (PTLC / Column) reaction->purification analysis Structural Analysis (NMR, MS) purification->analysis thermo_analysis Thermodynamic Analysis (e.g., Reaction Calorimetry) analysis->thermo_analysis end End: Data Acquisition thermo_analysis->end

Caption: Generalized workflow for synthesis and analysis of this compound analogues.

Conclusion

This guide consolidates the publicly available data on the thermodynamic and physical properties of this compound. It highlights the significant reliance on computational chemistry for thermodynamic parameters due to the extreme hazards associated with experimental measurements of this compound. The provided generalized experimental protocols for synthesis and calorimetry, while not specific to this compound, offer a framework for how such data could be obtained for less toxic analogues or under highly controlled conditions. The visualization of the acetylcholinesterase inhibition pathway underscores the biochemical basis of this compound's toxicity. For professionals in research and drug development, this information is critical for advancing the understanding of nerve agents and for the creation of effective medical countermeasures and decontamination technologies.

References

key differences between cyclosarin and other G-series agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Cyclosarin and Other G-Series Agents

Introduction

The G-series of nerve agents, named for their German origin, represents a class of highly toxic organophosphorus compounds developed prior to and during World War II.[1][2] This series includes Tabun (GA), Sarin (GB), Soman (GD), and this compound (GF).[3] While all G-series agents share a common mechanism of action—the potent and irreversible inhibition of acetylcholinesterase (AChE)—they exhibit significant differences in their physicochemical properties, toxicity, and, most critically, their interaction with AChE at a molecular level.[1][4]

This compound (GF), synthesized in 1949 by a team led by Dr. Gerhard Schrader, is a formidable chemical warfare agent notable for its high toxicity and greater persistence compared to Sarin.[2][5] Understanding the key distinctions between this compound and its counterparts is crucial for the development of effective medical countermeasures, detection technologies, and decontamination protocols. This guide provides a detailed technical comparison for researchers, scientists, and drug development professionals, focusing on the core chemical, toxicological, and mechanistic differences.

Physicochemical Properties

The physical properties of nerve agents dictate their behavior in the environment, their routes of exposure, and their persistence. This compound is significantly less volatile and more persistent than Sarin, evaporating approximately 70 times more slowly.[4][5] Unlike Sarin, it is also flammable and almost insoluble in water.[3][6] These characteristics, summarized in Table 1, have profound implications for its tactical use and the required decontamination procedures.

Table 1: Comparative Physicochemical Properties of G-Series Agents

Property Tabun (GA) Sarin (GB) Soman (GD) This compound (GF)
Chemical Formula C₅H₁₁N₂O₂P[7] C₄H₁₀FO₂P[8] C₇H₁₆FO₂P C₇H₁₄FO₂P[9]
Molecular Weight ( g/mol ) 162.13[10] 140.09[8] 182.18 180.16[9]
Appearance Colorless to brown liquid[10][11] Colorless liquid[2] Colorless liquid[2] Colorless liquid[5][9]
Odor Faintly fruity or odorless[10][11] Odorless[2] Faint camphor-like odor[12] Sweet, musty, peach-like[2][5]
Boiling Point (°C) ~247[10] 158 198 ~239[3][9]
Melting Point (°C) -50[10] -56 -42 -30[3][9]
Liquid Density (g/mL at 25°C) 1.077[10] 1.088 1.022 1.13[9]
Vapor Pressure (mmHg at 25°C) 0.057 - 0.07[10] 2.9 0.4 0.08 - 0.093[9]
Volatility (mg/m³ at 25°C) 490 - 610[10] 22,000 3,900 817 - 898[9]
Water Solubility Soluble (98 g/L at 25°C)[10] Miscible Sparingly soluble Almost insoluble[3][6]

| Flash Point (°C) | 78[7] | Non-flammable | 86 | 94[3][6] |

Comparative Toxicology

All G-series agents are extremely toxic, exerting their effects by disrupting the nervous system.[11] Toxicity can vary significantly between agents and is influenced by the route of exposure. This compound is more toxic than Sarin via dermal exposure, likely due to its lower volatility and higher lipid solubility, which increases its persistence on and absorption through the skin. The lethal and incapacitating doses for each agent are summarized in Table 2.

Table 2: Comparative Toxicity of G-Series Agents

Agent LCt₅₀ (inhalation) (mg·min/m³) LD₅₀ (dermal) (mg/kg)
Tabun (GA) 400 1000
Sarin (GB) 100 1700
Soman (GD) 50 350
This compound (GF) <50 30

Note: Toxicity values are estimates for humans and can vary based on experimental conditions and species.

Mechanism of Action: AChE Inhibition and Aging

The primary mechanism of toxicity for all G-series agents is the inhibition of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4][13]

Inhibition of Acetylcholinesterase

G-agents act as organophosphorus inhibitors, forming a covalent bond between their phosphorus atom and the hydroxyl group of a serine residue in the active site of AChE.[14] This phosphonylation inactivates the enzyme, leading to an accumulation of ACh in the synapse.[13] The resulting overstimulation of muscarinic and nicotinic ACh receptors produces a cholinergic crisis, characterized by symptoms including miosis, glandular secretions, convulsions, respiratory failure, and ultimately, death.[4][15]

Cholinergic_Synapse Figure 1: Cholinergic Synapse Disruption by G-Agents cluster_normal Normal Function cluster_inhibited G-Agent Inhibition pre_n Presynaptic Neuron syn_n Synaptic Vesicle (ACh) pre_n->syn_n Action Potential AChR_n ACh Receptor syn_n->AChR_n ACh Release post_n Postsynaptic Neuron AChR_n->post_n Signal Propagation AChE_n AChE AChR_n->AChE_n ACh binds AChE Ch_Ac Choline + Acetate AChE_n->Ch_Ac ACh Hydrolysis pre_i Presynaptic Neuron syn_i Synaptic Vesicle (ACh) pre_i->syn_i Action Potential ACh_acc Excess ACh Accumulation syn_i->ACh_acc ACh Release post_i Postsynaptic Neuron AChR_i ACh Receptor AChR_i->post_i Cholinergic Crisis AChE_i Inhibited AChE (Phosphonylated) G_agent G-Agent G_agent->AChE_i Inhibition ACh_acc->AChR_i Continuous Stimulation

Figure 1: Cholinergic Synapse Disruption by G-Agents
The Critical Difference: Aging

While the initial phosphonylation of AChE is technically reversible, the enzyme-agent complex can undergo a subsequent, time-dependent dealkylation reaction known as "aging."[16] This process cleaves one of the alkoxy or cycloalkoxy groups from the phosphorus atom, forming a negatively charged phosphonylated enzyme that is resistant to cleavage by standard oxime reactivators (e.g., pralidoxime).[17] The rate of aging is the most significant mechanistic difference among the G-series agents and is dictated by the structure of the dealkylating group.

  • Soman (GD): Ages extremely rapidly (half-life of minutes) due to the bulky pinacolyl group, which facilitates the dealkylation process. This leaves a very short window for effective oxime therapy.[12][16]

  • Sarin (GB): Ages more slowly, with a half-life of several hours, allowing a longer therapeutic window for oxime treatment.[16][17]

  • This compound (GF): Also ages more slowly than Soman, providing an extended opportunity for antidotal therapy.[16] Its bulky cyclohexyl group makes the initial phosphonylation highly effective, but the aging rate is slower than that of Soman.

  • Tabun (GA): Does not undergo the same dealkylation aging process. Instead, it can undergo a slower deamidation.

This difference in aging rates is a primary focus for the development of new-generation oxime reactivators.

Figure 2: AChE Inhibition and the 'Aging' Process

Experimental Protocols

In Vivo Toxicity Determination (LD₅₀)

The median lethal dose (LD₅₀) is a standard measure of the acute toxicity of a substance.

Methodology:

  • Animal Model: Typically conducted in mice or guinea pigs.[18]

  • Dose Preparation: The nerve agent is diluted to several concentrations in a suitable solvent (e.g., saline, propylene glycol).

  • Administration: A specified volume of each dilution is administered to groups of animals (e.g., n=6-10 per group) via a specific route (e.g., intramuscular, subcutaneous, dermal).[18]

  • Observation: Animals are observed for a set period (typically 24 hours) for clinical signs of toxicity (e.g., salivation, convulsions) and mortality.[18]

  • Data Analysis: The mortality data is analyzed using a statistical method, such as probit-logarithmic analysis, to calculate the dose that is lethal to 50% of the test population (LD₅₀) and its 95% confidence limits.[18]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)

This spectrophotometric assay is the most common method for determining the rate of AChE inhibition.[19]

Methodology:

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes the substrate acetylthiocholine (ATCh). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (5-thio-2-nitrobenzoate), which is measured by its absorbance at 412 nm.[20]

  • Reagents: Purified AChE, acetylthiocholine (substrate), DTNB (chromogen), and a suitable buffer (e.g., phosphate buffer, pH 7.5).[20]

  • Procedure: a. A solution of AChE is prepared in the assay buffer. b. The enzyme solution is added to wells of a microplate. Test compounds (inhibitors like this compound) at various concentrations are added to the wells and incubated for a specific time (e.g., 15 minutes).[20] c. A reaction mix containing the substrate (ATCh) and DTNB is added to each well to start the reaction.[20] d. The absorbance at 412 nm is measured immediately (time 0) and then at regular intervals (e.g., every minute for 10 minutes) using a spectrophotometric plate reader.[20]

  • Data Analysis: The rate of change in absorbance is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control. This data is used to determine kinetic constants such as the IC₅₀ (inhibitor concentration causing 50% inhibition).

Ellman_Workflow Figure 3: Workflow for AChE Inhibition Assay (Ellman Method) start Start prep_reagents 1. Prepare Reagents (AChE, Buffer, Inhibitor Dilutions, ATCh, DTNB) start->prep_reagents add_enzyme 2. Add AChE Solution to Microplate Wells prep_reagents->add_enzyme add_inhibitor 3. Add Inhibitor (this compound) & Controls to Wells add_enzyme->add_inhibitor incubate 4. Incubate (e.g., 15 minutes at 25°C) add_inhibitor->incubate add_reaction_mix 5. Add Reaction Mix (ATCh + DTNB) to Start Reaction incubate->add_reaction_mix measure_abs 6. Measure Absorbance (412 nm) Kinetically (e.g., 0-10 min) add_reaction_mix->measure_abs analyze 7. Analyze Data - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ measure_abs->analyze end End analyze->end

Figure 3: Workflow for AChE Inhibition Assay (Ellman Method)

Conclusion

This compound (GF) is a highly toxic G-series nerve agent with a unique profile of chemical and toxicological properties. Its key distinctions from other agents, particularly Sarin and Soman, lie in its low volatility, high persistence, and high dermal toxicity. Mechanistically, the structure of its cyclohexyl group results in a rate of "aging" following AChE inhibition that is slower than the extremely rapid aging of Soman, but this process still poses a significant challenge for traditional oxime-based therapies. These differences underscore the necessity for continued research into broad-spectrum medical countermeasures and tailored decontamination strategies to address the specific threat posed by this compound.

References

Environmental Fate of Cyclosarin: A Technical Overview of Persistence and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental persistence and degradation of cyclosarin (GF), a highly toxic organophosphate nerve agent. The document is intended for researchers, scientists, and professionals engaged in drug development and environmental science, offering detailed data, experimental methodologies, and pathway visualizations to foster a deeper understanding of the agent's behavior in the environment.

This compound, or cyclohexyl methylphosphonofluoridate, is a chemical warfare agent characterized by its moderate persistence in the environment. Its environmental fate is primarily governed by abiotic and biotic degradation processes, including hydrolysis, photolysis, and biodegradation. The rate and extent of these processes are significantly influenced by environmental conditions such as pH, temperature, and the composition of soil and water.

Environmental Persistence and Degradation Rates

The persistence of this compound in various environmental compartments is a critical factor in assessing its long-term risk. The following tables summarize key quantitative data on its degradation under different conditions.

Table 1: Hydrolysis Half-Life of this compound in Aqueous Environments

pHTemperature (°C)Half-Life (t½)Reference
~72542 hours[1]
6255 days (estimated)[2]
8252 hours (estimated)[2]

Table 2: Atmospheric Persistence of this compound

Degradation PathwayReactant SpeciesHalf-Life (t½)Reference
Vapor-phase photochemical reactionHydroxyl radicals (•OH)~6 hours (estimated)[2]

Table 3: Persistence of this compound in Various Media

MediumPersistence DurationConditionsReference
Liquid on SurfacesHours to daysDependent on environmental conditions[1]
VaporMinutes to hoursDependent on environmental conditions[1]
SoilHigh mobility expectedHydrolysis is an important fate process[2]
WaterRapid degradationHydrolysis is an important fate process[2]

Degradation Pathways

The primary degradation pathway for this compound in the environment is hydrolysis, which involves the cleavage of the phosphorus-fluorine (P-F) bond. This process leads to the formation of less toxic breakdown products.[3][4]

Hydrolytic Degradation

Hydrolysis of this compound yields cyclohexyl methylphosphonic acid (CMPA) and hydrofluoric acid (HF).[2] The formation of HF can lead to a decrease in the pH of the surrounding medium. CMPA can be further degraded to methylphosphonic acid (MPA).[1]

G This compound This compound (GF) hydrolysis Hydrolysis (H₂O) This compound->hydrolysis CMPA Cyclohexyl Methylphosphonic Acid (CMPA) hydrolysis->CMPA HF Hydrofluoric Acid (HF) hydrolysis->HF MPA Methylphosphonic Acid (MPA) CMPA->MPA Further Degradation

Fig. 1: Hydrolytic degradation pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the environmental degradation of this compound.

Hydrolysis Rate Determination

The study of hydrolysis kinetics is crucial for understanding the persistence of this compound in aquatic environments.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to simulate different environmental conditions.

  • Spiking of this compound: Introduce a known concentration of this compound into each buffer solution in a temperature-controlled reaction vessel.

  • Sampling: Collect aliquots from each solution at predetermined time intervals.

  • Sample Analysis: Quench the reaction in the aliquots and analyze the concentration of remaining this compound and the formation of its primary hydrolysis product, CMPA. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed.[4][5] For GC analysis, derivatization of the non-volatile degradation products may be necessary to make them suitable for analysis.[4]

  • Data Analysis: Plot the concentration of this compound against time for each pH value and determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (various pH) spike Spike this compound into Buffers prep_buffer->spike prep_this compound Prepare this compound Stock prep_this compound->spike incubate Incubate at Constant Temperature spike->incubate sample Collect Aliquots Over Time incubate->sample quench Quench Reaction sample->quench analyze Analyze by GC-MS or LC-MS quench->analyze calculate Calculate Rate Constant and Half-Life analyze->calculate

Fig. 2: Experimental workflow for hydrolysis rate determination.
Soil Degradation Study

Understanding the behavior of this compound in soil is essential for assessing contamination and remediation strategies.

Objective: To evaluate the degradation rate and pathway of this compound in soil.

Methodology:

  • Soil Collection and Characterization: Collect representative soil samples and characterize their physical and chemical properties (e.g., pH, organic matter content, texture).

  • Preparation of Soil Slurries: Prepare soil slurries by mixing soil with water or a buffer solution.

  • Spiking and Incubation: Spike the soil slurries with a known concentration of this compound and incubate them under controlled temperature and moisture conditions. Dark conditions are typically maintained to exclude photolytic degradation.

  • Sampling and Extraction: At various time points, collect soil samples and extract this compound and its degradation products using an appropriate solvent.

  • Analysis: Analyze the extracts using analytical techniques like GC-MS or LC-MS to quantify the parent compound and its metabolites.[5]

  • Data Interpretation: Determine the dissipation half-life of this compound in the soil and identify the major degradation products.

Photolysis Study

Photodegradation can be a significant pathway for the removal of chemical contaminants from the environment.

Objective: To determine the rate of direct photolysis of this compound in water.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in purified, buffered water.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber.[6]

  • Dark Control: Run a parallel experiment with a control sample kept in the dark to account for non-photolytic degradation processes like hydrolysis.[6]

  • Sampling and Analysis: Collect samples from both the irradiated and dark control solutions at regular intervals and analyze for the concentration of this compound.

  • Rate Calculation: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate observed in the irradiated sample. Determine the photolysis half-life.

Biodegradation Study

Microbial activity can play a significant role in the natural attenuation of this compound in soil and water.

Objective: To assess the potential for microbial degradation of this compound.

Methodology:

  • Isolation of Microorganisms: Isolate microbial consortia or specific bacterial strains from contaminated soil or water that may have the ability to degrade organophosphates.[7]

  • Culture Preparation: Grow the isolated microorganisms in a suitable liquid culture medium, such as a mineral salt medium.[7]

  • Introduction of this compound: Introduce this compound as the sole carbon or phosphorus source to the microbial culture.

  • Incubation: Incubate the cultures under controlled conditions (temperature, agitation).

  • Monitoring Degradation: Monitor the disappearance of this compound and the appearance of degradation products over time using analytical methods.

  • Assessment of Biodegradability: Determine the extent and rate of biodegradation.

Conclusion

The environmental persistence of this compound is relatively low compared to other chemical warfare agents, primarily due to its susceptibility to hydrolysis. The degradation of this compound is influenced by a multitude of environmental factors, with pH being a critical determinant of its hydrolysis rate. The primary degradation products, CMPA and MPA, are of significantly lower toxicity. A thorough understanding of these degradation processes and the methodologies to study them is essential for developing effective decontamination strategies and for accurate environmental risk assessment.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Cyclosarin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF), a highly toxic organophosphorus nerve agent, poses a significant threat due to its potential use in chemical warfare or terrorism. Its detection in environmental samples is crucial for verifying exposure, assessing contamination levels, and ensuring the efficacy of decontamination efforts. This document provides detailed application notes and protocols for the analytical determination of this compound and its degradation products in various environmental matrices, including air, water, and soil. The methods described herein primarily focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are the gold standard techniques for the sensitive and selective analysis of these compounds.

This compound is prone to hydrolysis in the environment, breaking down into less toxic but more persistent degradation products. The primary hydrolysis product is cyclohexyl methylphosphonic acid (CHMPA), which can further degrade to methylphosphonic acid (MPA). The detection of these degradation products can serve as reliable markers for the initial presence of this compound, even after the parent compound is no longer detectable.[1]

Analytical Methods Overview

The selection of an appropriate analytical method for this compound detection depends on the environmental matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS offer excellent sensitivity and specificity for the analysis of this compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. However, the analysis of the non-volatile degradation products (CHMPA and MPA) requires a derivatization step to increase their volatility.[2][3] Common derivatization methods include silylation and methylation.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of polar and non-volatile compounds, making it highly suitable for the direct detection of this compound's hydrolysis products without the need for derivatization. Recent advancements in LC-MS/MS have enabled highly sensitive and selective quantification of these compounds in complex environmental matrices.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for various analytical methods used for the detection of this compound and its degradation products in environmental samples.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound and its Metabolites

AnalyteMatrixAnalytical MethodDerivatizationLODLOQReference
Sarin, Soman, this compoundLaboratory StandardGC-ICP-MSNone0.12–0.14 ng/mL-[5]
Sarin, Soman, this compoundLaboratory StandardGC-FPDNone0.36–0.43 ng/mL-[5]
IMPA, CMPAMinipig PlasmaLC-ESI-MS-TOFNone2 ng/mL5 ng/mL[6][7]
Sarin, Soman, this compound, VX, RVX MetabolitesHuman Urine (DUS)LC-MS/MSNone0.5 - 5 ng/mL-[4]
Sarin, Soman, this compound, VX, Russian VX MetabolitesUrineGC-MS-MSMethylation (DM)<1 µg/L-[2]
Sarin, Soman, this compound, VX, Russian VX MetabolitesSerumHILIC-MS/MSNone0.3–0.5 ng/mL-[8]
Sarin, Soman, this compoundTap WaterLC-ESI-MS/MS2-DMAMP1 pg/mL4 pg/mL[9]

IMPA: Isopropyl methylphosphonic acid (Sarin degradation product) CMPA: Cyclohexyl methylphosphonic acid (this compound degradation product) DUS: Dried Urine Spot DM: Diazomethane 2-DMAMP: 2-[(dimethylamino)methyl]phenol

Experimental Protocols

Sample Collection

Proper sample collection is critical to prevent degradation of this compound and to obtain representative samples.

1.1 Air Sampling:

  • Active Sampling: Air is actively drawn through a solid sorbent tube (e.g., XAD-2 resin) using a calibrated air sampling pump.[1][10]

  • Passive Sampling: Passive samplers can also be deployed for longer-term monitoring.[10]

  • Vapor Sampling: For vapor analysis, SUMMA canisters can be used to collect whole air samples.[1] Given that this compound vapors are heavier than air, samples should be collected at breathing zone level and near the ground to assess inhalation exposure and off-gassing from surfaces.[1]

1.2 Water Sampling:

  • Collect water samples in glass containers.[1]

  • To minimize degradation, add a de-chlorinating agent and a preservative.[1] The sample should be kept cool and transported to the laboratory as soon as possible.

1.3 Soil Sampling:

  • For surface contamination, collect the top 1-2 cm of soil from a non-vegetated area.[1]

  • Sub-surface sampling is generally not necessary unless a large volume of liquid was released.[1]

  • Store soil samples in glass jars and keep them cool during transport.

Sample Preparation and Extraction

2.1 Air Samples (Sorbent Tubes):

  • Break both ends of the sorbent tube.

  • Place the sorbent material into a glass vial.

  • Add an appropriate organic solvent (e.g., dichloromethane or acetonitrile).

  • Vortex or sonicate for 15-20 minutes to extract the analytes.

  • Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.

2.2 Water Samples:

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the water sample.

    • Add an immiscible organic solvent (e.g., dichloromethane).

    • Shake vigorously to partition the analytes into the organic phase.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract.

  • Solid-Phase Extraction (SPE): [11]

    • Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange).

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • Concentrate the eluate.

2.3 Soil Samples:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh a portion of the soil into an extraction vessel.

  • Add an extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Extract using sonication or pressurized fluid extraction.

  • Filter and concentrate the extract.

  • A clean-up step using SPE may be necessary to remove matrix interferences.

Derivatization for GC-MS Analysis of Degradation Products

Since CHMPA and MPA are non-volatile, they must be derivatized before GC-MS analysis.[2]

3.1 Silylation:

  • Evaporate the sample extract to dryness.

  • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Heat the vial at 60-70°C for 30-60 minutes.

  • The sample is now ready for GC-MS injection.

3.2 Methylation:

  • Evaporate the sample extract to dryness.

  • Add a methylation reagent like trimethyloxonium tetrafluoroborate.[12]

  • The reaction is typically rapid and can be performed at ambient temperature.[12]

  • The resulting methyl esters are then analyzed by GC-MS.[12]

Analytical Instrumentation and Conditions

GC-MS Analysis
  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program might start at 50°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Data Acquisition: Multiple reaction monitoring (MRM) for targeted quantification.

Visualizations

experimental_workflow_air cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis AirSample Air Sample SorbentTube Sorbent Tube (e.g., XAD-2) AirSample->SorbentTube Active Pumping SolventExtraction Solvent Extraction (e.g., Dichloromethane) SorbentTube->SolventExtraction Concentration Concentration SolventExtraction->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for this compound Detection in Air Samples.

experimental_workflow_water cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis WaterSample Water Sample SPE Solid-Phase Extraction (SPE) WaterSample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS experimental_workflow_soil cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis SoilSample Soil Sample SolventExtraction Solvent Extraction (e.g., Acetonitrile) SoilSample->SolventExtraction Cleanup SPE Cleanup SolventExtraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Silylation/Methylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

Application Notes and Protocols for the Quantification of Cyclosarin Metabolites by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF) is a highly toxic organophosphorus nerve agent. Following exposure, it is rapidly metabolized in the body, primarily through hydrolysis, to form cyclohexyl methylphosphonic acid (CMPA). Accurate and sensitive quantification of CMPA in biological matrices is crucial for confirming exposure, understanding toxicokinetics, and developing effective countermeasures. This document provides detailed application notes and protocols for the quantification of CMPA using liquid chromatography-mass spectrometry (LC-MS), a highly selective and sensitive analytical technique.

Metabolic Pathway of this compound

This compound undergoes hydrolysis in the body, catalyzed by enzymes such as phosphotriesterases, to its primary, non-toxic metabolite, CMPA. This biotransformation is a key detoxification pathway.

This compound This compound (GF) hydrolysis Hydrolysis (Phosphotriesterases) This compound->hydrolysis cmpa Cyclohexyl Methylphosphonic Acid (CMPA) hydrolysis->cmpa

Caption: Metabolic Hydrolysis of this compound to CMPA.

Experimental Workflow for LC-MS Quantification

The overall workflow for the quantification of CMPA from biological samples involves sample preparation, LC separation, and MS detection. Isotope-labeled internal standards are crucial for accurate quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Urine) spike Spike with Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry lc Liquid Chromatography (Separation) dry->lc ms Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental Workflow for CMPA Quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS methods for the analysis of CMPA.

Table 1: Method Detection and Quantification Limits

ParameterMatrixValue (ng/mL)Reference
Method Detection Limit (MDL)Plasma2[1][2]
Limit of Detection (LOD)Serum0.3 - 0.5
Lower Limit of Quantitation (LLOQ)Plasma5[1][2]

Table 2: Linearity and Dynamic Range

MatrixLinear Range (ng/mL)Correlation Coefficient (R²)Reference
Plasma5 - 125> 0.99[1][2]
Urine10 - 300> 0.964[3][4]

Table 3: Accuracy and Precision

MatrixConcentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Serum1 - 100101 - 1055 - 8Not Reported
PlasmaNot Specified< 15 (mean relative error)< 10Not Reported

Table 4: Sample Preparation Recovery

Extraction MethodMatrixAnalyteRecovery (%)
Solid-Phase ExtractionSerumCMPA95
Dried Urine Spot ExtractionUrineCMPA40 - 80

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of CMPA from Serum/Plasma

This protocol is adapted from methodologies demonstrating high recovery and clean extracts.

Materials:

  • SPE Cartridges (e.g., Reversed-phase C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized Water

  • Formic Acid (FA)

  • Internal Standard (IS) solution (e.g., ¹³C₆-CMPA)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 500 µL of serum or plasma, add the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of CMPA

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • CMPA: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized for the instrument used.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized for the instrument used.

  • Collision Energy and other parameters: To be optimized for the specific instrument and transitions.

Conclusion

The LC-MS methods described provide a robust and sensitive approach for the quantification of the this compound metabolite CMPA in biological fluids. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of toxicology, pharmacology, and countermeasure development. Adherence to validated protocols and the use of appropriate internal standards are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Real-Time Cyclosarin Monitoring Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclosarin (GF) is an extremely toxic organophosphorus nerve agent, classified as a weapon of mass destruction by the United Nations.[1] It is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[2][3] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis which can rapidly become fatal.[2] Due to its high toxicity, persistence, and potential use in chemical warfare or terrorism, the development of sensitive, rapid, and field-deployable biosensors for real-time monitoring of this compound is a critical area of research for defense, security, and environmental protection.[2][4]

These application notes provide detailed protocols and performance data for two primary types of enzyme-based biosensors for the detection of this compound and other G-series nerve agents: electrochemical biosensors based on acetylcholinesterase inhibition and optical biosensors utilizing organophosphorus hydrolase for direct detection.

Application Note 1: Amperometric Acetylcholinesterase (AChE) Inhibition Biosensor

1. Principle of Detection

This biosensor operates on the principle of measuring the inhibition of the enzyme acetylcholinesterase (AChE). In its active state, AChE catalyzes the hydrolysis of a substrate, such as acetylthiocholine (ATCh), into thiocholine (TCh) and acetic acid.[5] The produced thiocholine can be electrochemically oxidized at a specific potential on a working electrode, generating a measurable amperometric signal.

When an inhibitor like this compound is present, it forms a covalent bond with the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[3] This inhibition reduces the rate of ATCh hydrolysis, leading to a decrease in the production of thiocholine and a corresponding drop in the amperometric signal. The degree of inhibition is proportional to the concentration of the nerve agent, allowing for quantitative detection.[5][6]

2. Signaling Pathway Diagram

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound AChE Acetylcholinesterase (AChE) (Active) TCh Thiocholine (TCh) (Product) AChE->TCh Hydrolyzes AChE_Inhibited Inhibited AChE (Inactive) ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE Binds to active site Electrode Working Electrode TCh->Electrode Oxidized at Signal Amperometric Signal Electrode->Signal Generates This compound This compound (GF) This compound->AChE_Inhibited Irreversibly Binds & Inhibits No_Signal Reduced Signal AChE_Inhibited->No_Signal Leads to

Caption: AChE inhibition by this compound prevents substrate hydrolysis, reducing the electrochemical signal.

3. Quantitative Data Presentation

The following table summarizes the performance of acetylcholinesterase-based electrochemical biosensors for various G-series nerve agents. While data for this compound is limited, the performance for sarin, soman, and VX provides a strong indication of expected capabilities.

AnalyteBiosensor TypeTransducerLimit of Detection (LOD)Response TimeReference
Sarin (GB)AChE InhibitionAmperometric7.41 x 10⁻¹² mol/L10 min[6]
Soman (GD)AChE InhibitionAmperometric6.31 x 10⁻¹² mol/L10 min[6]
Tabun (GA)AChE InhibitionAmperometric6.17 x 10⁻¹¹ mol/L10 min[6]
VXAChE InhibitionAmperometric2.19 x 10⁻¹¹ mol/L10 min[6]
Sarin (GB)BuChE InhibitionAmperometric12 ppb (0.1 mg/m³ in gas)30 s (gas)[7]
This compound (GF)AChE InhibitionColorimetric~0.001 µg/mL60 s[8]

4. Detailed Experimental Protocol

This protocol describes the fabrication of a screen-printed carbon electrode (SPCE) modified with carbon nanotubes and acetylcholinesterase for the amperometric detection of this compound.

4.1. Materials and Reagents

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • Poly(diallyldimethylammonium chloride) (PDDA) solution (0.5 wt%)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine chloride (ATCh)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutaraldehyde solution (2.5% in PBS)

  • Bovine Serum Albumin (BSA)

  • Deionized (DI) water

  • This compound standard solutions (handle with extreme caution in a certified facility)

4.2. Electrode Preparation and Enzyme Immobilization Workflow

Caption: Workflow for AChE biosensor fabrication and amperometric measurement of this compound.

4.3. Step-by-Step Procedure

  • Electrode Cleaning: Pre-treat the SPCE by applying a potential of +1.7 V for 120 seconds in a 0.05 M phosphate buffer (pH 7.0).

  • MWCNT Modification: Prepare a 1 mg/mL suspension of carboxyl-functionalized MWCNTs in DI water by sonicating for 1 hour. Drop-cast 5 µL of the suspension onto the working electrode area of the SPCE and allow it to dry at room temperature. This enhances the electrode's surface area and conductivity.[9]

  • Layer-by-Layer Assembly:

    • Apply 5 µL of 0.5% PDDA solution to the MWCNT-modified electrode. Incubate for 20 minutes to form a positive layer. Rinse with DI water.

    • Prepare a 1 mg/mL solution of AChE in PBS. Apply 5 µL of this solution to the PDDA-coated electrode. Incubate for 20 minutes to allow for electrostatic immobilization of the negatively charged enzyme.[10]

  • Enzyme Stabilization: To prevent leaching, apply 2 µL of a solution containing 2.5% BSA and 0.5% glutaraldehyde over the enzyme layer. Allow it to cross-link for 1 hour in a humid chamber.

  • Final Rinse and Storage: Gently rinse the electrode with PBS to remove any unbound reagents. The fabricated biosensor should be stored in PBS at 4°C when not in use.

4.4. Amperometric Measurement

  • System Setup: Connect the biosensor to a potentiostat, using the integrated carbon, Ag/AgCl, and platinum electrodes as the working, reference, and counter electrodes, respectively.

  • Baseline Measurement: Pipette 50 µL of PBS (pH 7.4) onto the electrode surface. Apply a constant working potential of +150 mV and record the background current until a stable baseline is achieved.

  • Substrate Measurement (I_before): Add 5 µL of a concentrated ATCh solution to the PBS on the electrode to reach a final concentration of 1 mM. The current will increase as thiocholine is produced and oxidized. Record this stable-state current as I_before.

  • Inhibition Step: Introduce the sample suspected of containing this compound into the reaction cell. Allow the inhibition reaction to proceed for a fixed incubation time (e.g., 10 minutes).

  • Post-Inhibition Measurement (I_after): After incubation, record the new stable-state current, I_after.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(I_before - I_after) / I_before] x 100 Correlate the % Inhibition to the this compound concentration using a pre-established calibration curve.

Application Note 2: Fiber-Optic Organophosphorus Hydrolase (OPH) Biosensor

1. Principle of Detection

This biosensor provides a more direct detection method compared to inhibition-based sensors. It utilizes the enzyme Organophosphorus Hydrolase (OPH), which directly catalyzes the hydrolysis of organophosphates like this compound.[11] The hydrolysis of this compound produces cyclohexyl methylphosphonic acid (CMPA) and a fluoride ion, leading to a decrease in the local pH (release of H⁺).[12]

In this configuration, recombinant E. coli cells expressing OPH on their surface are immobilized on a membrane attached to a fiber-optic probe.[13] A pH-sensitive fluorescent dye is co-immobilized with the cells. The enzymatic hydrolysis of this compound causes a pH drop, which protonates the dye and changes its fluorescence properties (e.g., a change in emission intensity or a spectral shift). This change in the optical signal is detected by the fiber-optic system and is proportional to the concentration of the nerve agent.[13]

2. Signaling Pathway Diagram

OPH_Hydrolysis cluster_reaction Direct Enzymatic Hydrolysis cluster_detection Optical Detection OPH Organophosphorus Hydrolase (OPH) Products Hydrolysis Products (CMPA + H⁺ + F⁻) OPH->Products Catalyzes Hydrolysis This compound This compound (GF) This compound->OPH Substrate pH_Indicator pH-Sensitive Dye Products->pH_Indicator Protons (H⁺) alter dye state Signal_Change Change in Fluorescence Fiber_Optic Fiber-Optic Probe pH_Indicator->Fiber_Optic Detected by Fiber_Optic->Signal_Change Measures

Caption: OPH directly hydrolyzes this compound, causing a pH change detected by a fluorescent dye.

3. Quantitative Data Presentation

OPH-based biosensors offer direct detection of various organophosphates. The performance metrics below are for common organophosphates, which are indicative of the potential for this compound detection.

AnalyteBiosensor TypeTransducerLimit of Detection (LOD)Response TimeReference
ParaoxonOPH-basedPotentiometric (pH)2 µM< 2 min[14]
Methyl ParaoxonOPH-basedPhotonic Crystal0.2 µMN/A[15]
ParaoxonOPH-basedFiber-Optic2 µM~2 min[13]
DiazinonOPH-basedPotentiometric (pH)2 µM< 2 min[14]

4. Detailed Experimental Protocol

This protocol outlines the fabrication of a fiber-optic biosensor using immobilized OPH-expressing E. coli.

4.1. Materials and Reagents

  • Recombinant E. coli cells with surface-expressed OPH

  • Bifurcated fiber-optic bundle

  • Nylon membrane (0.45 µm pore size)

  • Low melting point agarose

  • HEPES buffer (pH 8.5)

  • pH-sensitive fluorescent dye (e.g., fluorescein isothiocyanate)

  • Glutaraldehyde solution (2.5%)

  • Spectrofluorometer

  • This compound standard solutions

4.2. Biosensor Fabrication Workflow

Caption: Workflow for fabricating and using a fiber-optic OPH biosensor for this compound detection.

4.3. Step-by-Step Procedure

  • Cell Preparation: Culture recombinant E. coli cells expressing OPH according to standard microbiology protocols. Harvest cells by centrifugation and wash twice with 1 mM HEPES buffer (pH 8.5).

  • Immobilization Matrix: Prepare a 1% (w/v) solution of low melting point agarose in HEPES buffer and cool to 37°C.

  • Cell Immobilization: Resuspend the washed E. coli pellet in the molten agarose solution. Co-immobilize a pH-sensitive fluorescent indicator.

  • Membrane Casting: Pipette approximately 50 µL of the cell/agarose mixture onto the center of a small nylon membrane disc. Allow the gel to solidify for 10 minutes at 4°C.

  • Probe Assembly: Securely attach the nylon membrane to the common end of the bifurcated fiber-optic bundle using a waterproof adhesive or a custom holder.

  • Storage: The assembled biosensor probe should be stored in HEPES buffer at 4°C. The biosensor can be stable for over a month.[13]

4.4. Fluorometric Measurement

  • System Setup: Connect the two arms of the bifurcated bundle to a spectrofluorometer; one arm connects to the excitation source and the other to the emission detector.

  • Equilibration: Place the biosensor tip into a stirred cuvette containing 1 mM HEPES buffer (pH 8.5). Allow the fluorescence signal to stabilize.

  • Measurement: Inject the this compound-containing sample into the cuvette.

  • Data Acquisition: Continuously record the fluorescence emission at the characteristic wavelength of the pH indicator. The hydrolysis of this compound will cause a pH drop, resulting in a change in fluorescence intensity.

  • Analysis: The initial rate of fluorescence change is directly proportional to the concentration of this compound in the sample. A calibration curve can be constructed by plotting the rate of signal change against known concentrations of the analyte.

References

Application Notes and Protocols for Cyclosarin (GF) Exposure Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclosarin (GF) is a highly toxic organophosphorus nerve agent. Understanding its toxicological profile and developing effective countermeasures necessitates the use of well-defined animal models. These application notes provide an overview of the common animal models, experimental protocols, and key endpoints used in this compound exposure studies. The information is intended to guide researchers in designing and executing robust preclinical studies.

Rationale for Animal Model Selection

The choice of animal model is critical for translating research findings to human health. Various species have been utilized in this compound research, each with specific advantages. Rodents, such as rats and mice, are frequently used for initial toxicity screening and mechanistic studies due to their cost-effectiveness and well-characterized biology. Larger animals, including guinea pigs, rabbits, and non-human primates, offer physiological systems that more closely resemble humans, making them suitable for more advanced toxicological and countermeasure efficacy studies.[1][2] Göttingen minipigs are also used as their skin and metabolic systems share similarities with humans.[3][4]

Common Animal Models and Rationale for Use

Animal ModelRationale for Use in this compound StudiesKey Applications
Rats (Sprague-Dawley) Widely used for inhalation toxicology and neurobehavioral assessments due to extensive historical data and availability of standardized testing paradigms.[5][6][7][8]Inhalation toxicity (LCT50), neurotoxicity, behavioral effects, countermeasure efficacy.
Mice Suitable for initial toxicity screening (LD50) and for studies requiring genetic modifications. Used in evaluating therapeutic efficacy of antidotes.[2][9]Acute toxicity (LD50), antidote screening.
Guinea Pigs Highly sensitive to the toxic effects of nerve agents, making them a good model for studying the direct toxic mechanisms and for testing the efficacy of reactivators.[1][2][10]Acetylcholinesterase (AChE) reactivation studies, acute toxicity (LD50).
Rabbits Used in toxicokinetic and dermal exposure studies.[2]Dermal and subcutaneous toxicity studies.
Non-human Primates (e.g., Rhesus Macaques) Closest physiological and neurological surrogate for humans, used for late-stage preclinical evaluation of medical countermeasures and to study long-term neurological outcomes.[2][10]Efficacy of medical countermeasures, neurotoxicity, long-term health effects.
Göttingen Minipigs Used for inhalation, intravenous, and subcutaneous toxicity studies, providing a large animal model with some physiological similarities to humans.[3][4]Comparative toxicity studies (inhalation, IV, SC), pharmacokinetics.

Quantitative Toxicity Data

The following tables summarize key quantitative data from this compound exposure studies in various animal models.

Table 3.1: Lethal Dose 50 (LD50) Values for this compound

LD50 is the dose required to kill 50% of a tested population.

Animal ModelRoute of AdministrationLD50 Value (µg/kg)Reference
Rhesus MonkeysIntramuscular46.6[2]
RatsSubcutaneous225[2]
MiceIntramuscular224[2]
Guinea PigsSubcutaneous56.5 - 110[2]
RabbitsSubcutaneous100[2]
HamstersSubcutaneous130[2]
Table 3.2: Lethal Concentration 50 (LCT50) Values for this compound Vapor Inhalation

LCT50 represents the concentration-time product that is lethal to 50% of the exposed population.

Animal ModelExposure Duration (min)LCT50 Value (mg·min/m³)Reference
Rats (Sprague-Dawley, Female) 10253[5]
60334[5]
240533[5]
Rats (Sprague-Dawley, Male) 10371[5]
60396[5]
240585[5]
Göttingen Minipigs (Female) 10183[4]
60282[4]
180365[4]
Göttingen Minipigs (Male) 10218[4]
60287[4]
180403[4]

Signaling Pathway of this compound Toxicity

This compound, like other nerve agents, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in hyperstimulation of muscarinic and nicotinic receptors. This overstimulation disrupts nerve-to-nerve and nerve-to-muscle communication, leading to a cascade of physiological effects and, ultimately, death by respiratory failure.

Cyclosarin_Pathway cluster_synapse Cholinergic Synapse cluster_this compound This compound Action cluster_effects Downstream Effects ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh_Released->Receptor Binds ACh_Accumulation ACh Accumulation ACh_Released->ACh_Accumulation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphylated) Hyperstimulation Receptor Hyperstimulation Receptor->Hyperstimulation This compound This compound (GF) This compound->AChE Irreversible Inhibition ACh_Accumulation->Hyperstimulation Toxicity Cholinergic Crisis (Tremors, Convulsions, Respiratory Failure) Hyperstimulation->Toxicity

Figure 1. Mechanism of this compound-induced neurotoxicity.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers must adapt these protocols based on their specific experimental goals, institutional guidelines (IACUC), and safety requirements.

Protocol 5.1: Whole-Body Inhalation Exposure (Rats)

This protocol describes a typical whole-body inhalation exposure study in rats.

  • Animal Acclimatization: House Sprague-Dawley rats for at least 5 days prior to exposure to allow for acclimatization to the facility.[12]

  • Chamber System: Utilize a dynamic airflow inhalation chamber (e.g., 750-L).[5][12] Ensure the system is validated for generating and maintaining a stable and uniform concentration of this compound vapor.

  • Vapor Generation: Use a syringe pump to deliver liquid this compound to a vaporization system, which is then introduced into the chamber's air stream.[5]

  • Exposure Groups: Divide animals into groups, including a control group exposed to air only and multiple experimental groups exposed to different concentrations of this compound vapor (e.g., 1.6-5.2 mg/m³).[6][7]

  • Exposure Duration: Expose the animals for a fixed duration, for example, 10, 60, or 240 minutes.[5]

  • Monitoring During Exposure: Continuously monitor chamber concentration, temperature, humidity, and airflow. Observe animals via viewing ports for any immediate signs of toxicity.

  • Post-Exposure Observation: After exposure, transfer animals to clean cages. Observe and record clinical signs of toxicity such as tremors, convulsions, salivation, and miosis at regular intervals for a specified period (e.g., up to 14 days).[5]

  • Endpoint Analysis: Conduct scheduled sample collection (blood, tissues) for biomarker analysis or perform neurobehavioral assessments as required by the study design.

Protocol 5.2: Neurobehavioral Assessment (Rats)

This protocol outlines a method for assessing the effects of low-level this compound exposure on learned behaviors.

  • Pre-Exposure Training: Train rats on a specific behavioral task until they reach a stable performance baseline. An example is the variable-interval (VI) schedule of food reinforcement, where a lever press after an average interval (e.g., 56 seconds) delivers a food pellet.[6][7]

  • Exposure: Expose the trained rats to a sublethal concentration of this compound vapor or to air (control) as described in Protocol 5.1.

  • Post-Exposure Testing: Evaluate the performance of the animals on the learned task at various time points post-exposure (e.g., over several weeks).[6]

  • Additional Behavioral Tasks: To assess different aspects of neurological function, other tests like the radial-arm maze (for spatial memory) can be introduced post-exposure.[6][7]

  • Data Analysis: Compare the performance of the this compound-exposed groups to the control group to identify any deficits in learned behaviors and to track the persistence of these effects over time.

Protocol 5.3: Biomarker Analysis

This protocol provides a general workflow for analyzing key biomarkers of this compound exposure.

  • Sample Collection:

    • Blood: Collect whole blood, plasma, or serum at predetermined time points post-exposure. Use appropriate anticoagulants (e.g., EDTA) for plasma and whole blood.

    • Tissues: At the end of the study, euthanize animals and collect tissues of interest (e.g., brain, lung, liver). Flash-freeze in liquid nitrogen and store at -80°C.

  • Cholinesterase Activity Assay:

    • Measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in red blood cells and plasma, respectively.[6][7]

    • Use a spectrophotometric method (e.g., Ellman's assay) to quantify the rate of substrate hydrolysis.

    • Express results as a percentage of baseline or control group activity.

  • Analysis of Adducts and Degradation Products (LC-MS/MS):

    • For retrospective analysis, detect this compound-protein adducts (e.g., on BChE or albumin) or its degradation products in biological samples.[13]

    • Sample Preparation: Digest protein samples (e.g., with trypsin) to generate peptides. Use solid-phase extraction (SPE) to clean up and concentrate the analytes.

    • LC-MS/MS Analysis: Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the target analytes.

    • Data Interpretation: Identify the specific adducts or degradation products based on their mass-to-charge ratio and fragmentation patterns. This provides definitive evidence of exposure.[13]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a this compound exposure study in an animal model.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_post Phase 3: Post-Exposure Monitoring & Analysis cluster_data Phase 4: Data Analysis & Reporting acclimatization Animal Acclimatization (>= 5 days) baseline Baseline Measurements (Weight, Behavioral Training, Blood Sample) acclimatization->baseline grouping Randomization into Exposure Groups baseline->grouping exposure This compound or Air Exposure (e.g., Whole-Body Inhalation) grouping->exposure clinical_obs Clinical Observation (Signs of Toxicity) exposure->clinical_obs behavior Neurobehavioral Assessments clinical_obs->behavior sampling Biological Sampling (Blood, Tissues) clinical_obs->sampling analysis Statistical Analysis behavior->analysis biomarker Biomarker Analysis (Cholinesterase, Adducts) sampling->biomarker pathology Histopathology sampling->pathology biomarker->analysis pathology->analysis reporting Reporting of Findings analysis->reporting

Figure 2. General experimental workflow for this compound studies.

References

protocols for safe handling and disposal of cyclosarin in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed application notes and protocols for the safe handling and disposal of cyclosarin. This compound is an extremely toxic nerve agent and a Schedule 1 chemical warfare agent. Its production, stockpiling, and use are prohibited by the Chemical Weapons Convention.

The handling and disposal of such a substance require highly specialized training, equipment, and facilities that are beyond the scope of a standard laboratory. Information on these procedures is tightly controlled and restricted to authorized personnel in military and specialized research settings.

Providing detailed protocols on this topic would be irresponsible and could lead to extremely dangerous situations. Exposure to even minute quantities of this compound can be fatal.

It is critical to understand that the synthesis, handling, or disposal of this compound outside of a designated, high-containment facility is illegal and poses a severe threat to public health and safety.

If you are a researcher in a field that legitimately requires interaction with information about chemical warfare agents, you must operate under the strict guidance and regulations of your institution's safety office and relevant governmental bodies.

I can provide general information on laboratory safety protocols for handling hazardous chemicals, but I cannot provide specific instructions for a substance as dangerous as this compound.

Application Notes and Protocols for Quantifying Cyclosarin Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND FORENSIC USE ONLY

Introduction

Cyclosarin (GF) is a highly toxic organophosphorus nerve agent. Exposure to this compound can be confirmed by detecting its metabolites in biological samples such as blood and urine. The primary metabolic pathway for this compound in the body is hydrolysis, which cleaves the fluoride group to form cyclohexyl methylphosphonic acid (CMPA).[1][2] This document provides detailed protocols for the quantification of CMPA in biological matrices, primarily focusing on methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for clinical diagnosis, forensic investigations, and the development of medical countermeasures.

This compound Metabolism

The main detoxification pathway for this compound in the body is through hydrolysis, either enzymatically via A-esterases like paraoxonase-1 (PON1) or by non-enzymatic chemical hydrolysis.[3] This process results in the formation of the stable and non-toxic metabolite, cyclohexyl methylphosphonic acid (CMPA), which is then excreted in the urine.[1][4]

This compound This compound (GF) Hydrolysis Hydrolysis (enzymatic/chemical) This compound->Hydrolysis CMPA Cyclohexyl Methylphosphonic Acid (CMPA) Hydrolysis->CMPA

Metabolic pathway of this compound to its primary metabolite, CMPA.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound metabolites in biological matrices.

Table 1: LC-MS/MS Methods for CMPA Quantification

Biological MatrixMethodLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Human UrineHILIC-LC/MS/MS0.03--0.5 to +3.42.1 - 3.6[5][6]
Human SerumHILIC-LC/MS/MS0.3 - 0.5-101 - 1055 - 8[7][8]
Minipig PlasmaLC-ESI-MS-TOF25-< 15[2][9]

Table 2: GC-MS Methods for CMPA Quantification

Biological MatrixMethodDerivatizationLOD (ng/mL)LOQ (ng/mL)Reference
Human UrineGC-MS/MSDiazomethane< 1-[10]
BloodGC-MS-30-[1]
Human UrineNICI/GC-MSPentafluorobenzyl bromide0.1-[10]

Experimental Protocols

Protocol 1: Quantification of CMPA in Human Urine and Serum by HILIC-LC-MS/MS

This protocol is adapted from established methods for the analysis of organophosphorus nerve agent metabolites.[5][6][7][8]

1. Materials and Reagents

  • Cyclohexyl methylphosphonic acid (CMPA) standard

  • Isotope-labeled internal standard (e.g., 13C6-CMPA)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Ammonium fluoride

  • Solid-phase extraction (SPE) cartridges (non-bonded silica)

  • Human urine or serum samples

2. Sample Preparation (Solid-Phase Extraction)

  • Spike 1 mL of urine or serum with the isotope-labeled internal standard.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with a suitable solvent (e.g., methanol/water mixture).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Column: A HILIC column is recommended for good retention and peak shape of the polar metabolite.

  • Mobile Phase: A gradient of acetonitrile and water containing a buffer like ammonium fluoride to enhance ionization.[7][8]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with selected reaction monitoring (SRM) for the specific transitions of CMPA and its internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Serum) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC HILIC-LC Separation Recon->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Quantitative Results MS->Data Data Acquisition & Quantification

References

Application Notes and Protocols for Cyclosarin Exposure Monitoring Using Dried Urine Spot (DUS) Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring exposure to chemical warfare agents is critical for both military personnel and civilian populations in the event of a chemical attack or accidental release. Cyclosarin (GF), a highly toxic organophosphate nerve agent, necessitates rapid and reliable detection methods for timely medical intervention and forensic analysis. The Dried Urine Spot (DUS) technique offers a minimally invasive, cost-effective, and logistically simple approach for sample collection, storage, and transport, making it an ideal tool for monitoring this compound exposure. This document provides detailed application notes and protocols for the use of the DUS technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the primary this compound metabolite, cyclohexyl methylphosphonic acid (CMPA).

Principle

This compound is metabolized in the body, primarily through hydrolysis, to its main urinary biomarker, cyclohexyl methylphosphonic acid (CMPA). The DUS method involves spotting a small volume of urine onto a specialized filter card. The dried spot preserves the analyte, allowing for convenient storage and shipment at ambient temperatures. In the laboratory, the CMPA is extracted from the DUS card and analyzed by LC-MS/MS. This analytical technique provides high sensitivity and selectivity for the accurate quantification of CMPA, confirming exposure to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound metabolites using the DUS-LC-MS/MS method.[1]

ParameterValueReference
AnalyteCyclohexyl methylphosphonic acid (CMPA)[1]
MatrixHuman Urine[1]
Limit of Detection (LOD)0.5 - 5 ng/mL[1]
Limit of Quantification (LOQ)Not explicitly stated, but method is linear from 10 ng/mL[1]
Recovery40 - 80%[1]
Linearity (R²)> 0.964[1]
DUS Sample StabilityUp to 5 months at room temperature[1]

Experimental Protocols

Dried Urine Spot (DUS) Sample Collection

Materials:

  • Whatman® FTA™ DMPK-C cards or equivalent

  • Sterile urine collection cups

  • Micropipette (capable of dispensing 50 µL)

  • Drying rack

  • Resealable plastic bags with desiccant packs

Procedure:

  • Collect a mid-stream urine sample in a sterile collection cup.

  • Using a micropipette, carefully spot 50 µL of the urine sample onto the designated circle on the DUS card.

  • Allow the spotted card to air dry in a horizontal position on a drying rack for at least 3 hours at ambient temperature. Avoid overlapping cards.

  • Once completely dry, place the DUS card in a resealable plastic bag with a desiccant pack.

  • Label the bag with the appropriate sample information.

  • Samples can be stored at room temperature until analysis.

Sample Preparation: Extraction of CMPA from DUS

Materials:

  • DUS card with sample

  • 1.5 mL microcentrifuge tubes

  • Hole punch (e.g., 3 mm)

  • Extraction solvent: Methanol/Water (50:50, v/v)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Using a clean hole punch, punch out a 3 mm disc from the center of the dried urine spot and place it into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the extraction solvent (Methanol/Water, 50:50) to the tube.

  • Vortex the tube vigorously for 15 minutes to ensure efficient extraction of the analyte.

  • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the filter paper disc and any particulate matter.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of CMPA

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Representative):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

MS/MS Parameters (to be optimized for specific instrumentation):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions for CMPA:

    • It is crucial to determine the optimal precursor ion (Q1) and product ions (Q3) for CMPA on the specific mass spectrometer being used. As a starting point, the deprotonated molecule [M-H]⁻ of CMPA (m/z 179.08) can be used as the precursor ion.

    • Fragment ions can be generated by collision-induced dissociation (CID) and the most intense and specific transitions selected for quantification and qualification.

  • Collision Energy (CE): To be optimized for each MRM transition to achieve maximum signal intensity.

Visualizations

This compound Metabolism Pathway

The primary metabolic pathway of this compound in the human body involves hydrolysis to its non-toxic metabolite, cyclohexyl methylphosphonic acid (CMPA). This biotransformation is primarily mediated by Paraoxonase 1 (PON1) and Cytochrome P450 (CYP) enzymes in the liver.

G This compound This compound (GF) Metabolism Metabolism (in Liver) This compound->Metabolism CMPA Cyclohexyl Methylphosphonic Acid (CMPA) Metabolism->CMPA Hydrolysis Excretion Urinary Excretion CMPA->Excretion PON1 PON1 PON1->Metabolism CYP CYP Enzymes CYP->Metabolism

Caption: Metabolic pathway of this compound to CMPA.

DUS Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for this compound exposure monitoring using the DUS technique.

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis UrineCollection Urine Sample Collection Spotting Spot 50 µL on DUS Card UrineCollection->Spotting Drying Air Dry (≥ 3 hours) Spotting->Drying Punch Punch 3 mm Disc Drying->Punch Extraction Extract with Methanol/Water Punch->Extraction Centrifugation Centrifuge Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: DUS experimental workflow for CMPA analysis.

Conclusion

The Dried Urine Spot technique provides a robust and practical solution for monitoring this compound exposure. The methods outlined in this document offer a sensitive and reliable approach for the quantification of the this compound metabolite CMPA in urine. Adherence to these protocols will enable researchers, scientists, and drug development professionals to effectively assess this compound exposure in various scenarios, contributing to improved medical countermeasures and a better understanding of the agent's toxicokinetics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Sensitivity of Cyclosarin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of cyclosarin (GF) detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound?

A1: The most sensitive methods for this compound detection are typically hyphenated chromatographic techniques. Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) has demonstrated exceptionally low limits of detection (LOD), reaching approximately 0.12–0.14 ng/mL.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also highly sensitive, particularly for the detection of this compound's main hydrolysis metabolite, cyclohexyl methylphosphonic acid (CMPA), with LODs reported as low as 2 ng/mL in plasma.[3]

Q2: How can I improve the sensitivity of my GC-MS analysis for this compound?

A2: To enhance the sensitivity of your GC-MS analysis, consider the following:

  • Derivatization: this compound's hydrolysis products, like CMPA, are polar and not readily volatile. Derivatization to more volatile and thermally stable compounds is crucial for sensitive GC-MS detection.

  • Injector and Column Maintenance: Ensure the injector liner is clean and the GC column is in good condition to prevent active sites that can lead to peak tailing and reduced sensitivity.

  • Optimized Injection: For splitless injections, ensure the initial column temperature is below the solvent's boiling point to facilitate proper sample refocusing.

  • Carrier Gas Purity: Use high-purity carrier gas and install oxygen traps to prevent column phase degradation.

Q3: What are the advantages of detecting this compound metabolites over the parent compound?

A3: this compound is rapidly hydrolyzed in the body and the environment to its primary metabolite, cyclohexyl methylphosphonic acid (CMPA).[3] Detecting CMPA offers a longer window for verification of exposure compared to the parent compound. Methods for detecting CMPA in biological matrices like plasma and urine are well-established and highly sensitive.[3]

Q4: Are there rapid, field-deployable methods for sensitive this compound detection?

A4: Yes, several promising methods are under development for rapid and sensitive field detection. Colorimetric sensors, including those based on gold nanoparticles, offer visual detection with high sensitivity.[4][5][6] Enzyme-based biosensors, typically utilizing acetylcholinesterase (AChE) inhibition, provide rapid and highly sensitive electrochemical or colorimetric readouts.[7][8][9][10] Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that can provide sensitive and selective detection of this compound, with reported detection limits in the sub-ppm range.[11][12][13][14]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Clean or replace the injector liner. Trim the first few centimeters of the column or replace the column if it's old.
Poor derivatization efficiency.Optimize derivatization reaction conditions (temperature, time, reagent concentration).
Low Signal Intensity Leaks in the injection port or gas lines.Perform a leak check of the system.
Suboptimal injection parameters.For splitless injection, optimize the initial oven temperature and splitless time.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Ghost Peaks Contaminated syringe or septum.Use a new, clean syringe and replace the septum.
Carryover from a previous injection.Run a solvent blank to confirm carryover and clean the injection port if necessary.
LC-MS/MS Analysis of CMPA
Issue Potential Cause Recommended Solution
Ion Suppression/Enhancement (Matrix Effects) Co-eluting matrix components from biological samples (e.g., phospholipids in plasma).Optimize Sample Preparation: Use a more effective sample cleanup method like solid-phase extraction (SPE) to remove interfering substances.[15][16][17][18][19]
Modify Chromatography: Adjust the gradient to better separate the analyte from matrix components.
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[16]
Poor Reproducibility Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol.
Fluctuations in MS source conditions.Allow the instrument to stabilize and monitor source parameters.
Low Recovery Inefficient extraction from the matrix.Optimize the extraction solvent and pH.
Analyte degradation during sample processing.Keep samples on ice and process them promptly.

Data Presentation: Sensitivity of this compound Detection Methods

Method Analyte Matrix Limit of Detection (LOD) Reference
GC-ICP-MSThis compound (GF)-~0.12-0.14 ng/mL[2]
GC-FPDThis compound (GF)-~0.36-0.43 ng/mL[1]
LC-ESI-MS-TOFCMPAPlasma2 ng/mL[3]
SERSThis compound (GF)Liquid~1 ppm[12][13]
Enzyme-Based Biosensor (Colorimetric)This compound (GF)Water~0.001 µg/mL[7]
Enzyme-Based Biosensor (Electrochemical)Sarin (similar to this compound)-7.41 x 10⁻¹² mol/L

Experimental Protocols

LC-MS/MS for Cyclohexyl Methylphosphonic Acid (CMPA) in Plasma

This protocol is a generalized procedure based on established methods for the sensitive detection of the primary this compound metabolite.

a. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma, add an internal standard (e.g., ¹³C₆-CMPA).

  • Acidify the sample with 20 µL of 1M HCl.

  • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to near dryness under a stream of nitrogen at 75°C.

  • Reconstitute the sample in 500 µL of 0.1% formic acid in water for LC-MS/MS analysis.[3]

b. LC-MS/MS Analysis

  • LC Column: A suitable C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate CMPA from matrix components.

  • Injection Volume: 50 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for CMPA and the internal standard.

Acetylcholinesterase (AChE)-Based Biosensor for this compound Detection

This protocol outlines the general steps for creating and using an AChE-based biosensor.

a. Biosensor Fabrication

  • Prepare a solution containing acetylcholinesterase, a stabilizing agent like gelatin, and a cross-linking agent such as glutaraldehyde.

  • Deposit a small volume (e.g., 10 µL) of this enzyme solution onto the working electrode of a screen-printed electrode.

  • Allow the solution to dry overnight at room temperature to immobilize the enzyme.

  • Rinse the electrode surface with a buffer (e.g., phosphate-buffered saline) before use.[20]

b. Detection Procedure

  • Incubate the biosensor with the sample suspected of containing this compound for a defined period to allow for enzyme inhibition.

  • Rinse the biosensor to remove any unbound sample.

  • Introduce a substrate for AChE (e.g., acetylthiocholine).

  • Measure the enzymatic activity either electrochemically (by detecting the product of the enzymatic reaction) or colorimetrically (using a color indicator that reacts with the product). The degree of inhibition of the enzyme activity is proportional to the concentration of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (¹³C₆-CMPA) plasma->add_is acidify Acidify with HCl add_is->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Formic Acid/Water evaporate->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry (ESI-) data Data Acquisition & Quantification

Caption: Experimental workflow for LC-MS/MS detection of CMPA.

signaling_pathway cluster_no_inhibitor No this compound Present cluster_inhibitor This compound Present AChE Acetylcholinesterase (Active Enzyme) Substrate Substrate (e.g., Acetylthiocholine) AChE->Substrate Hydrolysis This compound This compound (GF) Inhibited_AChE Inhibited AChE (Inactive) Substrate_inhibited Substrate Inhibited_AChE->Substrate_inhibited No Hydrolysis Product Product (Thiocholine) Substrate->Product Signal Detectable Signal (Colorimetric/Electrochemical) Product->Signal No_Product No/Reduced Product Formation No_Signal No/Reduced Signal No_Product->No_Signal AChE_inhibited Acetylcholinesterase (Active Enzyme) Cyclosarin_inhibited This compound (GF) AChE_inhibited->Cyclosarin_inhibited Inhibition Cyclosarin_inhibited->Inhibited_AChE Substrate_inhibited->No_Product

Caption: Principle of AChE inhibition for this compound detection.

logical_relationship cluster_ms Mass Spectrometer cluster_chrom Chromatography cluster_sample Sample Preparation start Is Sensitivity a Problem? check_ms Check MS Performance start->check_ms Yes check_gc_lc Check GC/LC Performance check_ms->check_gc_lc MS OK tune Tune & Calibrate check_ms->tune clean Clean Ion Source check_ms->clean check_prep Optimize Sample Prep check_gc_lc->check_prep GC/LC OK leak Leak Check check_gc_lc->leak column Check Column check_gc_lc->column method Optimize Method check_gc_lc->method end Sensitivity Improved check_prep->end Prep Optimized extraction Improve Extraction check_prep->extraction cleanup Enhance Cleanup (SPE) check_prep->cleanup derivatization Optimize Derivatization (GC) check_prep->derivatization

Caption: Troubleshooting logic for improving detection sensitivity.

References

overcoming matrix effects in cyclosarin sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of cyclosarin (GF) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they impact my this compound analysis?

A: Matrix effects occur when components of a sample matrix (e.g., blood, plasma, soil) co-elute with the target analyte (this compound or its metabolites) and interfere with its ionization in the mass spectrometer's source.[1][2] This interference can either decrease the ionization efficiency, known as ion suppression , or increase it, known as ion enhancement .[3][4] Both phenomena can lead to significant errors in quantification, poor reproducibility, and inaccurate results.[2] These effects are particularly prominent in sensitive techniques like electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: I am observing low recovery and high variability for this compound in complex biological samples. What is the most probable cause?

A: The most likely cause is a significant matrix effect.[5] Complex biological matrices such as plasma, blood, and urine contain numerous endogenous components (salts, lipids, proteins) that can co-extract with your analyte and cause ion suppression.[3] This leads to a reduced signal intensity for this compound, which manifests as low and inconsistent recovery. Inadequate sample cleanup or an inappropriate calibration strategy are common reasons for failing to mitigate these effects.

Q3: How can I design my sample preparation to minimize matrix effects?

A: A robust sample preparation protocol is the first and most critical line of defense. The goal is to selectively isolate the analyte while removing as many interfering matrix components as possible.

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning complex samples.[6][7] It is more rapid and uses fewer hazardous solvents than traditional liquid-liquid extraction (LLE).[6] For this compound and its polar metabolites, reversed-phase sorbents like C18 are often used.[8]

  • Molecularly Imprinted Polymers (MIPs): For even higher selectivity, SPE cartridges based on MIPs can be used. These polymers are designed to have binding sites that are sterically and chemically specific to the target analyte, allowing for very clean extracts.[6][9]

  • Sample Dilution: A simple first step is to dilute the sample. This reduces the concentration of all matrix components, thereby lessening their impact on ionization. However, this approach may compromise the limits of detection if the analyte concentration is already low.

Q4: What is the most effective calibration strategy to compensate for unavoidable matrix effects?

A: The choice of calibration strategy is critical for accurate quantification.

  • Stable Isotope-Labeled (SIL) Internal Standards: This is considered the gold standard. A SIL analog of this compound (e.g., containing ¹³C or ²H) is added to the sample at the very beginning of the workflow.[10] This internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, the matrix effect is effectively cancelled out, leading to high accuracy and precision.[10][11]

  • Matrix-Matched Calibration: If a SIL standard is unavailable, this is the next best approach. Calibration standards are prepared not in a clean solvent, but in a blank matrix that is identical to the one being analyzed (e.g., control plasma, blank soil extract).[3][12] This ensures that the standards and the unknown samples experience the same matrix effect.[3] Its main limitation is the assumption that the matrix effect is consistent between different lots of the matrix.[13]

  • Standard Addition: This method is very accurate but labor-intensive. It involves splitting an unknown sample into several aliquots and spiking each with a known, increasing amount of the analyte. A calibration curve is then generated for that specific sample, inherently correcting for its unique matrix composition.[14] This is often impractical for high-throughput analysis as each sample requires its own multi-point calibration.

Q5: I do not have access to a stable isotope-labeled internal standard for this compound. What are my best alternatives?

A: Without a SIL internal standard, you must rely on other methods to compensate for matrix effects. The most robust alternative is matrix-matched calibration .[3][12] You will need to obtain a source of blank matrix (e.g., human plasma certified to be free of this compound). Prepare your calibration standards by spiking this blank matrix. This approach is highly effective but requires a reliable source of the blank matrix and can be challenging if you are analyzing samples from multiple, distinct matrix types (e.g., soil and water).[13] If a blank matrix is not available, the standard addition method is a viable, though time-consuming, option.[14]

Data and Methodologies

Comparison of Strategies to Overcome Matrix Effects

The following table summarizes the primary strategies used to mitigate matrix effects in quantitative mass spectrometry.

StrategyPrincipleAdvantagesDisadvantages
Sample Cleanup (SPE) Physically removes interfering components from the sample matrix prior to analysis.[6]Reduces ion suppression/enhancement; can pre-concentrate the analyte.[6]May involve multiple steps; potential for analyte loss during extraction.[6]
SIL Internal Standard Co-eluting isotopic analog compensates for variations in extraction, chromatography, and ionization.Gold standard for accuracy and precision; corrects for sample-to-sample variability.[10]SIL standards can be expensive and are not available for all analytes.[11]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix to mimic the effect seen in unknown samples.[3][15]Effectively compensates for consistent matrix effects; less expensive than SIL standards.[12]Requires a true blank matrix; assumes matrix effect is uniform across all samples.[3][13]
Standard Addition A calibration curve is generated within each individual sample by spiking with known analyte concentrations.[14]Highly accurate as it corrects for the specific matrix of each sample.Extremely time-consuming and reduces sample throughput significantly.
Example: Recovery of this compound Metabolite from Plasma

The following data, adapted from studies on this compound's primary metabolite, cyclohexyl methylphosphonic acid (CMPA), demonstrates the effectiveness of a validated sample preparation and analytical method.[8][16]

AnalyteMatrixSpiked ConcentrationMean Recovery (%)95% Confidence Limit
CMPAMinipig Plasma10 ng/mL104.2%+/- 19.2%

Data adapted from Evans et al. (2008) describing an LC-MS method for this compound metabolites. The high recovery demonstrates successful mitigation of matrix effects.[8][16]

Experimental Protocol: SPE of Plasma for this compound Metabolite Analysis

This protocol is adapted from a validated method for the extraction of the this compound metabolite CMPA from plasma samples prior to LC-MS analysis.[8]

Materials:

  • Plasma sample

  • Deionized water

  • 1M HCl

  • Methanol

  • 0.1% Formic acid in water

  • Stable Isotope-Labeled Internal Standard (e.g., ¹³C₆-CMPA)

  • Solid-Phase Extraction Cartridges (e.g., C18, 100 mg)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of deionized water.

    • Acidify the sample by adding 20 µL of 1M HCl.

    • Spike the sample with the internal standard to a known final concentration.

    • Vortex the solution vigorously to ensure thorough mixing.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire pre-treated sample solution onto the conditioned SPE cartridge.

  • Elution:

    • Elute the analyte and internal standard from the cartridge using 1 mL of methanol.

  • Solvent Evaporation:

    • Place the collected eluate in a heater block at 75°C.

    • Evaporate the sample to near dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a final volume of 500 µL of 0.1% formic acid in water.

    • Vortex to mix thoroughly. The sample is now ready for injection into the LC-MS system.

Visualized Workflows

Troubleshooting Matrix Effects

Figure 1. Troubleshooting Workflow for Matrix Effects start Poor Recovery or High Variability? check_instrument Verify Instrument Performance (e.g., run neat standard) start->check_instrument Yes matrix_effect Suspect Matrix Effect? check_instrument->matrix_effect Instrument OK strategy Select Mitigation Strategy matrix_effect->strategy Yes cleanup Improve Sample Cleanup (e.g., SPE) strategy->cleanup dilution Dilute Sample strategy->dilution calibration Change Calibration Method strategy->calibration end Re-validate and Analyze Samples cleanup->end dilution->end sil_is Use SIL Internal Standard calibration->sil_is Ideal matrix_match Use Matrix-Matched Calibration calibration->matrix_match Alternative sil_is->end matrix_match->end

Caption: Figure 1. A decision tree for troubleshooting and selecting an appropriate strategy when matrix effects are suspected in an analysis.

Bind-Elute SPE Protocol Workflow

Figure 2. General Bind-Elute SPE Workflow pretreat 1. Sample Pre-treatment (Dilute, Acidify, Spike IS) condition 2. Condition Cartridge (e.g., Methanol, Water) pretreat->condition load 3. Load Sample (Analyte binds to sorbent) condition->load wash 4. Wash Cartridge (Remove interferences) load->wash elute 5. Elute Analyte (Using a strong solvent, e.g., Methanol) wash->elute evap 6. Evaporate & Reconstitute (Concentrate and switch to mobile phase) elute->evap analyze 7. Analyze by LC-MS evap->analyze

Caption: Figure 2. A sequential diagram illustrating the key steps of a bind-elute solid-phase extraction (SPE) protocol for sample cleanup.

Logic for Choosing a Calibration Method

Figure 3. Logic for Selecting a Calibration Strategy start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? use_sil Use SIL-IS (Gold Standard) start->use_sil Yes check_matrix Is a Blank Matrix Available and Consistent? start->check_matrix No use_mmc Use Matrix-Matched Calibration check_matrix->use_mmc Yes use_sa Use Standard Addition (Per-sample calibration) check_matrix->use_sa No

Caption: Figure 3. A logical diagram to guide the selection of the most appropriate calibration method based on the availability of resources.

References

Cyclosarin Stability and Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Cyclosarin (GF). The following information addresses common challenges related to its degradation during sample storage and preparation, offering solutions and detailed protocols to ensure sample integrity and analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant degradation upon analysis. What are the most likely causes?

A1: this compound is susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is significantly influenced by pH and temperature. Exposure to non-optimal pH conditions (especially alkaline), elevated temperatures, and prolonged storage in aqueous solutions can lead to rapid degradation. Contamination of glassware or solvents with water or reactive impurities can also contribute to sample loss.

Q2: What are the main degradation products of this compound I should be aware of?

A2: The primary degradation product of this compound hydrolysis is cyclohexyl methylphosphonic acid (CMPA). Another breakdown product is methylphosphonic acid (MPA)[1]. Monitoring for the presence of these compounds can help in assessing the extent of sample degradation.

Q3: What are the ideal storage conditions to minimize this compound degradation?

A3: For long-term stability, this compound samples should be stored in a secure, well-ventilated, and controlled environment. It is recommended to store them in airtight containers at low temperatures, ideally at or below -20°C, to slow down the rate of hydrolysis and other potential degradation reactions. For aqueous samples, minimizing the storage time is crucial, and immediate extraction into an organic solvent is recommended.

Q4: I am working with aqueous samples. How can I prevent this compound degradation during collection and storage?

A4: To minimize hydrolysis in aqueous samples, it is crucial to add appropriate de-chlorinating agents and preservatives at the time of collection[1]. The samples should be cooled to <6°C immediately after collection and during transportation to the laboratory. It is highly recommended to extract this compound from the aqueous phase into an organic solvent as soon as possible.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: Low or no detectable levels of this compound in aqueous samples shortly after collection or during preparation.

  • Root Cause Analysis:

    • pH: this compound's stability is highly pH-dependent. The hydrolysis rate increases significantly in alkaline (high pH) conditions. The half-life of this compound in water at pH 7 and 25°C is approximately 42 hours[1].

    • Temperature: Higher temperatures accelerate the hydrolysis rate.

  • Solutions:

    • Immediately after collection, buffer the aqueous sample to a slightly acidic pH (around 4-6) to slow down hydrolysis.

    • Keep samples chilled at all times (e.g., on ice or at 4°C).

    • Extract the this compound into a water-immiscible organic solvent as soon as possible after collection.

Issue 2: Inconsistent Results in Organic Solvents
  • Symptom: Variable concentrations of this compound are observed in replicate samples dissolved in organic solvents.

  • Root Cause Analysis:

    • Solvent Purity: The presence of water or other reactive impurities in the organic solvent can cause degradation.

    • Solvent Type: While generally more stable in anhydrous organic solvents than in water, the choice of solvent can still impact stability.

  • Solutions:

    • Use high-purity, anhydrous solvents (e.g., methanol, acetonitrile, isopropanol) for sample preparation and analysis.

    • Prepare solutions fresh whenever possible. If storage is necessary, store in tightly sealed vials at low temperatures (-20°C or below).

Quantitative Data on this compound Stability

The stability of this compound is a critical factor in obtaining reliable analytical results. The following table summarizes the known quantitative data on its degradation.

ParameterConditionHalf-life (t½)Reference
Hydrolysis pH ~7, 25°C (77°F)42 hours[1]
Hydrolysis pH 8, 25°C (77°F)2 hours (estimated)[2]
Hydrolysis pH 6, 25°C (77°F)5 days (estimated)[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline for extracting this compound from water samples using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., Varian Bond Elut, 100 mg)

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Acidify the water sample (e.g., 100 µL plasma diluted with 500 µL deionized water, acidified with 20 µL 1M HCl)[3].

    • Load the acidified sample onto the conditioned C18 cartridge.

  • Analyte Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 75°C[3].

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 500 µL of 0.1% formic acid in water for LC-MS analysis)[3].

Protocol 2: Ultrasonic-Assisted Extraction of this compound from Soil Samples

This protocol provides a general method for extracting this compound from soil using ultrasonic energy.

Materials:

  • Soil sample

  • Organic solvent (e.g., acetone, acetonitrile, or a mixture like petroleum ether/acetone 1:1 v/v)

  • Ultrasonic bath or probe

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh a known amount of soil (e.g., 5-10 g) into a centrifuge tube.

  • Solvent Addition:

    • Add a measured volume of the extraction solvent to the soil sample (e.g., 25 mL).

  • Ultrasonication:

    • Place the sample in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes)[4][5]. The optimal time may need to be determined experimentally.

  • Separation:

    • Centrifuge the sample to separate the solvent from the soil particles.

  • Extraction Repetition (Optional but Recommended):

    • Repeat the extraction process on the soil pellet with a fresh portion of the solvent for improved recovery.

  • Extract Combination and Concentration:

    • Combine the solvent extracts and concentrate if necessary using a gentle stream of nitrogen or a rotary evaporator.

  • Reconstitution:

    • Reconstitute the concentrated extract in a solvent compatible with the analytical instrument.

Visualizing Degradation and Experimental Workflows

This compound Degradation Pathway

This compound Degradation Pathway This compound This compound (GF) CMPA Cyclohexyl Methylphosphonic Acid (CMPA) This compound->CMPA Hydrolysis MPA Methylphosphonic Acid (MPA) CMPA->MPA Further Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

Solid-Phase Extraction (SPE) Workflow

Solid-Phase Extraction Workflow start Start condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Acidified Aqueous Sample condition->load wash Wash Cartridge (Optional) load->wash elute Elute this compound (Methanol) wash->elute concentrate Concentrate Eluate (Nitrogen Stream) elute->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute end End reconstitute->end

Caption: General workflow for Solid-Phase Extraction of this compound.

Ultrasonic-Assisted Soil Extraction Workflow

Ultrasonic Soil Extraction Workflow start Start prepare Weigh Soil Sample start->prepare add_solvent Add Extraction Solvent prepare->add_solvent sonicate Ultrasonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction (Optional) collect_supernatant->repeat_extraction combine_concentrate Combine and Concentrate collect_supernatant->combine_concentrate repeat_extraction->centrifuge reconstitute Reconstitute for Analysis combine_concentrate->reconstitute end End reconstitute->end

References

optimization of derivatization reactions for GC-MS analysis of cyclosarin byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization reactions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cyclosarin byproducts. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of this compound byproducts.

Silylation Troubleshooting (BSTFA/MTBSTFA)

Question: Why am I seeing incomplete derivatization of my this compound byproducts (e.g., cyclohexyl methylphosphonic acid - CMPA)?

Answer: Incomplete silylation is a common issue that can manifest as poor peak shape, low signal intensity, or the presence of the underivatized analyte peak. Several factors can contribute to this problem:

  • Moisture: Silylating reagents are extremely sensitive to moisture. Water in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize your analyte.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider drying your sample extract, for example, over anhydrous sodium sulfate, before adding the derivatization reagent.[1]

  • Reagent Degradation: Silylating reagents have a limited shelf life, especially after opening.[1]

    • Solution: Use a fresh vial of BSTFA or MTBSTFA. Store reagents under dry conditions and tightly sealed.[1]

  • Insufficient Reagent: An inadequate amount of silylating reagent will result in an incomplete reaction.

    • Solution: Use a molar excess of the silylating reagent to the analyte. A general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens in the sample.

  • Suboptimal Reaction Conditions: Time and temperature play a crucial role in driving the derivatization reaction to completion.

    • Solution: Optimize the reaction time and temperature. Heating the reaction mixture is often necessary. For phosphonic acids, heating at 60-80°C for 30-90 minutes is a common starting point.[2][3]

  • Steric Hindrance: The cyclohexyl group in CMPA can present some steric hindrance.

    • Solution: Consider using a catalyst, such as 1% trimethylchlorosilane (TMCS), added to your silylating reagent to increase its reactivity.[4] Using MTBSTFA to form the more stable tert-butyldimethylsilyl (TBDMS) derivative can also be beneficial.[2][5]

Question: What is causing peak tailing for my silylated this compound byproducts?

Answer: Peak tailing for silylated compounds is often due to interactions with active sites within the GC system or issues with the derivatization itself.

  • Active Sites: Residual silanol (Si-OH) groups on the surface of the GC inlet liner, glass wool, or the column itself can interact with the derivatized analytes, causing adsorption and peak tailing.[6][7]

    • Solution: Use a deactivated inlet liner and high-quality, inert GC columns. Periodically silanizing the inlet liner and any glassware can help to mask active sites.[3][8] Injecting a small amount of BSTFA into the GC can temporarily deactivate active surfaces.[1]

  • Incomplete Derivatization: The presence of the polar, underivatized phosphonic acid will lead to significant peak tailing.[6]

    • Solution: Address the potential causes of incomplete derivatization as outlined in the previous question.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[6]

    • Solution: Use a guard column and ensure adequate sample cleanup. Trimming the first few centimeters of the analytical column can also help.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.[9]

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Methylation Troubleshooting (Diazomethane)

Question: My methylation reaction with diazomethane is not proceeding to completion. What could be the issue?

Answer: While diazomethane is a highly reactive methylating agent, several factors can lead to incomplete reactions.

  • Reagent Decomposition: Diazomethane is unstable and can decompose, especially in the presence of acidic compounds or upon exposure to rough surfaces or strong light.

    • Solution: Use freshly prepared diazomethane solution. Store it in a freezer in a sealed container with a ground glass joint.

  • Insufficient Reagent: If the yellow color of the diazomethane solution disappears, it indicates that the reagent has been consumed.

    • Solution: Add diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.[4]

  • Solvent Effects: The choice of solvent can influence the reaction.

    • Solution: Ethereal solutions of diazomethane are commonly used. The presence of a small amount of methanol can catalyze the reaction with carboxylic acids.[4]

Question: I am observing multiple peaks for my methylated analyte. What are the potential causes?

Answer: The formation of byproducts or side reactions can lead to unexpected peaks in your chromatogram.

  • Side Reactions: Diazomethane can react with other functional groups, although it is most reactive with acidic protons. In some cases, it can react with enolizable ketones.[10]

    • Solution: Carefully control the reaction conditions and the amount of diazomethane used.

  • Sample Matrix Interference: Components in your sample matrix may react with diazomethane.

    • Solution: Implement a thorough sample cleanup procedure to remove interfering compounds before derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the main hydrolysis byproducts of this compound that I should be targeting for GC-MS analysis?

A1: The primary hydrolysis product of this compound (GF) is cyclohexyl methylphosphonic acid (CMPA).[11][12] This can further hydrolyze, although at a much slower rate, to methylphosphonic acid (MPA).[13] Both CMPA and MPA are key targets for the retrospective identification of this compound exposure.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound byproducts?

A2: this compound byproducts like CMPA and MPA are phosphonic acids. These compounds are polar and have low volatility due to strong intermolecular hydrogen bonding.[4][13] GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization masks the polar functional groups, increasing the volatility of the analytes and making them suitable for GC analysis.[14][15]

Q3: What are the most common derivatization techniques for this compound byproducts?

A3: The two most prevalent derivatization methods are silylation and methylation.[16][17]

  • Silylation involves replacing the active hydrogens on the phosphonic acid group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[18]

  • Methylation involves the addition of a methyl group to the phosphonic acid, forming a methyl ester. Diazomethane is a highly effective, though hazardous, methylating agent.[4][19]

Q4: Which silylating reagent is better, BSTFA or MTBSTFA?

A4: Both reagents are effective, but they have different characteristics.

  • BSTFA forms TMS derivatives. The reagent and its byproducts are highly volatile, which can minimize chromatographic interference. However, TMS derivatives can be more susceptible to hydrolysis.[1]

  • MTBSTFA forms TBDMS derivatives. These derivatives are generally more stable towards hydrolysis than TMS derivatives, which can be an advantage for sample handling and analysis.[5] However, MTBSTFA is a bulkier reagent, which can be a factor with sterically hindered analytes.[20]

Q5: How can I avoid the formation of artifacts during silylation?

A5: Artifact formation can lead to confusing chromatograms. To minimize artifacts:

  • Ensure your sample is free of residual solvents or reagents from previous steps that could react with the silylating agent.[11]

  • Control the reaction conditions (temperature and time) as excessive heating or prolonged reaction times can sometimes lead to side reactions.

  • Be aware that certain functional groups in your sample matrix can also be derivatized, leading to unexpected peaks.[11]

Q6: What are the safety precautions I should take when working with derivatization reagents?

A6: Many derivatization reagents are hazardous.

  • Silylating reagents (BSTFA, MTBSTFA): These are often flammable, moisture-sensitive, and can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[1]

  • Diazomethane: This is a highly toxic, carcinogenic, and potentially explosive gas. It should only be handled by experienced personnel in a dedicated fume hood with appropriate safety measures in place.[4][14] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Common Silylation Reagents for this compound Byproduct Analysis

ReagentDerivativeKey AdvantagesCommon Reaction Conditions
BSTFA (+/- 1% TMCS)Trimethylsilyl (TMS)Highly volatile reagent and byproducts, reducing interference.60-70°C for 20-30 minutes.[1]
MTBSTFA (+/- 1% TBDMSCl)tert-Butyldimethylsilyl (TBDMS)Forms more stable derivatives, less prone to hydrolysis.[5]60-80°C for 30-90 minutes.[2][21]

Table 2: Typical GC-MS Parameters for Derivatized this compound Byproducts

ParameterTypical SettingRationale
GC Column Low to mid-polarity (e.g., DB-5ms, HP-5ms)Provides good separation for the non-polar derivatized analytes.
Injector Temperature 250-280°CEnsures efficient volatilization of the derivatives.
Oven Program Start at a lower temperature (e.g., 75°C) and ramp up to a higher temperature (e.g., 280°C).[22]Allows for the separation of analytes with different boiling points.
Ionization Mode Electron Ionization (EI)Standard ionization technique that provides reproducible mass spectra for library matching.
Mass Analyzer Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for identification, while SIM mode provides higher sensitivity for quantification.

Experimental Protocols

Protocol 1: Silylation of this compound Byproducts using MTBSTFA
  • Sample Preparation: Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl) and 50 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • Reaction: Tightly cap the reaction vial and heat at 80°C for 45 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Methylation of this compound Byproducts using Diazomethane

Note: This protocol should only be performed by trained personnel in a proper fume hood due to the high toxicity and explosive nature of diazomethane.

  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness.

  • Reagent Addition: Add a freshly prepared ethereal solution of diazomethane dropwise to the dried sample until a faint yellow color persists. The persistence of the yellow color indicates that the reaction is complete and a slight excess of the reagent is present.[4]

  • Quenching (Optional): If necessary, a few drops of a weak acid (e.g., acetic acid) can be added to quench the excess diazomethane.

  • Solvent Removal: Gently evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Urine, Plasma) extraction Extraction of Analytes sample_collection->extraction evaporation Evaporation to Dryness extraction->evaporation add_reagent Addition of Derivatizing Reagent (e.g., MTBSTFA) evaporation->add_reagent reaction Heating and Reaction add_reagent->reaction gcms_injection GC-MS Injection reaction->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound byproducts.

troubleshooting_logic start Problem: Incomplete Derivatization cause1 Is the silylating reagent fresh? start->cause1 cause2 Is the sample and solvent dry? start->cause2 cause3 Are the reaction time and temperature optimized? start->cause3 cause4 Is there sufficient reagent? start->cause4 solution1 Use a new vial of reagent. cause1->solution1 No solution2 Use anhydrous solvents and dry the sample. cause2->solution2 No solution3 Increase reaction time and/or temperature. cause3->solution3 No solution4 Use a molar excess of the reagent. cause4->solution4 No

Caption: Troubleshooting logic for incomplete silylation reactions.

References

addressing interferences in the analysis of cyclosarin degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the analysis of cyclosarin (GF) degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What are the primary degradation products of this compound (GF) that I should be targeting for analysis?

A1: The primary hydrolysis degradation product of this compound is cyclohexyl methylphosphonic acid (CMPA).[1][2] Further degradation can lead to methylphosphonic acid (MPA), which is a common degradation product for several organophosphorus nerve agents.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q2: My GC-MS analysis of this compound degradation products is showing poor sensitivity and peak shape. What could be the cause?

A2: this compound degradation products, such as CMPA and MPA, are phosphonic acids with low volatility.[3][5] Direct analysis by GC-MS is often difficult. To improve volatility and chromatographic performance, a derivatization step is necessary to convert the polar analytes into more volatile derivatives.[3][5]

Q3: What are the recommended derivatization reagents for the GC-MS analysis of this compound degradation products?

A3: Silylation is a widely used and effective derivatization technique.[5] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to create trimethylsilyl (TMS) derivatives.[6][7] Another option is methylation using reagents like trimethylsilyldiazomethane (TMS-DM).[5]

Q4: I'm observing extraneous peaks in my GC-MS chromatogram. What could be the source of this interference?

A4: Interferences in GC-MS analysis can arise from several sources:

  • Incomplete Derivatization: This can lead to multiple derivative forms or unreacted analyte, resulting in broad or tailing peaks. Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[5]

  • Matrix Effects: Complex sample matrices can introduce interfering compounds.[8] Proper sample preparation, such as solid-phase extraction (SPE), can help clean up the sample and remove these interferences.

  • Co-eluting Compounds: Other organophosphorus compounds, such as pesticides, can have similar degradation products or produce fragments that interfere with your analysis.[3] Utilizing a high-resolution GC column and optimizing the temperature program can help separate these interfering species.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q5: I am experiencing significant signal suppression for my analytes in LC-MS analysis when analyzing matrix samples compared to my standards in neat solvent. How can I mitigate this?

A5: This phenomenon is known as ion suppression and is a common matrix effect in electrospray ionization (ESI).[9][10][11] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[10][11] Here are some troubleshooting steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[10] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[11]

  • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the suppressing components. This can involve changing the gradient, the mobile phase composition, or using a different column chemistry.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[11]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal loss due to ion suppression.

Q6: My peak shapes are poor, showing significant tailing for phosphonic acid analytes in LC-MS. What could be the issue?

A6: Phosphorylated compounds have a high affinity for metal surfaces, such as the stainless steel components of standard HPLC columns and systems.[12] This interaction can lead to peak tailing and analyte loss.[12] Consider using metal-free or PEEK-lined columns and tubing to minimize these interactions.[12]

Q7: Should I use ESI or APCI for the analysis of this compound degradation products?

A7: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[11] However, ESI is often more sensitive for polar compounds like phosphonic acids. If you are experiencing severe ion suppression with ESI that cannot be resolved through sample preparation or chromatography, testing APCI may be a viable alternative.[11]

Quantitative Data Summary

AnalyteMethodMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Cyclohexyl methylphosphonic acid (CMPA)LC-ESI-MS-TOFPlasma2 ng/mL (MDL)[1][2]
Isopropyl methylphosphonic acid (IMPA)LC-ESI-MS-TOFPlasma2 ng/mL (MDL)[1][2]
Phosphonic Acids (general)GC-MS-MS (after methylation)Urine<1 µg/mL (LOD)[5]
Pinacolyl methylphosphonic acid (PMPA)GC-MS (after silylation)-10–20 pg/mL (LOD)[5]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization for specific applications.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluent to near dryness under a gentle stream of nitrogen at approximately 75°C.

  • Reconstitution: Reconstitute the residue in 500 µL of 0.1% formic acid in water for LC-MS analysis.[2]

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

Caution: Derivatization reagents are sensitive to moisture. All glassware should be dry, and the procedure should be performed in a low-humidity environment.[7]

  • Sample Preparation: Ensure the sample extract is completely dry.

  • Reagent Addition: To the dried sample, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-90°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific analyte and should be optimized.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_troubleshooting Common Interferences Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Loading Eluent Analyte Eluent SPE->Eluent Elution Dry Evaporation to Dryness Eluent->Dry Evaporation Reconstituted Reconstitution Dry->Reconstituted Reconstitution Derivatization Derivatization Dry->Derivatization LCMS LC-MS Analysis Reconstituted->LCMS IonSuppression Ion Suppression LCMS->IonSuppression MatrixEffects Matrix Effects LCMS->MatrixEffects MetalChelation Metal Chelation LCMS->MetalChelation GCMS GC-MS Analysis PoorVolatility Poor Volatility GCMS->PoorVolatility Derivatization->GCMS

Caption: Experimental workflow for the analysis of this compound degradation products.

This compound This compound (GF) CMPA Cyclohexyl methylphosphonic acid (CMPA) This compound->CMPA Hydrolysis (P-F bond cleavage) MPA Methylphosphonic acid (MPA) CMPA->MPA Further Hydrolysis (P-O bond cleavage)

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Enhancing Cyclosarin Decontamination Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of cyclosarin (GF) decontamination procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound decontamination?

A1: The primary methods for this compound decontamination include chemical hydrolysis, enzymatic degradation, and the use of specialized decontamination solutions. Chemical hydrolysis involves the breakdown of this compound in the presence of water, a process that can be accelerated by alkaline conditions. Enzymatic decontamination utilizes specific enzymes, such as phosphotriesterases, to catalyze the hydrolysis of this compound. Specialized solutions, like Reactive Skin Decontamination Lotion (RSDL) and 0.5% hypochlorite solutions, are also effective for personnel and equipment decontamination.[1]

Q2: What are the main breakdown products of this compound decontamination?

A2: The primary and relatively non-toxic breakdown products of this compound hydrolysis are cyclohexyl methylphosphonic acid (CMPA) and methylphosphonic acid (MPA).[2][3][4] Depending on the pH, fluoride ions may also be produced, which can form hydrofluoric acid (HF) in acidic conditions.[2]

Q3: How persistent is this compound on different types of surfaces?

A3: this compound is considered a moderately persistent chemical warfare agent. As a liquid, it can persist for hours to days, with cooler conditions increasing its persistence. Porous materials such as carpets, vinyl tiles, and concrete can absorb this compound, acting as "sinks" and prolonging its presence and potential for off-gassing.[2]

Q4: What safety precautions should be taken during this compound decontamination experiments?

A4: All work with this compound must be conducted in a certified laboratory with appropriate engineering controls, including a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, is mandatory. A site-specific safety plan should be in place, and all personnel must be trained in emergency procedures.[2]

Q5: How can the efficiency of a decontamination procedure be validated?

A5: The efficiency of a decontamination procedure can be validated using analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify the amount of remaining this compound or its degradation products (CMPA and IMPA).[3][4][5] Surface wipe sampling can be used to assess the removal of the agent from contaminated surfaces.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low decontamination efficiency on non-porous surfaces (e.g., stainless steel, glass). - Insufficient contact time of the decontaminant.- Incorrect concentration of the decontamination solution.- Inappropriate pH or temperature for the chosen method.- Increase the contact time as per the protocol.- Verify the concentration of the decontamination solution.- Adjust the pH and temperature to the optimal range for the specific decontaminant. For enzymatic methods, ensure the buffer conditions are correct.
Ineffective decontamination of porous surfaces (e.g., concrete, wood). - Absorption of this compound into the material, preventing contact with the decontaminant.- Use of a decontaminant not suited for penetrating materials.- Consider a decontaminant with better penetrating properties. For example, solvent-based decontaminants may be more effective on polymeric surfaces.[7]- Multiple applications of the decontaminant may be necessary.[6]- For concrete, aqueous-based foams or bleach may be more effective than solvent-based solutions.[7]
Corrosion or damage to equipment after decontamination. - Use of a corrosive decontaminant, such as a strong bleach solution.[8]- If using hypochlorite solutions, ensure they are thoroughly rinsed off after the appropriate contact time.- Consider using a less corrosive alternative, such as enzymatic solutions, which have been shown not to cause visible damage to a range of materials.- For stainless steel, if using sodium hypochlorite, a neutralizing rinse with sodium thiosulfate can be employed.[6]
Inconsistent results between experimental replicates. - Inhomogeneous contamination of test surfaces.- Variability in the application of the decontamination solution.- Degradation of the decontamination solution over time.- Ensure a standardized and consistent method for applying the this compound contaminant.- Use calibrated equipment to apply a consistent volume of the decontamination solution.- Prepare fresh decontamination solutions for each experiment, especially for enzymatic and reactive chemical solutions.
Interference in analytical validation methods. - Presence of interfering compounds from the decontamination formulation or the surface material.- Improper sample preparation.- Run blank samples of the decontaminant and surface extracts to identify potential interferences.- Optimize the sample preparation and chromatographic conditions to separate this compound and its degradation products from interfering peaks.

Data on Decontamination Efficiency

The following tables summarize quantitative data on this compound decontamination. Note that direct comparative studies across all methods and surfaces are limited in the publicly available literature.

Table 1: Hydrolysis Rate of this compound

Condition Half-life (t½) Reference
pH ~7, 25°C42 hours[2]

Table 2: Enzymatic Decontamination of this compound

Enzyme This compound Concentration Conditions Outcome Reference
GG225 mM20 µM enzyme, 100–200 mM Tris buffer pH 9, 50 mM NaCl, 23 °CDegraded in < 5 minutes[9]
Phosphotriesterases (PTEs)Not specifiedBinuclear zinc or cobalt center in the active siteCatalyzes hydrolysis[8]
Diisopropyl-fluorophosphate fluorohydrolase (DFPase)Not specifiedNot specifiedHydrolyzes this compound[8]

Table 3: Surface Decontamination Efficacy (General Nerve Agents)

Decontaminant Surface Agent Efficacy Reference
0.5% Bleach solution with trisodium phosphateGlass, Stainless SteelSarin (GB), Soman (GD), VX, HDPerformed well on non-porous surfaces[7]
Decon Green™ (solvent-based)Polymeric surfacesSarin (GB), Soman (GD), VX, HDPerformed better than aqueous-based solutions[7]
Sandia Decontamination Foam (DF-200)ConcreteSarin (GB), Soman (GD), VX, HDOut-performed solvent-based decontaminant[7]
Quaternary ammoniumBiological safety cabinet workbenchCyclophosphamide (surrogate)>98% removal after 1st session[6]
Sodium hypochlorite 2%Biological safety cabinet workbenchCyclophosphamide (surrogate)>98% removal after 1st session, fewer sessions for complete removal[6]

Experimental Protocols

1. Chemical Decontamination via Alkaline Hydrolysis

Objective: To decontaminate this compound through base-catalyzed hydrolysis.

Materials:

  • This compound stock solution

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Quenching solution (e.g., a suitable buffer to neutralize the pH)

  • Analytical standards of this compound and its degradation products for HPLC-MS analysis

Procedure:

  • Prepare the alkaline decontamination solution to the desired concentration.

  • In a chemical fume hood, add the this compound stock solution to the reaction vessel.

  • Initiate the decontamination by adding the alkaline solution to the this compound while stirring.

  • Monitor the reaction for the desired contact time.

  • At specified time points, take aliquots of the reaction mixture and immediately quench the reaction by neutralizing the pH.

  • Analyze the quenched samples by a validated analytical method (e.g., HPLC-MS) to determine the concentration of remaining this compound and the formation of degradation products.

2. Enzymatic Decontamination using a Phosphotriesterase (PTE)

Objective: To decontaminate this compound using a specific enzyme.

Materials:

  • This compound stock solution

  • PTE enzyme (e.g., GG2) of known concentration

  • Reaction buffer (e.g., 100-200 mM Tris buffer, pH 9, with 50 mM NaCl)[9]

  • Appropriate reaction vessel

  • Incubator or water bath to maintain temperature (e.g., 23°C)[9]

  • Quenching solution (e.g., a solvent that denatures the enzyme)

  • Analytical standards for HPLC-MS analysis

Procedure:

  • Prepare the reaction buffer and bring it to the optimal temperature.

  • In a chemical fume hood, add the this compound stock solution to the reaction vessel containing the buffer.

  • Initiate the reaction by adding the enzyme solution to achieve the desired final concentration (e.g., 20 µM).[9]

  • Incubate the reaction mixture at the optimal temperature for the specified time.

  • Take aliquots at various time points and quench the enzymatic reaction.

  • Analyze the samples to quantify the degradation of this compound.

Visualizations

This compound Degradation Pathway

G cluster_products Products This compound This compound (GF) H2O H₂O (Hydrolysis) This compound->H2O Enzyme Enzyme (e.g., PTE) This compound->Enzyme Products Degradation Products H2O->Products Alkaline conditions accelerate Enzyme->Products Catalysis CMPA Cyclohexyl methylphosphonic acid (CMPA) HF Hydrogen Fluoride (HF)

Caption: Hydrolysis and enzymatic degradation pathways of this compound.

Mechanism of Acetylcholinesterase Inhibition by this compound

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Inhibited_AChE Inhibited AChE (Phosphonylated) AChE->Inhibited_AChE Overstimulation Receptor Overstimulation This compound This compound (GF) This compound->AChE Inhibits Excess_ACh Excess ACh Inhibited_AChE->Excess_ACh Excess_ACh->Overstimulation

Caption: this compound inhibits acetylcholinesterase, leading to excess acetylcholine.

Experimental Workflow for Decontamination Efficacy Testing

G A Prepare Contaminated Surface Coupons B Apply Decontamination Solution A->B C Allow Specified Contact Time B->C D Extract Residual Contaminant C->D E Analyze Extract by HPLC-MS D->E F Calculate Decontamination Efficacy E->F

Caption: General workflow for testing the efficacy of a decontamination method.

References

Technical Support Center: Minimizing Cyclosarin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the adsorption of cyclosarin (GF) to laboratory ware. Adsorption can lead to significant loss of analyte, resulting in inaccurate experimental data. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling of this compound solutions.

Troubleshooting Guide

Issue: Low or inconsistent analyte recovery in quantitative analysis.

This is a common problem when working with low concentrations of organophosphates like this compound, which can readily adsorb to labware surfaces.

Potential Cause Recommended Solution
Inappropriate Labware Material Use borosilicate glass in preference to plastics such as polypropylene or polystyrene. For highly sensitive applications, transition to deactivated (silanized) glass vials for standards and sample storage.
Active Surfaces on Glassware Treat glassware with a silanizing agent to cap reactive silanol groups, creating a more inert and hydrophobic surface.
Adsorption from Aqueous Solutions For aqueous solutions or those with a low percentage of organic solvent, consider adding a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.0005%) to the solvent to prevent the analyte from binding to surfaces.[1]
Contaminated Labware Ensure all labware is meticulously cleaned. Before use, rinse with a high-purity organic solvent in which this compound is soluble, such as acetone or methanol.
Improper Sample Handling Minimize the surface area-to-volume ratio where possible by using appropriate container sizes.[2][3] Reduce the contact time between the solution and the labware surfaces as much as is practical.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to adsorbing to labware?

This compound, like other organophosphates, possesses chemical properties that can lead to its interaction with and adsorption to surfaces. While not extremely hydrophobic, its reactivity and potential for interaction with active sites on glass and plastic surfaces can cause significant loss from a solution, especially at low concentrations. Porous or permeable materials can also act as "sinks," accumulating this compound.[4]

Q2: What is the best type of labware to use for handling this compound?

Silanized (deactivated) borosilicate glass is the most recommended option. Standard borosilicate glass is preferable to most plastics. Polypropylene is a non-polar plastic and generally poses a higher risk of adsorption for hydrophobic or semi-hydrophobic compounds compared to glass.

Q3: How can I passivate my glassware to reduce adsorption?

Silanization is a common and effective method for passivating glassware.[5][6][7] This process coats the glass surface with a hydrophobic layer, which reduces the adsorption of analytes. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any additives I can use in my solutions to prevent adsorption?

Yes, adding a small amount of a non-ionic surfactant, such as Tween 80 (a polysorbate), to your working solutions can be effective in preventing the adsorption of molecules to both glass and plastic surfaces.[1] This is a common practice in biological assays to prevent protein and peptide loss and can be adapted for small molecules.

Q5: How should I clean labware after working with this compound?

Decontamination of labware after use with this compound is critical for safety and to prevent cross-contamination. A multi-step process is recommended:

  • Initial Rinse: Rinse the labware multiple times with an organic solvent in which this compound is soluble (e.g., acetone, methanol).

  • Alkaline Hydrolysis: Wash the labware with a basic solution. This compound, like other G-series nerve agents, hydrolyzes more rapidly at a high pH.[8] A laboratory-grade detergent with a high pH or a dilute sodium hydroxide solution can be used to break down any residual agent.

  • Final Rinse: Thoroughly rinse the labware with deionized water to remove the cleaning agents and any degradation byproducts.

Q6: Can the solvent I use affect the degree of adsorption?

Yes, the choice of solvent is important. This compound is more likely to adsorb to surfaces from aqueous solutions or solutions with a low percentage of organic solvent. When using solvents in which this compound is highly soluble, the tendency for it to adsorb to the container walls is reduced.

Experimental Protocols

Protocol: Silanization of Glassware

This protocol describes a common method for silanizing glassware to create a hydrophobic surface and minimize analyte adsorption.[9]

Materials:

  • Glassware to be silanized (e.g., vials, flasks)

  • Detergent

  • Deionized water

  • 5% (v/v) solution of dichlorodimethylsilane in heptane (or a similar silanizing agent)

  • Toluene (dry)

  • Methanol

  • Acetone

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water. Rinse several times with tap water, followed by a final rinse with deionized water. Dry the glassware completely in an oven.

  • Silanization Reaction: In a fume hood, fill each piece of glassware to about one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane.

  • Incubation: Agitate or swirl the glassware for 15 minutes, ensuring the entire inner surface is wetted by the solution.

  • Removal of Silanizing Agent: Carefully decant the silanizing solution.

  • Toluene Rinse: Rinse the glassware three times with dry toluene.

  • Methanol Wash: Fill the glassware to about one-third of its volume with methanol and agitate for 15 minutes.

  • Final Rinses: Decant the methanol and rinse the glassware thoroughly with fresh methanol, followed by a final rinse with acetone.

  • Drying: Allow the glassware to air dry in the fume hood or in an oven.

Visualizations

Labware_Selection_Workflow Workflow for Labware Selection and Preparation start Start: Experiment with this compound quant_analysis Is quantitative analysis required? start->quant_analysis low_conc Is the this compound concentration low? quant_analysis->low_conc Yes select_glass Select borosilicate glassware quant_analysis->select_glass No low_conc->select_glass No silanize Silanize the glassware low_conc->silanize Yes pre_rinse Pre-rinse labware with solvent (e.g., acetone, methanol) select_glass->pre_rinse silanize->pre_rinse use_plastic Use appropriate plasticware (e.g., polypropylene) (Higher risk of adsorption) add_surfactant Consider adding a surfactant (e.g., Tween 80) to the solution pre_rinse->add_surfactant proceed Proceed with experiment add_surfactant->proceed

Caption: Workflow for selecting and preparing labware for this compound experiments.

Troubleshooting_Adsorption Troubleshooting this compound Adsorption Issues start Low or inconsistent This compound recovery check_material What is the labware material? start->check_material is_glass_passivated Is the glassware passivated? check_material->is_glass_passivated Glass switch_to_glass Action: Switch to borosilicate glass check_material->switch_to_glass Plastic is_solution_aqueous Is the solution aqueous or low in organic solvent? is_glass_passivated->is_solution_aqueous Yes silanize_glass Action: Silanize the glassware is_glass_passivated->silanize_glass No review_cleaning Review cleaning and pre-treatment protocol is_solution_aqueous->review_cleaning No add_surfactant Action: Add a surfactant (e.g., Tween 80) to the solution is_solution_aqueous->add_surfactant Yes implement_rinsing Action: Implement solvent pre-rinse and proper decontamination review_cleaning->implement_rinsing Protocol inadequate re_evaluate Re-evaluate recovery review_cleaning->re_evaluate Protocol adequate switch_to_glass->is_glass_passivated silanize_glass->is_solution_aqueous add_surfactant->review_cleaning implement_rinsing->re_evaluate

Caption: Decision tree for troubleshooting low this compound recovery due to adsorption.

References

improving the catalytic efficiency of enzymes for cyclosarin detoxification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the catalytic efficiency of enzymes for cyclosarin detoxification.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are primarily used for this compound detoxification and what are their native limitations?

A1: The most studied enzymes for organophosphate nerve agent detoxification, including this compound (GF), are Phosphotriesterase (PTE) from Brevundimonas diminuta and Organophosphorus Hydrolase (OPH) from Agrobacterium radiobacter.[1][2][3] While effective, their native forms have limitations. Wild-type PTE, for instance, shows a stereopreference for the less toxic (RP)-enantiomer of G-type nerve agents, whereas the (SP)-enantiomers are significantly more toxic.[4][5][6] The catalytic efficiency of wild-type enzymes against the more toxic enantiomers is often too low for practical therapeutic or decontamination applications.[2]

Q2: What are the main strategies for improving the catalytic efficiency of these enzymes against this compound?

A2: The primary strategy is directed evolution, which involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties.[7][8] This can include site-saturation mutagenesis, targeted error-prone PCR, and computational design.[8] These efforts aim to enhance catalytic activity (kcat/Km) and reverse the stereoselectivity to favor the more toxic SP-enantiomer of this compound.[8][9] Another approach is protein engineering, which focuses on modifying the enzyme's active site or overall structure to improve stability and activity.[1][2]

Q3: Why are substrate analogs used in experiments, and what are their key features?

A3: Due to the extreme toxicity of this compound, less toxic substrate analogs are frequently used for high-throughput screening and kinetic analysis.[5][10] These analogs are designed to mimic the structure of this compound but are modified to be safer. Common modifications include substituting the fluoride leaving group with a chromogenic one, like p-nitrophenol, which allows for easy spectrophotometric monitoring of the reaction.[5] Thiophosphate analogs have also been shown to significantly reduce toxicity while still reliably predicting changes in catalytic activity and stereoselectivity.[5][10]

Q4: What is a typical fold-improvement in catalytic efficiency that has been achieved through directed evolution?

A4: Directed evolution has led to substantial improvements in catalytic efficiency. For G-type nerve agents, PTE variants have been created with improvements of up to 15,000-fold in catalytic activity toward the SP-enantiomers of chromophoric analogs compared to the wild-type enzyme.[11] Specifically for G-agents, variants with kcat/Km values greater than 106 M−1s−1 have been developed.[11]

Troubleshooting Guide

Issue 1: Low or No Enzymatic Activity Detected

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the pH and temperature of the assay buffer are optimal for your enzyme. For PTE, a common pH is around 9.0 for assays with p-nitrophenyl analogs.[5] Ensure all reagents are at the correct temperature before starting the reaction.[12][13]
Enzyme Instability/Denaturation Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your enzyme stock.[13] Confirm the stability of your enzyme under the specific assay conditions. Some mutations introduced to increase activity can compromise stability.[7]
Substrate Degradation Prepare substrate solutions fresh, especially if they are prone to hydrolysis in the assay buffer.
Presence of Inhibitors Ensure all glassware is thoroughly cleaned and that buffers are prepared with high-purity water to avoid contamination with metal ions or other inhibitors.
Inactive Enzyme Preparation Verify the expression and purification protocol. Inefficient purification can lead to low concentrations of active enzyme. For metalloenzymes like PTE, ensure the presence of necessary metal cofactors (e.g., Zn2+ or Co2+) during expression and purification.[14]

Issue 2: High Variability in Kinetic Data

Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes.[13] Prepare a master mix for the reaction to minimize pipetting errors between samples.
Non-linear Reaction Rate Ensure you are measuring the initial velocity (V0) where the product formation is linear with time.[12] This is typically within the first few minutes of the reaction. Waiting too long can lead to substrate depletion or product inhibition.[12]
Inconsistent Mixing Mix the reaction components thoroughly but gently upon initiation.[12] Avoid introducing air bubbles, which can interfere with spectrophotometric readings.[13]
Temperature Fluctuations Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature throughout the assay.[12]
Substrate Concentration Range Use a wide range of substrate concentrations that bracket the Km value. Very high substrate concentrations can lead to substrate inhibition.[12]

Issue 3: Difficulty in Expressing and Purifying Active Enzyme

| Possible Cause | Troubleshooting Step | | Low Expression Levels | Optimize expression conditions such as induction time, temperature, and inducer concentration. Codon optimization of the gene for the expression host (e.g., E. coli) can also improve yields. | | Inclusion Body Formation | Lower the expression temperature and reduce the inducer concentration to slow down protein synthesis and promote proper folding. Co-expression with chaperones may also be beneficial. | | Loss of Activity During Purification | Perform purification steps at low temperatures (e.g., 4°C) to minimize proteolysis and denaturation. Include protease inhibitors in your lysis buffer. For metalloenzymes, ensure buffers contain the appropriate metal ions to prevent their loss from the active site.[14] | | Issues with Affinity Tags | If using an affinity tag, ensure it does not interfere with enzyme folding or activity. In some cases, cleaving the tag after purification is necessary. The choice and position (N- or C-terminus) of the tag can impact expression and function.[15] |

Quantitative Data

Table 1: Catalytic Efficiency of Selected PTE Variants against G-Type Nerve Agents and Analogs

Enzyme VariantSubstratekcat/Km (M-1s-1)Fold Improvement over Wild-TypeReference
Wild-Type PTE(RP)-GB Analog2.2 x 105-[6]
Wild-Type PTE(SP)-GB Analog1.0 x 104-[6]
H257Y/L303T (YT)Sarin (GB)2 x 106~200 (vs SP-analog)[11]
H257Y/L303T (YT)Soman (GD)5 x 105-[11]
H257Y/L303T (YT)This compound (GF)8 x 105-[11]
BHR-30Soman (GD)1.4 x 106-[5][10]

Note: GB = Sarin, GD = Soman, GF = this compound. Analogs are often chromophoric for easier measurement.

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetics using a Chromogenic Substrate Analog

This protocol describes the measurement of kinetic constants for a PTE variant using a p-nitrophenyl-substituted this compound analog.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM CHES, pH 9.0.[5]

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 100 µM ZnCl2).

    • Substrate Stock Solution: Dissolve the p-nitrophenyl analog in DMF to create a high-concentration stock solution.[5]

  • Assay Procedure:

    • Set up a series of reactions in a 1 mL final volume in a cuvette.[5]

    • To each cuvette, add the assay buffer and varying concentrations of the substrate from the stock solution. The final DMF concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Equilibrate the cuvettes to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer.[5]

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution. Mix quickly and gently.

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the release of p-nitrophenol (ε400 = 17,000 M-1cm-1).[5]

    • Record the absorbance at regular intervals (e.g., every 10 seconds) for the first 1-3 minutes.

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time.

    • Determine the initial velocity (V0) from the slope of the linear portion of the curve. Convert this rate from Abs/min to M/s using the Beer-Lambert law and the extinction coefficient of p-nitrophenol.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay for this compound Detoxification

This assay measures the ability of an enzyme to protect AChE from inhibition by this compound.

  • Preparation of Reagents:

    • AChE Solution: A solution of known AChE activity in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).[16]

    • Detoxifying Enzyme: Your purified enzyme variant at a known concentration.

    • This compound (GF): A freshly prepared solution of this compound at the desired concentration. (Caution: this compound is extremely toxic. Handle with appropriate safety measures in a certified facility).

    • Ellman's Reagent (DTNB) solution.

    • Substrate: Acetylthiocholine (ATC).[16]

  • Assay Procedure:

    • In a reaction tube, pre-incubate the detoxifying enzyme with the AChE solution for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[16]

    • Add this compound to the mixture to a final concentration known to cause significant AChE inhibition. Vortex gently.[16]

    • Allow the detoxification reaction to proceed for a set time (e.g., 10 minutes).[16]

    • Measure the residual AChE activity using the Ellman's method:

      • Add DTNB and ATC to the reaction mixture.

      • Monitor the increase in absorbance at 412 nm, which corresponds to the production of the yellow 5-thio-2-nitrobenzoate anion.

    • Run control reactions: (a) AChE without this compound (100% activity), and (b) AChE with this compound but without the detoxifying enzyme (inhibited activity).

  • Data Analysis:

    • Calculate the percentage of remaining AChE activity in the presence of the detoxifying enzyme relative to the uninhibited control.

    • A higher residual AChE activity indicates more effective detoxification of this compound by your enzyme variant.

Visualizations

Experimental_Workflow_for_Enzyme_Improvement cluster_0 Gene Library Creation cluster_1 Screening & Selection cluster_2 Characterization Mutagenesis Mutagenesis Gene_Library Gene_Library Mutagenesis->Gene_Library Randomized Variants Template_DNA PTE/OPH Gene Template_DNA->Mutagenesis Expression Expression Gene_Library->Expression in E. coli Screening High-Throughput Screening (Analogs) Expression->Screening Hit_Variants Hit_Variants Screening->Hit_Variants Improved Activity Purification Purification Hit_Variants->Purification Kinetic_Assay Kinetic Analysis (kcat, Km) Purification->Kinetic_Assay Detox_Assay Detoxification Assay (vs. This compound) Purification->Detox_Assay Lead_Enzyme Lead_Enzyme Kinetic_Assay->Lead_Enzyme Optimized Catalytic Efficiency Detox_Assay->Lead_Enzyme

Caption: Directed evolution workflow for improving enzyme catalytic efficiency.

Troubleshooting_Logic_Flow Start Low/No Activity Check_Assay Assay Conditions Correct? Start->Check_Assay Check_Enzyme Enzyme Prep Active? Check_Assay->Check_Enzyme Yes Fix_Assay Adjust pH, Temp, Buffer Check_Assay->Fix_Assay No Check_Reagents Reagents OK? Check_Enzyme->Check_Reagents Yes Fix_Enzyme Re-purify Enzyme, Check Storage, Verify Concentration Check_Enzyme->Fix_Enzyme No Success Problem Solved Check_Reagents->Success Yes Fix_Reagents Prepare Fresh Substrate/Buffers Check_Reagents->Fix_Reagents No Fix_Assay->Start Fix_Enzyme->Start Fix_Reagents->Start

Caption: Troubleshooting workflow for low enzymatic activity.

References

Validation & Comparative

Comparative In Vivo Toxicity of Cyclosarin and Sarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicity of cyclosarin (GF) and sarin (GB), two highly potent organophosphate nerve agents. The information presented is based on available experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds.

Executive Summary

This compound and sarin are potent acetylcholinesterase (AChE) inhibitors, leading to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors. While they share a common mechanism of action, their in vivo toxicity profiles exhibit notable differences depending on the species and route of administration. Generally, sarin is more potent than this compound, particularly via the inhalation route. This guide summarizes the available quantitative toxicity data, details the experimental methodologies used to obtain this data, and illustrates the key signaling pathway and experimental workflow.

Quantitative Toxicity Data

The following tables summarize the median lethal dose (LD50) and median lethal concentration time (LCT50) values for this compound and sarin across various animal models and routes of administration.

Table 1: Comparative LD50 and LCT50 of this compound (GF) and Sarin (GB) in Gӧttingen Minipigs

Route of AdministrationAgentSexLD50/LCT50 (95% CI)
Inhalation (10 min) Sarin (GB)Male73 mg·min/m³
Female87 mg·min/m³
This compound (GF)Male218 mg·min/m³
Female183 mg·min/m³
Inhalation (60 min) Sarin (GB)Male106 mg·min/m³
Female127 mg·min/m³
This compound (GF)Male287 mg·min/m³
Female282 mg·min/m³
Inhalation (180 min) Sarin (GB)Male182 mg·min/m³
Female174 mg·min/m³
This compound (GF)Male403 mg·min/m³
Female365 mg·min/m³
Intravenous Sarin (GB)N/ALess Potent than Subcutaneous
This compound (GF)N/ALess Potent than Sarin
Subcutaneous Sarin (GB)N/AMore Potent than Intravenous
This compound (GF)N/ALess Potent than Sarin

Data from a comparative study in Gӧttingen minipigs indicates that this compound is 2-3 times less potent than sarin via the inhalation route, regardless of exposure duration. This compound was also found to be less potent than sarin by intravenous and subcutaneous routes in this model.[1]

Table 2: Comparative LD50 of this compound (GF) and Sarin (GB) in Rodents

SpeciesRoute of AdministrationAgentLD50
Mouse SubcutaneousSarin (GB)1.21 µmol/kg
This compound (GF)1.35 µmol/kg
Rat (Sprague-Dawley) IntramuscularSarin (GB)100 µg/kg
Rat (Sprague-Dawley, Male) Inhalation (10 min)Sarin (GB)LCT50: 316 mg·min/m³
This compound (GF)LCT50: 371 mg·min/m³
Rat (Sprague-Dawley, Female) Inhalation (10 min)Sarin (GB)LCT50: 235 mg·min/m³
This compound (GF)LCT50: 253 mg·min/m³

In mice, the subcutaneous LD50 values for sarin and this compound were found to be comparable.[2] For rats, intramuscular administration of sarin has an LD50 of 100 µg/kg.[3] Inhalation studies in rats showed that at shorter exposure durations, the LCT50 for this compound was higher than that of sarin, indicating lower toxicity for this compound.[4]

Table 3: LD50 of this compound (GF) and Sarin (GB) in Rhesus Monkeys

SpeciesRoute of AdministrationAgentLD50/Administered Dose
Rhesus Monkey IntramuscularThis compound (GF)46.6 µg/kg
IntravenousSarin (GB)11 µg/kg (0.75 LD50)

The intramuscular LD50 for this compound in rhesus monkeys is 46.6 µg/kg.[5] A study in rhesus monkeys used an intravenous dose of 11 µg/kg of sarin, which was stated to be 0.75 LD50.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and sarin exert their toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. This overstimulation leads to a cholinergic crisis, characterized by a range of symptoms including hypersecretions, bronchoconstriction, muscle fasciculations, seizures, and ultimately, respiratory arrest.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Nerve Agent cluster_effects Downstream Effects pre_neuron Presynaptic Neuron ACh Acetylcholine (ACh) pre_neuron->ACh Release post_neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptors Muscarinic & Nicotinic Receptors ACh->receptors Binding AChE->pre_neuron Choline Reuptake inhibited_AChE Inhibited AChE ACh_accumulation ACh Accumulation AChE->ACh_accumulation Blockage of Hydrolysis receptors->post_neuron Signal Transduction nerve_agent Sarin or this compound nerve_agent->AChE Irreversible Inhibition overstimulation Receptor Overstimulation ACh_accumulation->overstimulation cholinergic_crisis Cholinergic Crisis (Respiratory Arrest, Seizures) overstimulation->cholinergic_crisis

Caption: Signaling pathway of acetylcholinesterase inhibition by sarin or this compound.

Experimental Protocols

The determination of in vivo toxicity for nerve agents like this compound and sarin requires rigorous and standardized experimental protocols. The following provides a generalized overview of the methodologies typically employed in such studies.

1. Animal Models:

  • Commonly used species include mice, rats, guinea pigs, and non-human primates (e.g., rhesus monkeys, Gӧttingen minipigs).

  • Animals are acclimatized to laboratory conditions before the study.

  • The choice of species depends on the specific research question and the desire to extrapolate findings to human toxicology.

2. Agent Preparation and Administration:

  • This compound and sarin are handled under strict safety protocols in specialized laboratories.

  • For injection studies (subcutaneous, intravenous, intramuscular), the agents are diluted in a suitable vehicle, such as saline.

  • For inhalation studies, the agents are vaporized and introduced into whole-body exposure chambers at controlled concentrations.

3. Dose/Concentration Range Finding:

  • Preliminary studies are conducted with a small number of animals to determine a range of doses or concentrations that will produce a graded response, from no observable adverse effects to lethality.

4. Definitive LD50/LCT50 Determination:

  • Animals are divided into groups, with each group receiving a specific dose or being exposed to a specific concentration of the agent. A control group receiving the vehicle only is also included.

  • For LD50 determination, the agent is administered via the chosen injection route.

  • For LCT50 determination, animals are exposed to the agent's vapor for a specified duration (e.g., 10, 60, or 180 minutes).

  • The number of animals per group is chosen to provide statistically significant results.

5. Observation and Data Collection:

  • Following administration, animals are continuously monitored for clinical signs of toxicity, including tremors, convulsions, salivation, and respiratory distress.

  • The time of onset of these signs and the time of death are recorded.

  • The observation period typically extends for at least 24 hours, and in some cases, up to 14 days.

6. Statistical Analysis:

  • The LD50 or LCT50 values and their 95% confidence intervals are calculated using statistical methods such as probit analysis.

Experimental_Workflow start Start: Select Animal Model (e.g., Rat, Minipig) acclimatization Acclimatization to Laboratory Conditions start->acclimatization dose_ranging Preliminary Dose-Ranging Study (Small Animal Groups) acclimatization->dose_ranging group_allocation Allocation to Treatment Groups (including Control) dose_ranging->group_allocation agent_admin Agent Administration (e.g., Injection, Inhalation) group_allocation->agent_admin observation Continuous Monitoring (Clinical Signs, Mortality) agent_admin->observation data_collection Data Collection (Time to Onset, Time to Death) observation->data_collection statistical_analysis Statistical Analysis (Probit Analysis) data_collection->statistical_analysis end End: Determine LD50/LCT50 and Confidence Intervals statistical_analysis->end

Caption: Generalized experimental workflow for in vivo toxicity determination.

Conclusion

The in vivo toxicity of this compound and sarin is a critical area of study for the development of effective medical countermeasures. The available data consistently demonstrate that both are highly toxic compounds, with sarin generally exhibiting greater potency than this compound, especially through inhalation. The primary mechanism of toxicity for both agents is the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. The experimental protocols for assessing the toxicity of these agents are well-established and rely on standardized animal models and statistical analyses to ensure the reliability of the data. Further research is essential to fully understand the nuances of their comparative toxicity and to develop improved therapeutic interventions.

References

validation of analytical methods for cyclosarin quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for Cyclosarin Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of this compound (GF) and its primary metabolite, cyclohexyl methylphosphonic acid (CMPA). This compound is a highly toxic organophosphate nerve agent, making its accurate and sensitive detection critical for both environmental monitoring and biomedical research.[1][2] This document summarizes the performance of various analytical techniques, details relevant experimental protocols, and presents a logical workflow for method validation.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.[3] The table below summarizes the performance of several validated methods based on experimental data.

Table 1: Summary of Performance Data for this compound Quantification Methods

MethodAnalyteMatrixLODLOQLinearity RangeAccuracy / Recovery
GC-ICP-MS This compound (GF)Hexane≈0.12–0.14 ng/mL[4][5]0.1–1 ng/mL[4]1 ng/mL – 10 µg/mL[6]Not Reported
GC-FPD This compound (GF)Hexane≈0.36–0.43 ng/mL[4][5]0.1–1 ng/mL[4]1 ng/mL – 10 µg/mL[6]Not Reported
GC-MS/MS (NICI) CMPA (derivatized)Urine0.1 ng/mL[7]Not ReportedNot ReportedNot Reported
GC-MS/MS CMPA (derivatized)Urine0.5–1 ng/mL[7][8]Not ReportedNot ReportedNot Reported
LC-ESI-MS-TOF CMPAMinipig Plasma2 ng/mL[9][10][11]5 ng/mL[9][12]5–125 ng/mL[9][10][11]65–83% Recovery[12]
LC-MS/MS CMPADried Urine Spot0.5 ng/mL[13][14]Reported in source[13][14]R² > 0.964 (10–300 ng/mL)[13][14]40–80% Recovery[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two common approaches for analyzing this compound or its metabolites.

LC-ESI-MS-TOF for CMPA Quantification in Plasma

This method is suitable for determining this compound exposure by measuring its main hydrolysis product in biological fluids.[9]

a) Sample Preparation (Solid-Phase Extraction) [9][12]

  • Dilute 100 µL of plasma sample with 500 µL of deionized water.

  • Acidify the diluted sample with 20 µL of 1M HCl.

  • Spike the solution with an appropriate internal standard (e.g., ¹³C₆-CMPA) to a final concentration of 20 ng/mL.

  • Load the mixture onto a conditioned C18 solid-phase extraction (SPE) cartridge.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to near dryness under a stream of nitrogen at 75°C.

  • Reconstitute the residue in 500 µL of 0.1% formic acid in water for analysis.

b) Instrumental Analysis [12]

  • Liquid Chromatograph: Agilent 1100 Series or equivalent.

  • Mass Spectrometer: Agilent Series C Time-of-Flight (TOF) MS or equivalent.

  • Column: Hichrome RPB C8/C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Ionization Mode: Negative Ion Electrospray (ESI).

  • MS Parameters: Optimized for CMPA detection (e.g., fragmentor voltage 140V, capillary voltage 4000V).[12]

  • Quantification: Use the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[9]

GC-ICP-MS for Direct this compound Quantification

This highly sensitive method is ideal for ultra-trace detection of the parent compound in environmental or purified samples.[4]

a) Sample Preparation [4]

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) gravimetrically in hexane.

  • Perform serial dilutions from the stock solution to create working standards and samples within the instrument's linear range.

b) Instrumental Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Detector: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • GC Program: A temperature program is used to separate this compound from other components. For example: initial temperature of 50°C, hold for 0.5 min, then ramp at 60°C/min to 230°C and hold for 0.2 min.

  • ICP-MS Monitoring: Monitor the signal for phosphorus (³¹P) to ensure high selectivity.

Logical Workflow and Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[15] The process follows a structured workflow to evaluate key performance characteristics as defined by international guidelines such as ICH Q2(R1).[16][17]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting & Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Sample Prep & Instrument Parameters Dev->Opt Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD Limit of Detection (LOD) Proto->LOD LOQ Limit of Quantification (LOQ) Proto->LOQ Robust Robustness Proto->Robust Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Robust->Report Routine Routine Sample Analysis Report->Routine

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Cross-Reactivity of Cholinesterase Reactivators Against Cyclosarin and Soman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various cholinesterase reactivators against acetylcholinesterase (AChE) inhibited by the nerve agents cyclosarin (GF) and soman (GD). The information is compiled from in vitro and in vivo experimental data to assist researchers in the development of more effective medical countermeasures.

Introduction

Organophosphorus nerve agents, such as this compound and soman, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment for nerve agent poisoning includes the administration of an anticholinergic agent, like atropine, and a cholinesterase reactivator, typically an oxime.

Oximes function by nucleophilically attacking the phosphorus atom of the nerve agent bound to the serine residue in the active site of AChE, thereby displacing the agent and restoring the enzyme's function. However, the efficacy of currently available oximes varies significantly depending on the specific nerve agent. Soman, in particular, is notoriously difficult to counteract due to a rapid secondary process known as "aging," where the nerve agent-enzyme conjugate undergoes a conformational change, rendering it resistant to reactivation. This compound also presents a significant challenge for many conventional oximes. This guide focuses on the cross-reactivity of several key reactivators against these two highly toxic G-series agents.

Data Presentation: Comparative Efficacy of Cholinesterase Reactivators

The following tables summarize the reactivation efficacy of various oximes against this compound- and soman-inhibited cholinesterase from several studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as enzyme source, oxime concentration, and incubation times.

Table 1: In Vivo Reactivation of this compound-Inhibited Cholinesterase in Rats
ReactivatorDoseTissueAChE Reactivation (%)BuChE Reactivation (%)Reference
HI-65% of LD₅₀Whole Blood4042[1]
Brain3010[1]
Trimedoxime5% of LD₅₀Whole Blood2211[1]
Brain2111[1]
Obidoxime5% of LD₅₀Whole Blood6-1[1]
Brain5-3[1]
K2035% of LD₅₀Whole Blood70[1]
K1565% of LD₅₀Whole Blood54[1]

Negative values indicate no effective reactivation compared to the control group treated only with atropine.

Table 2: In Vitro Reactivation of Nerve Agent-Inhibited Human Erythrocyte AChE
ReactivatorConcentration (µM)Nerve AgentReactivating Potency Ranking
HLö 710 and 30Soman, Sarin, this compound, VX1
HI-610 and 30Soman, Sarin, this compound, VX2
Obidoxime10 and 30Soman, Sarin, this compound, VX3
Pralidoxime10 and 30Soman, Sarin, this compound, VX4

This study ranked the oximes based on their reactivation potency, with HLö 7 being the most potent for the listed nerve agents. Obidoxime and pralidoxime were noted as weak reactivators of this compound-inhibited AChE.[2]

Table 3: General Efficacy of HI-6 Against Soman and this compound
ReactivatorNerve AgentEfficacy SummaryReference
HI-6SomanConsistently the most effective reactivator in various animal models and human blood compared to other oximes.[3][3]
HI-6This compoundReactivation potency of 40-79%. Considered a satisfactory reactivator.[3][3]

It has been noted that HI-6 is a broad-spectrum reactivator of AChE inhibited by nerve agents.[3] While its efficacy against tabun is negligible, its ability to reactivate soman- and this compound-inhibited AChE is relatively high in both peripheral and central compartments.[3]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. A representative in vitro protocol for assessing the reactivation efficacy of oximes is detailed below.

In Vitro Reactivation Assay (Based on Ellman's Method)

This assay is a common spectrophotometric method used to determine AChE activity and the reactivation potency of oximes.

1. Enzyme and Inhibitor Preparation:

  • A source of acetylcholinesterase is prepared, often from a rat brain homogenate or human erythrocyte ghosts.

  • The nerve agent (this compound or soman) is diluted to a working concentration in an appropriate solvent (e.g., isopropanol).

2. Inhibition Step:

  • The AChE preparation is incubated with the nerve agent for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) and pH (e.g., 8.0) to achieve a high level of inhibition (typically >95%).

3. Reactivation Step:

  • The oxime reactivator, dissolved in a buffer, is added to the inhibited enzyme mixture.

  • The mixture is incubated for a defined period (e.g., 10 minutes) to allow for the reactivation of AChE.

4. Measurement of AChE Activity:

  • The activity of the reactivated enzyme is measured using the Ellman's assay.

  • The substrate, acetylthiocholine (ATCh), is added to the mixture.

  • AChE hydrolyzes ATCh to thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).

  • The rate of color change is measured spectrophotometrically at a wavelength of 412 nm.

5. Data Analysis:

  • The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme and the inhibited enzyme.

Mandatory Visualization

Signaling Pathway of AChE Inhibition and Reactivation

AChE_Inhibition_Reactivation cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway cluster_reactivation Reactivation Pathway ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Nerve_Agent Nerve Agent (this compound/Soman) AChE_inhibited Inhibited AChE (Phosphorylated) Nerve_Agent->AChE_active Inhibition Aging Aging (for Soman) AChE_inhibited->Aging Oxime Oxime Reactivator Phosphorylated_Oxime Phosphorylated Oxime AChE_aged Aged Inhibited AChE (Non-reactivatable) Aging->AChE_aged Oxime->AChE_inhibited Reactivation

Caption: Mechanism of AChE inhibition by nerve agents and reactivation by oximes.

Experimental Workflow for In Vitro Reactivation Assay

experimental_workflow start Start prep_enzyme Prepare AChE Source (e.g., brain homogenate) start->prep_enzyme inhibit_enzyme Inhibit AChE with This compound or Soman prep_enzyme->inhibit_enzyme add_oxime Add Oxime Reactivator inhibit_enzyme->add_oxime incubate Incubate for Reactivation add_oxime->incubate ellman_assay Perform Ellman's Assay: Add ATCh and DTNB incubate->ellman_assay measure Measure Absorbance at 412 nm ellman_assay->measure calculate Calculate % Reactivation measure->calculate end End calculate->end

Caption: A typical workflow for an in vitro cholinesterase reactivation experiment.

Conclusion

The cross-reactivity of cholinesterase reactivators against this compound and soman is a critical area of research for the development of effective nerve agent antidotes. The compiled data indicates that while some oximes, such as HI-6, show promising broad-spectrum activity against both agents, others like pralidoxime and obidoxime are less effective, particularly against this compound. The phenomenon of aging in soman-inhibited AChE remains a major hurdle for all reactivators. Future research should focus on developing novel oximes with improved efficacy against a wider range of nerve agents and a greater ability to counteract the aging process. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this vital field.

References

comparing the efficacy of different oximes for cyclosarin poisoning treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Oxime Efficacy in Cyclosarin Poisoning Treatment

For Researchers, Scientists, and Drug Development Professionals

This compound (GF), a highly toxic organophosphorus nerve agent, poses a significant threat due to its rapid and often irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Standard treatment involves the administration of an anticholinergic agent, such as atropine, and an oxime to reactivate the inhibited AChE. However, the effectiveness of different oximes against this compound varies considerably. This guide provides a comparative analysis of the efficacy of various oximes, supported by experimental data, to aid researchers in the development of more effective medical countermeasures.

Mechanism of Action: AChE Inhibition and Reactivation

This compound, an organophosphate, acts by phosphonylating the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive. Oximes are nucleophilic agents that can reactivate the phosphonylated AChE by removing the phosphonyl group, thereby restoring the enzyme's function. The efficacy of an oxime is dependent on its chemical structure, which influences its binding affinity to the inhibited enzyme and its nucleophilic strength.

AChE_Inhibition_Reactivation cluster_inhibition AChE Inhibition by this compound cluster_reactivation AChE Reactivation by Oxime AChE Active AChE Serine-OH Inhibited_AChE Phosphonylated AChE (Inactive) AChE:f1->Inhibited_AChE:f0 Phosphonylation This compound This compound This compound->AChE:f1 Reactivated_AChE Active AChE Serine-OH Inhibited_AChE:f0->Reactivated_AChE:f0 Reactivation Phosphonyl_Oxime Phosphonylated Oxime Inhibited_AChE:f0->Phosphonyl_Oxime Oxime Oxime Oxime->Inhibited_AChE:f0

Caption: Mechanism of AChE inhibition by this compound and reactivation by an oxime.

Comparative Efficacy Data

The following tables summarize the in vivo reactivation efficacy of various oximes against this compound-inhibited cholinesterases in rat models. The data is presented as the percentage of reactivation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in different tissues.

Table 1: In Vivo Reactivation of this compound-Inhibited Acetylcholinesterase (AChE) in Rats
OximeBlood AChE Reactivation (%)Brain AChE Reactivation (%)
HI-6 40[1]30[1]
Trimedoxime 22[1]21[1]
Obidoxime 6[1]5[1]
K203 7[1]-2[1]
K156 5[1]-4[1]
K074 -3[1]-2[1]
K075 -3[1]-2[1]
K027 -4[1]-3[1]
K206 -2[1]4[1]
K269 -3[1]5[1]
Pralidoxime (2-PAM) No efficacy[2]Not specified

Negative values indicate a further decrease in enzyme activity compared to the atropine-only treated group.[1]

Table 2: In Vivo Reactivation of this compound-Inhibited Butyrylcholinesterase (BChE) in Rats
OximePlasma BChE Reactivation (%)Brain BChE Reactivation (%)
HI-6 42[1]10[1]
Trimedoxime 11[1]11[1]
K156 4[1]2[1]
K027 1[1]3[1]
Obidoxime -1[1]-3[1]
K074 -4[1]-1[1]
K075 -3[1]1[1]
K206 -2[1]4[1]
K269 0[1]-1[1]
K203 0[1]3[1]

Negative values indicate a further decrease in enzyme activity compared to the atropine-only treated group.[1]

Among the tested oximes, HI-6 consistently demonstrates the highest efficacy in reactivating both AChE and BChE in blood and brain tissues of this compound-poisoned rats.[1][3] Trimedoxime also shows notable reactivation potential.[1] In contrast, several newly synthesized oximes, as well as the commonly used obidoxime and pralidoxime, exhibited poor to no reactivation capabilities against this compound in these studies.[1][2] Interestingly, some studies have shown that the newer oximes K027 and K033 have comparable reactivation potency to HI-6 against this compound-inhibited human brain cholinesterases in vitro.[4][5]

Experimental Protocols

The following provides a generalized methodology for in vivo evaluation of oxime efficacy against this compound poisoning, based on published studies.

In Vivo Efficacy Study in a Rat Model

This protocol outlines the key steps in assessing the antidotal effects of oximes in this compound-poisoned rats.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Wistar rats) Agent_Preparation Preparation of this compound and Oxime Solutions Atropine_Admin Atropine Administration (e.g., 21 mg/kg, i.m.) Agent_Preparation->Atropine_Admin Oxime_Admin Oxime Administration (e.g., 5% of LD50, i.m.) Cyclosarin_Challenge This compound Administration (LD50, s.c.) 5 min after treatment Oxime_Admin->Cyclosarin_Challenge Atropine_Admin->Oxime_Admin Observation Observation Period (e.g., 30 minutes) Cyclosarin_Challenge->Observation Sample_Collection Blood and Brain Sample Collection Observation->Sample_Collection ChE_Activity_Assay Cholinesterase Activity Measurement (Ellman's method) Sample_Collection->ChE_Activity_Assay Data_Analysis Data Analysis and Comparison ChE_Activity_Assay->Data_Analysis

Caption: A generalized workflow for in vivo evaluation of oxime efficacy.

1. Animal Model:

  • Male Wistar rats are commonly used. Animals are acclimatized under standard laboratory conditions.

2. Chemical Agents:

  • This compound (GF): A lethal dose (LD50) is administered, typically around 120 µg/kg via subcutaneous (s.c.) injection.[1]

  • Oximes: Administered at a dose equivalent to 5% of their respective LD50 values, usually via intramuscular (i.m.) injection.[1]

  • Atropine: Co-administered with the oxime as a standard anticholinergic treatment, typically at a dose of 21 mg/kg (i.m.).[1]

3. Experimental Procedure:

  • Animals are pre-treated with a combination of atropine and an oxime.

  • Five minutes following the pre-treatment, animals are challenged with a lethal dose of this compound.

  • A control group receives only atropine and this compound to establish the baseline of inhibited AChE activity.

  • The animals are observed for a set period, for instance, 30 minutes, for clinical signs of toxicity.[1]

4. Sample Collection and Analysis:

  • At the end of the observation period, blood and brain tissue samples are collected.

  • Cholinesterase activity is measured using a spectrophotometric method, such as the Ellman's method. This method quantifies the enzyme activity by measuring the rate of production of thio-nitrobenzoate as the substrate (acetylthiocholine) is hydrolyzed.

  • The percentage of reactivation is calculated by comparing the cholinesterase activity in the oxime-treated group to the activity in the atropine-only treated group and a non-poisoned control group.

Conclusion

The data presented clearly indicates that HI-6 is a superior oxime for the treatment of this compound poisoning in animal models when compared to many other currently available and newly synthesized oximes.[1][3] However, the promising in vitro results of newer oximes like K027 and K033 on human brain tissue highlight the importance of considering inter-species differences and the need for further research using human-derived enzymes or more advanced predictive models.[4][5][6] The development of a broad-spectrum oxime effective against a wide range of nerve agents, including this compound, remains a critical goal in medical countermeasure research.

References

A Comparative Guide to Inter-Laboratory Cyclosarin Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Analytical Techniques

The performance of different analytical methods for the detection of cyclosarin and its metabolites varies significantly in terms of sensitivity and applicability. The following tables summarize key quantitative data from published studies.

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FPDThis compound (GF)Not Specified≈0.36–0.43 ng/mL0.1–1 ng/mL[1]
GC-ICP-MSThis compound (GF)Not Specified≈0.12–0.14 ng/mL0.1–1 ng/mL[1]
LC-ESI-MS-TOFCMPA*Minipig Plasma2 ng/mL5 ng/mL[2][3]
Chemiluminescence Sensor ArrayThis compound (GF)Solution1.0 mg/L (1000 ng/mL)Not Reported

*CMPA (Cyclohexyl methylphosphonic acid) is a metabolic hydrolysis product of this compound.

Analytical TechniqueAnalyteMatrixRecoveryPrecision (RSD)Accuracy (Mean Relative Error)Reference
LC-ESI-MS-TOFCMPA*Minipig Plasma65% to 83%< 10% (above LLOQ)< 15%[2]

*CMPA (Cyclohexyl methylphosphonic acid) is a metabolic hydrolysis product of this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the protocols used in the cited studies.

GC-FPD and GC-ICP-MS for this compound Detection

A comparative study assessed the sensitivity of Gas Chromatography with Flame-Photometric Detection (GC-FPD) and Gas Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for the analysis of this compound.

  • Sample Preparation: Diluted samples of this compound were prepared under controlled laboratory conditions.

  • Instrumentation:

    • GC-FPD: A gas chromatograph equipped with a flame-photometric detector.

    • GC-ICP-MS: A gas chromatograph coupled to an inductively coupled plasma mass spectrometer.

  • Analysis: The study evaluated the limits of detection, calibration linearity, and selectivity of both techniques. GC-ICP-MS demonstrated higher sensitivity for this compound detection compared to GC-FPD.[1]

LC-ESI-MS-TOF for the Quantification of this compound Metabolites in Plasma

This method was developed for the determination of cyclohexyl methylphosphonic acid (CMPA), a metabolite of this compound, in minipig plasma.

  • Sample Preparation:

    • Plasma samples were diluted with deionized water and acidified with 1M HCl.

    • An internal standard (¹³C₆-CMPA) was added.

    • The solution underwent solid-phase extraction (SPE) using a C18 cartridge for cleanup.

    • Samples were eluted with methanol, evaporated to near dryness under a stream of nitrogen, and reconstituted in 0.1% formic acid in water.[2]

  • Instrumentation: An Agilent 1100 Series Liquid Chromatograph was interfaced with an Agilent Series C Time-of-Flight Mass Spectrometer (LC-ESI-MS-TOF) with negative ion electrospray ionization.[2]

  • Chromatography: A Hichrome RPB C8/C18 LC column was used for chromatographic separation with a gradient elution program.[2]

  • Quantification: The method demonstrated a linear range of quantitation from 5 to 125 ng/mL in plasma.[2][3]

Chemiluminescence Sensor Array for this compound Discrimination

A chemiluminescence sensor array was developed to discriminate between different organophosphorus nerve agents, including this compound.

  • Principle: The method is based on the differential chemiluminescence characteristics of the nerve agents in a luminol–H₂O₂ system and a layered double hydroxide–luminol–H₂O₂ system. The organophosphorus-H₂O₂ reaction produces a peroxyphosphonate intermediate that regulates the chemiluminescence intensity.

  • Instrumentation: A fluorescence spectrophotometer was used to measure the chemiluminescence emission spectra without an excitation source.

  • Analysis: Four different nerve agents, including this compound, were successfully distinguished at a concentration of 1.0 mg/L. Linear discriminant analysis and hierarchical cluster analysis were used to analyze the response patterns.

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound analysis and the logical relationship in comparing different analytical methods.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Chain of Custody sample_storage Sample Storage sample_receipt->sample_storage sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_storage->sample_prep instrumental_analysis Instrumental Analysis (GC-MS, LC-MS/MS, etc.) sample_prep->instrumental_analysis data_processing Data Processing & Quantification instrumental_analysis->data_processing data_review Data Review & Quality Control data_processing->data_review reporting Reporting of Results data_review->reporting

Caption: General experimental workflow for this compound analysis.

method_comparison cluster_chromatography Chromatography-Mass Spectrometry cluster_other Other Techniques This compound This compound Measurement gc_ms GC-MS / GC-ICP-MS (Volatile Analytes) This compound->gc_ms lc_ms LC-MS/MS (Non-volatile Metabolites) This compound->lc_ms chemi Chemiluminescence Sensor (Screening/Discrimination) This compound->chemi

Caption: Comparison of analytical approaches for this compound measurement.

References

A Guide to the Development and Validation of Cyclosarin Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters for the development and validation of cyclosarin (GF) reference materials. Due to the nature of this compound as a Schedule 1 chemical warfare agent, commercially available certified reference materials (CRMs) are not readily found in public catalogs. However, understanding the benchmarks for their production and validation is crucial for researchers in authorized laboratories and for professionals involved in the development of countermeasures and detection methodologies. This document outlines the expected performance characteristics of high-quality this compound reference materials and the experimental protocols necessary for their validation.

Comparison of this compound Reference Material Performance

The performance of a this compound reference material is assessed based on a set of certified properties that ensure its accuracy and reliability for use as a calibration or quality control standard. While direct side-by-side comparisons of commercial products are not feasible due to the controlled status of this compound, the following table summarizes the key quantitative data that should be provided in a Certificate of Analysis for a high-quality reference material. The values presented are representative and based on data from research materials and the general standards of accredited reference material producers.

Parameter Representative Specification Alternative Specification Analytical Method(s) Significance
Identity ConfirmedConfirmed¹H NMR, ³¹P NMR, GC-MSEnsures the correct molecule is present.
Purity (mass fraction) ≥ 95%[1]≥ 97%GC-FID, GC-TCD, ¹H NMR, ³¹P NMRQuantifies the proportion of the target compound.
Certified Concentration (in solution) 100 µg/mL1.0 mg/mLGravimetric preparation, LC-MS/MS, GC-MSProvides an accurate concentration for instrument calibration.
Uncertainty (expanded) < 5%< 2%ISO Guide 35 compliant calculationStates the range within which the true value is expected to lie.
Solvent IsopropanolAcetonitrile-The matrix in which the standard is dissolved.
Storage Condition -20°C4°C-Ensures the stability of the reference material.
Expiration Date ≥ 12 months from date of receipt≥ 24 months from date of manufactureReal-time and accelerated stability studiesIndicates the period for which the certified values are valid.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and certification of this compound reference materials. The following protocols are based on established practices for organophosphorus compounds and chemical warfare agent analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires specialized chemical expertise and containment facilities. A common route involves the reaction of methylphosphonyl difluoride (DF) with cyclohexanol. The reaction is typically carried out in a dry, inert solvent and may be followed by purification steps such as vacuum distillation to remove impurities and unreacted starting materials.

Identity Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300-600 MHz NMR Spectrometer.

  • Sample Preparation: A small, accurately weighed amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum is acquired to confirm the presence of the cyclohexyl and methyl protons and to check for the absence of solvent and other proton-containing impurities.

  • ³¹P NMR Analysis: The phosphorus-31 NMR spectrum provides a characteristic signal for the phosphonate center in this compound, confirming its identity and revealing the presence of other phosphorus-containing impurities. Purity can be estimated by integrating the signal of the this compound peak relative to the signals of any impurities.

Purity Assessment by Gas Chromatography (GC)
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), or Mass Spectrometer (MS).

  • Column: A non-polar or semi-polar capillary column suitable for organophosphorus compound analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperatures: Optimized to ensure complete vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate this compound from any volatile impurities.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the purity (area percent). For higher accuracy, a mass spectrometer can be used to confirm the identity of the main peak and any impurities.

Certification of Concentration for Solutions
  • Gravimetric Preparation: The reference material solution is prepared by accurately weighing the purified this compound and dissolving it in a precise mass of a suitable solvent (e.g., isopropanol) to achieve the target concentration.

  • Verification by Mass Spectrometry: The concentration of the prepared solution is verified using an independent analytical method, typically isotope dilution mass spectrometry (ID-MS) with a stable isotope-labeled internal standard, or by calibration against a previously certified reference material. This is often done using LC-MS/MS or GC-MS.

Visualizations

Signaling Pathway of this compound

This compound, like other organophosphate nerve agents, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of cholinergic receptors.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Excess_ACh Excess ACh Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Overstimulation Receptor Overstimulation This compound This compound (GF) This compound->AChE Irreversibly Inhibits Excess_ACh->Receptor Constant Binding

Caption: Mechanism of this compound Toxicity.

Experimental Workflow for Reference Material Development and Validation

The development and validation of a chemical reference material is a systematic process that ensures the quality and reliability of the final product.

G Synthesis 1. Synthesis of this compound Purification 2. Purification (e.g., Vacuum Distillation) Synthesis->Purification Identity 3. Identity Confirmation (NMR, GC-MS) Purification->Identity Purity 4. Purity Assessment (GC-FID, NMR) Identity->Purity Solution 5. Preparation of Standard Solution (Gravimetric) Purity->Solution Concentration 6. Concentration Certification (ID-MS) Solution->Concentration Stability 7. Stability Assessment (Real-time & Accelerated) Concentration->Stability CoA 8. Certificate of Analysis Generation Stability->CoA

Caption: Workflow for this compound Reference Material.

References

Persistence of Nerve Agents: A Comparative Analysis of Cyclosarin and VX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental persistence of chemical warfare agents is critical for developing effective countermeasures and decontamination strategies. This guide provides a detailed comparative study of the persistence of two potent organophosphate nerve agents, cyclosarin (GF) and VX.

This compound, a G-series nerve agent, is characterized by its moderate persistence, while VX, a V-series agent, is known for its significant environmental stability. These differences in persistence have profound implications for the long-term risks they pose and the methodologies required for their detection and neutralization. This report synthesizes available experimental data to compare their persistence across various environmental conditions, details the experimental protocols used in these assessments, and visualizes the fundamental mechanism of their toxicity.

Quantitative Persistence Data

The following tables summarize the persistence of this compound and VX on various surfaces and in different environmental media.

Table 1: Comparative Persistence of this compound and VX

ParameterThis compound (GF)VX
General Persistence Classification Moderately Low Persistent[1]Persistent[2]
Vapor Persistence Minutes to hours[1]Hours to days[2]
Liquid Persistence Hours to days[1]Hours to months[2]
Hydrolysis Half-life (in water at 25°C, pH 7) ~42 hours[1]400 to 1000 hours[3]

Table 2: Persistence of VX on Various Surfaces at Different Temperatures

Data from bench-scale studies assessing the persistence of VX on various building material surfaces. The half-life and the time for 99% dissipation of the recovered VX are presented.

MaterialHalf-life at 10°C (hours)99% Dissipation at 10°C (days)Half-life at 25°C (hours)99% Dissipation at 25°C (days)Half-life at 35°C (hours)99% Dissipation at 35°C (days)
Glazed Ceramic Tile 66 ± 4.718 ± 1.313 ± 1.33.5 ± 0.46.1 ± 0.471.7 ± 0.13
Sealed Concrete 72 ± 1920 ± 5.414 ± 2.93.9 ± 0.85.1 ± 0.881.4 ± 0.24
Galvanized Metal 111 ± 2231 ± 6.223 ± 3.36.4 ± 0.97.7 ± 0.622.1 ± 0.17
Glass 181 ± 2850 ± 7.830 ± 2.48.4 ± 0.77.3 ± 0.472.0 ± 0.13
Plywood 153 ± 6.942 ± 1.931 ± 2.78.5 ± 0.812 ± 1.43.4 ± 0.39
Painted Drywall 215 ± 1860 ± 5.035 ± 3.39.8 ± 0.910 ± 1.52.8 ± 0.42
Unsealed Concrete 150 ± 3541 ± 9.746 ± 5.212.8 ± 1.418 ± 1.05.0 ± 0.29
HDPE Plastic 486 ± 98135 ± 2781 ± 1122.4 ± 3.127 ± 2.37.5 ± 0.64
Ceiling Tile 418 ± 37116 ± 1093 ± 6.725.6 ± 1.835 ± 0.819.6 ± 0.23
Rubber 79 ± 1722 ± 4.8118 ± 2332.6 ± 6.548 ± 5.613 ± 1.5

Source: Adapted from U.S. Environmental Protection Agency bench-scale studies.[4]

Table 3: Degradation of VX in Different Soil Types

Soil TypeInitial VX ConcentrationTimeDegradation
Humic Sand0.2 mg/g1 day78%
Humic Loam0.2 mg/g1 day98%
Clayey Peat0.2 mg/g1 day98%
Carroll Island Soil10 mg/g14 days92.8-97.5%
Dugway Proving Ground Soil1 mg/g3 days79%
Dugway Proving Ground Soil1 mg/g15 days90%

Source: Compiled from various laboratory studies.[3]

Experimental Protocols

The data presented in this guide are derived from a variety of experimental methodologies designed to assess the persistence of chemical warfare agents. Key experimental approaches are outlined below.

Surface Persistence Determination

A common method for determining the persistence of nerve agents on surfaces involves the following steps:

  • Material Preparation: Coupons of various building materials (e.g., glass, metal, painted drywall, concrete) are cleaned and prepared.

  • Agent Application: A precise amount of the nerve agent (this compound or VX) is applied to the surface of each coupon.

  • Environmental Control: The coupons are placed in a controlled environment where temperature and airflow can be regulated.

  • Sampling: At specified time intervals, the remaining agent is recovered from the surface. This is often achieved through wipe sampling, where a solvent-moistened wipe is used to collect the agent.

  • Analysis: The amount of agent recovered in the wipe extract is quantified using analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] This allows for the determination of the agent's degradation rate and half-life on the specific surface.

Hydrolysis Rate Measurement

The rate of hydrolysis in aqueous solutions is a critical factor in the environmental persistence of nerve agents. A typical protocol for its determination is as follows:

  • Solution Preparation: A buffered solution with a specific pH is prepared.

  • Agent Introduction: A known concentration of the nerve agent is introduced into the buffered solution.

  • Incubation: The solution is maintained at a constant temperature.

  • Aliquoting and Quenching: At various time points, aliquots of the solution are taken, and the hydrolysis reaction is quenched, often by dilution or pH adjustment.

  • Quantification: The concentration of the remaining nerve agent and/or its hydrolysis products in each aliquot is determined using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanism of Action and Degradation Pathways

The primary mechanism of toxicity for both this compound and VX is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. The persistence of these agents is largely determined by their susceptibility to hydrolysis.

Acetylcholinesterase Inhibition

The following diagram illustrates the common pathway of AChE inhibition by both this compound and VX, leading to a cholinergic crisis.

Acetylcholinesterase_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Nerve Agent ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors Cholinergic Receptors ACh->Receptors Binds to Excess_ACh Excess ACh ACh->Excess_ACh Accumulates Products Choline + Acetate AChE->Products Produces Inhibited_AChE Inhibited AChE Receptors->ACh Releases NerveAgent This compound or VX NerveAgent->AChE Inhibits Excess_ACh->Receptors Overstimulates

Caption: Mechanism of acetylcholinesterase inhibition by nerve agents.

A key difference in their interaction with AChE is the "aging" process of the inhibited enzyme. The this compound-AChE complex has an aging half-time of approximately 7 hours, while the VX-AChE complex ages much more slowly, with a half-time of over 19 hours.[6] This slower aging for VX provides a longer therapeutic window for oxime reactivators to be effective.

Hydrolysis Pathways

The environmental persistence of this compound and VX is primarily dictated by their rate of hydrolysis. The following diagrams illustrate the principal hydrolysis pathways for each agent.

Hydrolysis_Pathways cluster_this compound This compound (GF) Hydrolysis cluster_vx VX Hydrolysis GF This compound (GF) H2O1 H₂O GF->H2O1 CMPA Cyclohexyl Methylphosphonic Acid (CMPA) (Relatively Non-toxic) H2O1->CMPA HF Hydrofluoric Acid (HF) H2O1->HF VX VX H2O2 H₂O VX->H2O2 EMPA Ethyl Methylphosphonic Acid (EMPA) (Relatively Non-toxic) H2O2->EMPA P-S Cleavage EA2192 EA-2192 (Toxic) H2O2->EA2192 P-O Cleavage MPA Methylphosphonic Acid (MPA) (Relatively Non-toxic) EA2192->MPA Further Hydrolysis

Caption: Major hydrolysis pathways for this compound and VX.

This compound hydrolyzes to form relatively non-toxic products, cyclohexyl methylphosphonic acid (CMPA) and hydrofluoric acid.[1] In contrast, the hydrolysis of VX can proceed through two main pathways. Cleavage of the P-S bond results in the formation of the less toxic ethyl methylphosphonic acid (EMPA). However, cleavage of the P-O bond produces EA-2192, a compound that retains significant toxicity.[7] The formation of this toxic byproduct is a critical consideration in the long-term environmental risk assessment of VX contamination.

References

A Comparative Guide to a Novel Chemiluminescence Sensor Array for Nerve Agent Discrimination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new chemiluminescence sensor array for the discrimination of organophosphorus nerve agents against established detection technologies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance characteristics, experimental protocols, and underlying principles of these methods, supported by experimental data.

Introduction to Nerve Agent Detection

The rapid and accurate detection of highly toxic organophosphorus nerve agents, such as Sarin (GB), Soman (GD), Cyclosarin (GF), and VX, is critical for security, environmental monitoring, and the development of effective countermeasures. Traditional methods for nerve agent detection, while reliable, often involve trade-offs between sensitivity, selectivity, speed, and portability. This guide evaluates a novel chemiluminescence sensor array and compares its capabilities with current benchmark technologies, including Ion Mobility Spectrometry (IMS), Gas Chromatography-Mass Spectrometry (GC-MS), and fluorescent and colorimetric sensors.

The Chemiluminescence Sensor Array: A New Approach

A recently developed chemiluminescence sensor array offers a promising new method for the rapid discrimination of multiple nerve agents.[1] This system is based on the principle that different organophosphorus nerve agents exhibit unique chemiluminescence characteristics when they react with a luminol-hydrogen peroxide (H₂O₂) system.[1] The array utilizes these distinct "fingerprints" to differentiate between agents.

Signaling Pathway

The detection mechanism relies on the reaction between the organophosphorus nerve agent and hydrogen peroxide, which forms a peroxyphosphonate intermediate. This intermediate then influences the chemiluminescence intensity of the luminol-H₂O₂ reaction. The sensor array enhances the discriminatory power by employing a second system containing layered double hydroxides (LDH) which further modulates the chemiluminescence response in a manner unique to each agent.

Signaling Pathway of the Chemiluminescence Sensor cluster_reactants Reactants cluster_reaction Reaction cluster_detection Chemiluminescence System NerveAgent Organophosphorus Nerve Agent Intermediate Peroxyphosphonate Intermediate NerveAgent->Intermediate reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Detector Chemiluminescence Detector Intermediate->Detector modulates Luminol Luminol Luminol->Detector reacts with H₂O₂ LDH Layered Double Hydroxide (LDH) LDH->Detector further modulates

Caption: Signaling pathway of the chemiluminescence sensor.

Performance

The chemiluminescence sensor array has demonstrated the ability to successfully distinguish between Sarin, Soman, this compound, and VX at a concentration of 1.0 mg L⁻¹ (1 ppm).[1] In a blind study involving 20 samples, the array achieved 100% accuracy in identifying the nerve agents.[1]

Comparison with Alternative Detection Methods

The performance of the chemiluminescence sensor array is best understood in the context of existing technologies. The following sections and tables provide a comparative overview.

Data Presentation: Performance Comparison
Technology Analytes Limit of Detection (LOD) Response Time Selectivity Portability
Chemiluminescence Sensor Array Sarin, Soman, this compound, VX1.0 mg L⁻¹ (discrimination)SecondsHigh (discriminates between 4 agents)High (potential for portable devices)
Ion Mobility Spectrometry (IMS) Sarin, Soman, this compound, Tabun~29 pptv (Sarin)[2]Seconds[3]Moderate to HighHigh (handheld devices available)
Gas Chromatography-Mass Spectrometry (GC-MS) Sarin, Soman, this compound, VX, Tabun, and breakdown productsPicogram level, 0.1-0.5 ng/mL (degradation products)[4]~12.5 minutes[5]Very High (confirmatory)Low (typically lab-based)
Fluorescent Sensors Nerve agent simulants (e.g., DCP)30.1 nM, 3 ppb (vapor)[6]< 6 seconds[6]High (for specific agents/simulants)High (potential for small sensors)
Colorimetric Sensors Nerve agent simulants, some real agentsppm to ppb range (variable)Seconds to minutesModerate to HighHigh (e.g., paper-based strips)

Note: Data for fluorescent and colorimetric sensors are often reported for nerve agent simulants, which may not directly translate to real agent performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols for the discussed technologies.

Chemiluminescence Sensor Array Validation Workflow

Experimental Workflow for Sensor Array Validation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reagents Prepare Luminol, H₂O₂, and Nerve Agent Solutions System1 System 1: Mix Nerve Agent, H₂O₂, and Luminol Prep_Reagents->System1 System2 System 2: Mix Nerve Agent, H₂O₂, Luminol, and LDH Prep_Reagents->System2 Prep_Array Prepare Layered Double Hydroxide (LDH) Suspension Prep_Array->System2 Measure_CL Measure Chemiluminescence Intensity Over Time System1->Measure_CL System2->Measure_CL Generate_Pattern Generate Response Pattern ('Fingerprint') Measure_CL->Generate_Pattern LDA_HCA Perform Linear Discriminant Analysis (LDA) and Hierarchical Cluster Analysis (HCA) Generate_Pattern->LDA_HCA Discriminate Discriminate Between Nerve Agents LDA_HCA->Discriminate Logical Relationship for Nerve Agent Discrimination cluster_agents Nerve Agents cluster_systems Chemiluminescence Systems cluster_patterns Response Patterns cluster_analysis Analysis Sarin Sarin System1 Luminol-H₂O₂ Sarin->System1 System2 LDH-Luminol-H₂O₂ Sarin->System2 Pattern1 Unique Pattern 1 Sarin->Pattern1 Soman Soman Soman->System1 Soman->System2 Pattern2 Unique Pattern 2 Soman->Pattern2 This compound This compound This compound->System1 This compound->System2 Pattern3 Unique Pattern 3 This compound->Pattern3 VX VX VX->System1 VX->System2 Pattern4 Unique Pattern 4 VX->Pattern4 LDA_HCA LDA / HCA Pattern1->LDA_HCA Pattern2->LDA_HCA Pattern3->LDA_HCA Pattern4->LDA_HCA Identification Identification LDA_HCA->Identification

References

comparative analysis of cyclosarin degradation pathways in different media

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyclosarin (GF) Degradation Pathways

This guide provides a comparative analysis of the degradation pathways of this compound (GF), a highly toxic organophosphorus nerve agent. The focus is on its degradation in different media, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Overview of this compound Degradation

This compound (cyclohexyl methylphosphonofluoridate) is a chemical warfare agent that primarily functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] Its degradation is crucial for decontamination and the development of effective medical countermeasures. The primary mechanism of degradation is hydrolysis, which involves the cleavage of the P-F bond.[1] This process can occur abiotically in aqueous environments or be accelerated by catalysts and enzymes in biological systems.[3][4] Environmental conditions, such as pH and temperature, significantly influence the rate of degradation.[1][5]

The main degradation products of this compound are cyclohexyl methylphosphonic acid (CMPA) and fluoride ions.[1][6] A further breakdown product can be methylphosphonic acid (MPA).[1][6] These breakdown products are significantly less toxic than the parent compound.[1]

Degradation Pathways in Different Media

Aqueous Media

In aqueous environments, this compound undergoes spontaneous hydrolysis. The half-life of this compound in natural waters at a neutral pH is estimated to be around 42 hours.[1] The rate of hydrolysis is pH-dependent, occurring faster at higher pH levels.[1] The primary products of this abiotic degradation are cyclohexyl methylphosphonic acid (CMPA) and hydrofluoric acid (HF).[1][7]

Biological Media

In biological systems, the degradation of this compound is significantly faster due to enzymatic action.

  • Human Liver Microsomes (HLM): Studies using HLM show a rapid metabolism of this compound with a half-life of approximately 0.5 hours, a significant decrease compared to the 9.7-hour half-life in a control buffer.[8] This metabolism is partly mediated by paraoxonase-1 (PON1) and likely involves CYP-mediated pathways.[8]

  • Fresh Frozen Plasma (FFP): FFP demonstrates rapid, calcium-dependent degradation of G-type nerve agents like this compound, with half-lives ranging from 5 to 28 minutes.[9] This suggests that components within plasma can effectively neutralize the agent.[9]

Enhanced Degradation (Catalytic Scavengers)

Significant research has focused on developing scavengers that can accelerate this compound degradation.

  • Cyclodextrins: These molecules can form inclusion complexes with this compound, positioning the agent for degradation.[10][11] β-cyclodextrin derivatives, particularly those containing an oxime substituent, have been shown to be highly efficient in degrading this compound under physiological conditions (pH 7.4, 37.0 °C).[10][12] The mechanism can be either catalytic or stoichiometric, leading to the formation of both CMPA (hydrolysis product) and covalent conjugates with the cyclodextrin.[13]

  • Enzymes: Several enzymes, such as Phosphotriesterases (PTE) and Organophosphorus Acid Anhydrolase (OPAA), are capable of catalytically hydrolyzing this compound with high efficiency.[3][14] These enzymes often exhibit stereospecificity, preferentially degrading one of the two this compound enantiomers.[14]

Data Presentation: Comparative Degradation Kinetics

The following table summarizes the degradation half-life of this compound in various media based on available experimental data.

MediumPrimary PathwayKey Catalysts/ConditionsHalf-life (t½)Degradation ProductsReference
Aqueous
Natural WaterSpontaneous HydrolysispH ~7~42 hoursCMPA, HF[1]
Biological
Human Liver MicrosomesEnzymatic MetabolismPON1, CYP enzymes~0.5 hoursCMPA, other metabolites[8]
Fresh Frozen PlasmaEnzymatic DegradationPlasma enzymes (e.g., PON1)5 - 28 minutesCMPA, other metabolites[9]
Enhanced
β-cyclodextrin derivativeCatalytic DegradationOxime-substituted β-CD, pH 7.4, 37°CSeconds to minutesCMPA, CD-conjugates[10][15]
EnzymesEnzymatic HydrolysisPhosphotriesterase (PTE), OPAAVaries (often very rapid)CMPA, HF[3][14]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results on this compound degradation.

Protocol 1: Kinetic Analysis of this compound Degradation

This protocol is used to determine the rate of degradation and the half-life of this compound in a specific medium.

  • Preparation: A buffered solution (e.g., 0.1 M TRIS-HCl, pH 7.40) containing a known initial concentration of this compound (e.g., 1 µM) is prepared and incubated at a constant temperature (e.g., 37.0 °C).[11][12]

  • Initiation: The degradation is initiated by adding the medium or compound being tested (e.g., a cyclodextrin solution or enzyme).[12]

  • Sampling: Aliquots of the reaction mixture are taken at defined time intervals.

  • Quenching & Extraction: The reaction in each aliquot is immediately stopped, often by extraction with an organic solvent like hexane.[12] An internal standard (e.g., deuterated this compound) is added for accurate quantification.[12]

  • Analysis: The concentration of remaining this compound in the extracts is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Data Analysis: The decay curves of this compound concentration over time are fitted to a first-order rate equation to calculate the observed rate constant (k_obs) and the half-life (t½).[12]

Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman Assay)

This indirect assay measures the ability of a scavenger to protect AChE from inhibition by this compound, thereby assessing the scavenger's degradation efficiency.

  • Incubation: this compound is incubated with the potential scavenger (e.g., a cyclodextrin derivative) in a buffer at physiological pH and temperature.[11]

  • Sampling: At various time points (e.g., 0, 30, and 60 minutes), an aliquot of the incubation mixture is transferred to a microplate well.[11]

  • Enzyme Reaction: The wells are prefilled with a solution containing human AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12] The enzymatic reaction is started by adding the substrate, acetylthiocholine (ATCh).[12]

  • Measurement: The plate is transferred to a photometer, and the absorbance is measured (e.g., at 436 nm) over time.[11] The rate of formation of the colored product (2-nitro-5-thiobenzoate dianion) is proportional to the remaining AChE activity.

  • Analysis: A higher AChE activity in the presence of the scavenger, compared to a control without the scavenger, indicates successful degradation of this compound.[10]

Protocol 3: Direct Degradation Monitoring by ³¹P-NMR Spectroscopy

This method allows for the direct observation of the nerve agent's degradation and the formation of phosphorus-containing products.

  • Sample Preparation: The nerve agent is incubated under physiological conditions (buffer, temperature) in an NMR tube with the substance being tested (e.g., a cyclodextrin-oxime construct).[15]

  • NMR Analysis: ³¹P-NMR spectra are acquired at different time intervals.

  • Data Interpretation: The disappearance of the signal corresponding to the parent this compound and the appearance of new signals corresponding to degradation products (like CMPA) are monitored.[15] This provides direct evidence of degradation and can reveal the formation of intermediate complexes.[15]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways and a typical experimental workflow.

G cluster_hydrolysis Spontaneous Hydrolysis This compound This compound (GF) Products Degradation Products This compound->Products Slow H2O H₂O H2O->Products CMPA CMPA (Cyclohexyl methylphosphonic acid) Products->CMPA HF HF (Hydrofluoric acid) Products->HF

Caption: Aqueous hydrolysis pathway of this compound.

G This compound This compound Complex Enzyme-Substrate Complex This compound->Complex Binding Enzyme Enzyme (e.g., PTE, PON1) Enzyme->Complex Products Products (CMPA + HF) Complex->Products Catalysis (Hydrolysis) ReleasedEnzyme Enzyme Complex->ReleasedEnzyme Release G This compound This compound InclusionComplex Inclusion Complex This compound->InclusionComplex Encapsulation BetaCD β-Cyclodextrin Derivative BetaCD->InclusionComplex Degradation Accelerated Degradation InclusionComplex->Degradation Products Products (CMPA, Conjugates) Degradation->Products G start Prepare Reaction Mixture (Buffer, this compound, Test Compound) incubate Incubate at Constant Temp (e.g., 37°C) start->incubate sampling Take Aliquots at Timed Intervals incubate->sampling sampling->incubate Continue incubation extract Quench and Extract with Organic Solvent sampling->extract For each time point analysis Analyze Sample (e.g., GC-MS) extract->analysis data Plot Concentration vs. Time analysis->data calculate Calculate Rate Constant (k) and Half-Life (t½) data->calculate

References

A Comparative Guide to the Detection of G-Series Nerve Agents: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of recent advancements in the detection of G-series nerve agents: Tabun (GA), Sarin (GB), Soman (GD), and Cyclosarin (GF). The following sections detail the performance of various detection methods, supported by experimental data, to assist researchers in selecting the most suitable techniques for their applications.

Quantitative Performance of Detection Methods

The selection of a detection method for G-series nerve agents is critically dependent on its performance characteristics. This section summarizes the quantitative data from recent studies on four prominent detection technologies: fluorescent probes, electrochemical biosensors, colorimetric assays, and gas chromatography-mass spectrometry (GC-MS).

Table 1: Performance Comparison of G-Series Nerve Agent Detection Methods

Detection MethodTarget Agent/SimulantLimit of Detection (LOD)Response TimeKey Advantages
Fluorescent Probes
BODIPY Derivatives[1][2]Sarin (GB), DCP8.2 nM - 13.2 nMMinutesHigh sensitivity, "Turn-on" fluorescence
Fluorescein-based[3][4]DCP--Colorimetric and fluorescent response
Naphthylimide-based[5]DCP30.1 nM< 6 secondsRapid response, High selectivity
Dipolar Naphthalene[6]DCNP (Tabun simulant)8.16 ppm< 3 minutesHigh sensitivity and selectivity
Electrochemical Biosensors
Acetylcholinesterase (AChE)-based[7]Sarin (GB)7.41 x 10⁻¹² mol/L10 minutesExtremely low detection limits
AChE-based[7]Soman (GD)6.31 x 10⁻¹² mol/L10 minutesHigh reliability
AChE-based[7]Tabun (GA)6.17 x 10⁻¹¹ mol/L10 minutesMinor interference from organic solvents
AChE-based[7]VX2.19 x 10⁻¹¹ mol/L10 minutesSuitable for various neurotoxic compounds
Colorimetric Assays
Squaraine-ethanolamine adducts[8]DCP3.5 µM-"Naked eye" detection
Squaraine-ethanolamine adducts[8]DCNP36.0 µM-Suitable for on-site detection
Metal Complexes (Aluminon/Fe³⁺, ECR/Cu²⁺)[1]GB, GD, GF-< 2 minutesPositive response to multiple G-series agents
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with fluoride ion regenerationSoman (GD)-18.16 min (run time)High specificity and quantification
Portable GC-MSGA, GB, GD, GF, HD--Field-deployable, accurate quantification

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of detection techniques. This section outlines the experimental protocols for the key methods discussed.

Fluorescent Probe Detection of Sarin Simulant (DCP)

This protocol is based on the use of a novel fluorescent probe (NZNN) for the detection of diethylchlorophosphate (DCP), a Sarin simulant[5].

Materials:

  • Fluorescent probe NZNN solution

  • DCP standard solutions of varying concentrations

  • Phosphate buffered saline (PBS)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the NZNN probe in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution with PBS to the desired working concentration.

  • Place the NZNN probe solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add a known concentration of the DCP standard solution to the cuvette.

  • Immediately begin recording the fluorescence spectra at timed intervals to monitor the reaction kinetics.

  • The fluorescence intensity is measured at the emission maximum of the reaction product.

  • The limit of detection is calculated based on a signal-to-noise ratio of 3.

Electrochemical Biosensor Detection of G-Series Agents

This protocol describes an acetylcholinesterase (AChE)-based biosensor for the detection of G-series nerve agents[7].

Materials:

  • Screen-printed electrodes

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine (ATCh) substrate solution

  • Phosphate buffer

  • Potentiostat/Galvanostat

  • Nerve agent standard solutions (Sarin, Soman, Tabun)

Procedure:

  • Immobilize the AChE enzyme onto the working electrode of the screen-printed electrode.

  • Connect the electrode to the potentiostat.

  • Pipette the phosphate buffer and ATCh solution onto the electrode surface.

  • Measure the baseline current resulting from the enzymatic hydrolysis of ATCh.

  • Introduce a known concentration of the nerve agent standard solution to the electrode surface.

  • Incubate for a defined period (e.g., 10 minutes) to allow for the inhibition of AChE.

  • Measure the current again. The decrease in current is proportional to the concentration of the nerve agent.

  • The limit of detection is determined from the concentration that causes a statistically significant decrease in the enzyme activity.

Colorimetric Assay for G-Series Agents

This protocol is based on the use of metal complexes on paper strips for the visual detection of G-series nerve agents[1].

Materials:

  • Filter paper strips

  • Impregnation solutions:

    • Aluminon/Fe³⁺ complex solution

    • Eriochrome Cyanine R/Cu²⁺ complex solution

  • G-series nerve agent solutions (GB, GD, GF)

  • Micropipette

Procedure:

  • Immerse the filter paper strips in the respective impregnation solutions and allow them to dry completely.

  • Using a micropipette, apply a small droplet (e.g., 10 µL) of the nerve agent solution onto the dried paper strip.

  • Observe the color change within a specified time frame (e.g., 2 minutes).

  • A positive detection is indicated by a distinct color change (e.g., discoloration for GB, GD, and GF with the Aluminon/Fe³⁺ complex).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Soman

This protocol is adapted from a method for the determination of Soman (GD) in biological samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: 14% cyanopropylphenyl/86% dimethyl polysiloxane

  • Injector with large volume injection capability

  • Ammonia chemical ionization source

Procedure:

  • Sample Preparation: Perform a fluoride ion-based regeneration of Soman from the sample matrix, followed by solid-phase extraction (SPE) to isolate the analyte.

  • Injection: Inject a large volume of the extracted sample into the GC.

  • Chromatographic Separation:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 40 °C for 3 minutes, then ramp to 300 °C at a rate of 8 °C/min, and hold for 3 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometric Detection:

    • Ionization mode: Ammonia chemical ionization.

    • Detection mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of Soman and its deuterated internal standard.

  • Quantification: Quantify the concentration of Soman based on the ratio of the peak areas of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms of detection is essential for understanding and optimizing these methods. This section provides diagrams generated using the DOT language to illustrate the key signaling pathways and workflows.

Acetylcholinesterase Inhibition Pathway

The basis for many electrochemical biosensors is the inhibition of the enzyme acetylcholinesterase (AChE) by G-series nerve agents. This diagram illustrates the normal enzymatic reaction and its disruption by a nerve agent.

AChE_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Nerve Agent ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) NerveAgent G-Series Nerve Agent NerveAgent->AChE Irreversible binding to active site NoReaction No Hydrolysis of ACh Inhibited_AChE->NoReaction

Caption: Acetylcholinesterase (AChE) inhibition by a G-series nerve agent.

"Turn-On" Fluorescent Probe Mechanism

Many fluorescent probes for G-series agents operate on a "turn-on" mechanism, where the probe is initially non-fluorescent and becomes fluorescent upon reaction with the nerve agent. This diagram illustrates a common reaction pathway involving nucleophilic attack.

Fluorescent_Probe Probe Non-Fluorescent Probe (e.g., with nucleophilic group) Intermediate Phosphorylated Intermediate Probe->Intermediate Nucleophilic Attack Light_Off No Fluorescence Probe->Light_Off NerveAgent G-Series Nerve Agent (Electrophilic Phosphorus) NerveAgent->Intermediate Fluorescent_Product Fluorescent Product Intermediate->Fluorescent_Product Rearrangement / Cyclization Light_On Fluorescence Emission Fluorescent_Product->Light_On

Caption: "Turn-on" mechanism of a fluorescent probe for G-series nerve agents.

Colorimetric Paper-Based Sensor Workflow

Paper-based colorimetric sensors offer a simple and portable method for the detection of G-series nerve agents. This diagram outlines the typical workflow for using such a sensor.

Colorimetric_Workflow start Start prep Prepare colorimetric paper strip start->prep sample Apply liquid sample (containing suspected nerve agent) prep->sample wait Wait for specified reaction time (e.g., 2 min) sample->wait observe Visually observe color change wait->observe result Result observe->result positive Positive Detection (Color Change) result->positive Yes negative Negative Detection (No Color Change) result->negative No end End positive->end negative->end

Caption: Workflow for a paper-based colorimetric sensor for nerve agent detection.

References

Safety Operating Guide

Proper Disposal of Cyclosarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyclosarin (GF) is an extremely toxic Schedule 1 chemical warfare agent regulated under the Chemical Weapons Convention.[1] Its synthesis, possession, and transport are strictly controlled. The information provided herein is for educational and safety purposes only and is intended for researchers in authorized facilities with the appropriate engineering controls, personal protective equipment (PPE), and specialized training. Disposal of this compound must only be carried out by highly trained personnel in designated and appropriately licensed facilities, adhering to all international, national, and institutional regulations.

This document provides essential safety and logistical information regarding the proper disposal procedures for this compound, focusing on methodologies applicable in a controlled laboratory setting.

Immediate Safety and Handling Precautions

This compound is a lethal cholinesterase inhibitor that is fatal if inhaled or absorbed through the skin.[1] It is a persistent, colorless liquid with a low vapor pressure, meaning it evaporates slowly.[2] All handling must occur in a certified negative-pressure laboratory with primary and secondary containment, such as a glovebox or a Class III biological safety cabinet. Personnel must wear appropriate chemical-resistant suits and respiratory protection. An emergency response plan, including access to nerve agent antidotes like atropine and pralidoxime chloride, must be in place.

Disposal Methodologies

The primary methods for the destruction of this compound and other nerve agents are chemical neutralization (hydrolysis) and high-temperature incineration. The selection of a method depends on the scale, available facilities, and regulatory requirements.

1. Chemical Neutralization (Alkaline Hydrolysis)

The most common and accessible method for laboratory-scale disposal is chemical neutralization through alkaline hydrolysis. This compound is hydrolyzed to less toxic products, primarily cyclohexyl methylphosphonic acid (CMPA) and fluoride ions.[3] This process is significantly accelerated at high pH.

Experimental Protocol for Alkaline Hydrolysis: While specific, publicly available, step-by-step protocols for laboratory disposal of this compound are scarce due to its classification, the general procedure involves reaction with a strong caustic solution. Based on procedures for similar nerve agents like Sarin (GB) and VX, the following principles apply:

  • Preparation: The neutralization reaction should be conducted in a vessel capable of containing the reaction, equipped with stirring, and located within a primary containment system (e.g., glovebox).

  • Reagent: A dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[1][4] For the nerve agent VX, a solution of hot water (approximately 200°F or 93°C) and sodium hydroxide is used for large-scale neutralization.[5] A study on Soman (GD) neutralization suggests using a greater than two-fold molar excess (>2 equivalents) of KOH to ensure complete decomposition.[6]

  • Procedure: The this compound should be added slowly and in small quantities to the stirred alkaline solution to control the exothermic reaction.

  • Reaction Time: The reaction time is dependent on the pH, temperature, and concentration. The hydrolysis half-life of this compound is approximately 2 hours at pH 8 and 25°C.[7] To ensure complete destruction, a significantly longer reaction time (e.g., 24 hours) with periodic agitation is recommended.

  • Verification: After the reaction, the resulting solution must be analyzed by an approved analytical method (e.g., GC-MS or LC-MS) to confirm that the concentration of this compound is below the level mandated by regulatory bodies.

  • Secondary Disposal: The resulting hydrolysate, while significantly less toxic, must still be disposed of as hazardous waste in accordance with facility and national regulations.

2. Enzymatic Decontamination

A promising method for decontamination involves the use of enzymes, such as phosphotriesterases (PTEs), which can rapidly catalyze the hydrolysis of organophosphorus nerve agents.[8][9]

Experimental Protocol for Enzymatic Hydrolysis: A study on the enzymatic degradation of multiple nerve agents provides the following methodology for this compound:[8][10]

  • Reagents:

    • This compound (GF) solution.

    • Engineered phosphotriesterase enzyme (e.g., variant GG2).

    • Buffer solution: 100–200 mM Tris buffer with 50 mM NaCl, adjusted to pH 9.0.

  • Procedure:

    • The experiment is conducted at 23°C.

    • A solution of this compound is prepared to a final concentration of 25 mM.

    • The enzyme is added to a final concentration of 20 µM.

  • Results: Under these conditions, the enzyme was shown to degrade the majority of the 25 mM this compound in under 5 minutes.[8]

  • Verification: Analytical confirmation of complete degradation is mandatory before proceeding with the disposal of the resulting solution as hazardous waste.

3. High-Temperature Incineration

Incineration is the preferred method for the large-scale destruction of U.S. chemical warfare agent stockpiles.[5] This method ensures complete destruction of the agent, converting it to ash, water vapor, carbon dioxide, and other combustion products.[5] For laboratory waste, contaminated materials (e.g., gloves, vials, absorbent pads) and residual this compound can be disposed of via a licensed hazardous waste incinerator. Computational studies on the similar agent VX predict complete decomposition in under 2 seconds at temperatures above 750 K (477°C).[11] Incineration must be performed in a facility equipped with appropriate pollution abatement systems to treat combustion products.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters related to this compound disposal and degradation.

ParameterValueConditionsAgentSource
Alkaline Hydrolysis
Half-life~42 hourspH ~7This compound[3]
Half-life~19 hourspH 7, 25°CThis compound[7]
Half-life~2 hourspH 8, 25°CThis compound[7]
Neutralization Temp.~93°C (200°F)Aqueous NaOHVX[5]
Stoichiometry>2 equivalentsAqueous KOHSoman (GD)[6]
Enzymatic Hydrolysis
Agent Concentration25 mMpH 9, 23°CThis compound[8]
Enzyme Concentration20 µM (GG2 variant)pH 9, 23°CThis compound[8]
Reaction Time< 5 minutespH 9, 23°CThis compound[8]
Thermal Decomposition
Decomposition Temp.>750 K (477 °C)Gas-phase (Theoretical)VX[11]
Decomposition Time< 2 seconds>750 K (Theoretical)VX[11]

This compound Disposal Workflow

The logical workflow for the safe disposal of this compound involves a sequence of steps from initial planning to final verification, ensuring safety and compliance at every stage.

Cyclosarin_Disposal_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_exec Phase 2: Execution cluster_post Phase 3: Verification & Final Disposal A 1. Hazard Assessment & Regulatory Review B 2. Select Disposal Method (Neutralization / Incineration) A->B C 3. Prepare PPE & Engineering Controls B->C D 4. Containment of this compound & Contaminated Materials C->D E 5. Execute Disposal Protocol (e.g., Alkaline Hydrolysis) D->E F 6. Decontaminate Equipment & Primary Containment E->F G 7. Analytical Verification (Confirm Destruction) F->G H 8. Package Waste (Hydrolysate / Contaminated Solids) G->H I 9. Transfer to Licensed Hazardous Waste Facility H->I J 10. Documentation & Reporting I->J

Fig 1. Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclosarin
Reactant of Route 2
Cyclosarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。